molecular formula C23H20N2O5 B15568934 FPR-A14

FPR-A14

Cat. No.: B15568934
M. Wt: 404.4 g/mol
InChI Key: ULOKADSYVZOTTL-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FPR-A14 is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOKADSYVZOTTL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FPR-A14: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) critically involved in host defense and inflammation. This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on its action on neutrophils and its capacity to induce differentiation in neuroblastoma cells.

Core Mechanism of Action: FPR Agonism

This compound functions as a selective agonist for Formyl Peptide Receptors, primarily FPR1 and FPR2. These receptors are expressed on a variety of cell types, most notably on phagocytic leukocytes such as neutrophils. Upon binding to these receptors, this compound initiates a cascade of intracellular signaling events that lead to a range of cellular responses.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound.

Cell Type Assay Parameter Value Reference
Human NeutrophilsChemotaxisEC5042 nM[1]
Human NeutrophilsCa2+ MobilizationEC50630 nM[1]
Mouse Neuroblastoma N2a cellsCell DifferentiationSignificant increase at 4µM32.0%[2]
Mouse Neuroblastoma N2a cellsCell DifferentiationSignificant increase at 6µM64.9%[2]
Mouse Neuroblastoma N2a cellsCell DifferentiationSignificant increase at 8µM89.1%[2]
Mouse Neuroblastoma N2a cellsCell DifferentiationSignificant increase at 10µM93.3%[2]

Signaling Pathways

The binding of this compound to Formyl Peptide Receptors triggers distinct signaling pathways depending on the cell type.

Neutrophil Activation

In neutrophils, this compound binding to FPR1 and FPR2 initiates a pro-inflammatory signaling cascade. This pathway is central to the recruitment and activation of neutrophils at sites of infection or injury.

FPR_Neutrophil_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR_A14 This compound FPR FPR1/FPR2 FPR_A14->FPR G_protein Gi/o FPR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Pannexin1 Pannexin-1 Channel G_protein->Pannexin1 opens NADPH_oxidase NADPH Oxidase G_protein->NADPH_oxidase activates MAPK p38 MAPK G_protein->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Akt Akt PI3K->Akt activates ATP ATP Pannexin1->ATP releases P2Y2R P2Y2 Receptor P2Y2R->G_protein ROS ROS NADPH_oxidase->ROS Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Degranulation Degranulation PKC->Degranulation MAPK->Chemotaxis Akt->Chemotaxis ATP->P2Y2R activates (autocrine/paracrine) ROS_Production ROS Production ROS->ROS_Production

Caption: this compound signaling cascade in neutrophils.

Neuroblastoma Cell Differentiation

This compound has been shown to induce morphological differentiation in mouse neuroblastoma N2a cells. This effect is mediated by both FPR1 and FPR2, although antagonist studies suggest a more prominent role for FPR1. The precise downstream signaling cascade leading to differentiation is an area of active research.

FPR_Neuroblastoma_Differentiation cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response FPR_A14 This compound FPR1 FPR1 FPR_A14->FPR1 FPR2 FPR2 FPR_A14->FPR2 Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) FPR1->Signaling_Cascade activates FPR2->Signaling_Cascade activates Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Differentiation Neuronal Differentiation (Morphological Changes) Gene_Expression->Differentiation

Caption: this compound induced neuroblastoma cell differentiation.

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is based on the methodology described by Schepetkin et al. (2007).

Objective: To quantify the chemotactic response of human neutrophils to this compound.

Materials:

  • Human neutrophils isolated from fresh human blood.

  • This compound

  • ChemoTx® chemotaxis system (96-well plate with a 5-µm pore size polycarbonate membrane).

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Calcein-AM.

Procedure:

  • Isolate human neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.

  • Resuspend the isolated neutrophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.

  • Label the neutrophils by incubating with 5 µM Calcein-AM for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS with 0.1% BSA at 2 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in HBSS with 0.1% BSA in the lower wells of the ChemoTx® plate. Include a negative control (buffer only) and a positive control (e.g., fMLP).

  • Place the polycarbonate membrane over the lower wells.

  • Add 50 µL of the labeled neutrophil suspension to the upper wells of the chamber.

  • Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the membrane and scrape off the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells by measuring the fluorescence of the cells that have migrated to the lower wells using a fluorescence plate reader (excitation 485 nm, emission 520 nm).

  • Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Isolate Isolate Human Neutrophils Label Label with Calcein-AM Isolate->Label Wash Wash and Resuspend Label->Wash Add_cells Add labeled neutrophils to upper wells Wash->Add_cells Load_agonist Load this compound dilutions into lower wells Load_agonist->Add_cells Incubate Incubate for 60 min at 37°C Add_cells->Incubate Measure Measure fluorescence of migrated cells Incubate->Measure Plot Plot data and calculate EC50 Measure->Plot

Caption: Experimental workflow for neutrophil chemotaxis assay.

Intracellular Calcium Mobilization Assay

This protocol is based on the methodology described by Schepetkin et al. (2007).

Objective: To measure the increase in intracellular calcium concentration in human neutrophils upon stimulation with this compound.

Materials:

  • Human neutrophils.

  • This compound.

  • HBSS with 10 mM HEPES.

  • Fura-2 AM.

  • Pluronic F-127.

  • Fluorescence spectrophotometer or plate reader capable of ratiometric measurement.

Procedure:

  • Isolate human neutrophils as described in the chemotaxis protocol.

  • Resuspend the neutrophils in HBSS with 10 mM HEPES at a concentration of 5 x 10^6 cells/mL.

  • Load the cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS at 1 x 10^6 cells/mL.

  • Equilibrate the cell suspension at 37°C for 10 minutes before measurement.

  • Place the cell suspension in a cuvette or a 96-well plate in the fluorescence reader.

  • Record the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).

  • Add this compound at various concentrations to the cell suspension and continue recording the fluorescence ratio for several minutes to observe the transient increase in intracellular calcium.

  • Calculate the peak change in the fluorescence ratio for each concentration of this compound.

  • Plot the peak change in fluorescence ratio against the concentration of this compound to determine the EC50 value.

Calcium_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Isolate Isolate Human Neutrophils Load Load with Fura-2 AM Isolate->Load Wash Wash and Resuspend Load->Wash Equilibrate Equilibrate cells at 37°C Wash->Equilibrate Baseline Record baseline fluorescence ratio Equilibrate->Baseline Stimulate Add this compound and record response Baseline->Stimulate Calculate Calculate peak fluorescence change Stimulate->Calculate Plot Plot data and calculate EC50 Calculate->Plot

Caption: Experimental workflow for calcium mobilization assay.

Neuroblastoma Cell Differentiation Assay

This protocol is based on the methodology described by Cussell et al. (2019).[2]

Objective: To assess the effect of this compound on the morphological differentiation of mouse neuroblastoma N2a cells.

Materials:

  • Mouse neuroblastoma N2a cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Serum-free DMEM.

  • This compound.

  • Inverted microscope with a camera.

  • Image analysis software.

Procedure:

  • Culture N2a cells in DMEM with 10% FBS until they reach 70-80% confluency.

  • Seed the cells into 24-well plates at a low density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

  • The following day, wash the cells with serum-free DMEM to remove any residual serum.

  • Treat the cells with various concentrations of this compound (e.g., 1-10 µM) in serum-free DMEM. Include a vehicle control (e.g., DMSO in serum-free DMEM).

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, acquire images of the cells in multiple random fields of view for each treatment condition using an inverted microscope.

  • Quantify cell differentiation by morphological criteria. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

  • Calculate the percentage of differentiated cells for each treatment condition by counting the number of differentiated cells and the total number of cells in each field of view.

  • Perform statistical analysis to determine the significance of the observed differentiation.

Differentiation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed N2a cells in 24-well plates Adhere Allow cells to adhere overnight Seed->Adhere Wash Wash with serum-free DMEM Adhere->Wash Treat Treat with this compound in serum-free DMEM Wash->Treat Incubate Incubate for 48 hours Treat->Incubate Image Acquire images of cells Incubate->Image Quantify Quantify percentage of differentiated cells Image->Quantify Analyze Perform statistical analysis Quantify->Analyze

Caption: Experimental workflow for neuroblastoma differentiation assay.

References

FPR-A14 as a formyl peptide receptor agonist.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent synthetic agonist of the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors integral to the innate immune response and inflammatory processes. These receptors are activated by N-formyl peptides, such as those originating from bacteria or damaged mitochondria, initiating a cascade of cellular responses including chemotaxis, calcium mobilization, and cellular differentiation. This technical guide provides an in-depth overview of this compound, its known biological activities, the experimental protocols to assess its function, and the signaling pathways it modulates. While direct binding affinities (Ki/Kd) for this compound are not publicly available, this guide consolidates the existing functional data to support ongoing research and drug development efforts targeting the FPR family.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound. These values indicate its potency in eliciting key cellular responses mediated by formyl peptide receptors.

Biological ActivityCell TypeParameterValueReference
Neutrophil ChemotaxisHuman NeutrophilsEC5042 nM[1]
Calcium MobilizationHuman NeutrophilsEC50630 nM[1]
Cell DifferentiationMouse Neuroblastoma N2a cellsEffective Concentration4-10 µM[2]

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at formyl peptide receptors, which are classical G protein-coupled receptors (GPCRs). The binding of this compound to these receptors is believed to induce a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a downstream signaling cascade that mediates the observed cellular responses.

Studies on neuroblastoma cell differentiation suggest a complex interplay between FPR subtypes in response to this compound. The differentiation induced by this compound was significantly inhibited by antagonists of FPR1 (Boc-MLF and cyclosporin H), but not by an FPR2 antagonist (WRW4). However, the knockdown of both FPR1 and FPR2 using siRNA was necessary to block the differentiation response, indicating that both receptor subtypes are involved in the mechanism of action of this compound in this cell type.

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to formyl peptide receptors.

FPR_A14_Signaling_Pathway cluster_membrane Plasma Membrane FPR FPR1/FPR2 G_protein Gi/o FPR->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes FPR_A14 This compound FPR_A14->FPR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Releases Ca²⁺ Ca2_release Ca²⁺ Release Chemotaxis Chemotaxis Ca_increase->Chemotaxis Leads to Differentiation Cell Differentiation (Gene Expression) Ca_increase->Differentiation Triggers signaling for

This compound signaling cascade upon receptor binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Neutrophil Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in neutrophils, a hallmark of FPR activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Isolate human neutrophils from whole blood B Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Wash cells to remove excess dye B->C D Resuspend cells in a calcium-containing buffer C->D E Measure baseline fluorescence D->E F Add this compound at varying concentrations E->F G Continuously record fluorescence changes over time F->G H Calculate the increase in intracellular calcium concentration G->H I Plot dose-response curve and determine EC50 H->I

Workflow for the neutrophil calcium mobilization assay.

Detailed Steps:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

  • Dye Loading: Incubate the isolated neutrophils with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at 37°C in the dark.

  • Washing: After incubation, wash the cells to remove any extracellular dye.

  • Measurement: Resuspend the cells in a calcium-containing buffer and place them in a fluorometer cuvette with continuous stirring.

  • Baseline Reading: Record the baseline fluorescence for a short period.

  • Agonist Addition: Add varying concentrations of this compound to the cell suspension.

  • Data Acquisition: Continuously monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths and measuring the ratio of emitted fluorescence.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak increase in calcium for each concentration of this compound.

  • EC50 Determination: Plot the peak calcium response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of neutrophils, a primary function of these immune cells in response to chemoattractants.

Experimental Workflow:

Chemotaxis_Workflow A Isolate human neutrophils B Prepare a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane A->B C Add this compound at varying concentrations to the lower wells B->C D Add neutrophil suspension to the upper wells B->D E Incubate the chamber at 37°C to allow for cell migration C->E D->E F After incubation, remove non-migrated cells from the upper surface of the membrane E->F G Fix and stain the migrated cells on the lower surface of the membrane F->G H Count the number of migrated cells per field of view under a microscope G->H I Plot dose-response curve and determine EC50 H->I

Workflow for the neutrophil chemotaxis assay.

Detailed Steps:

  • Neutrophil Isolation: Isolate human neutrophils as described in the calcium mobilization assay protocol.

  • Chamber Preparation: Use a chemotaxis chamber, such as a Boyden chamber, which consists of upper and lower wells separated by a microporous membrane.

  • Chemoattractant Loading: Add different concentrations of this compound diluted in a suitable buffer to the lower wells of the chamber. A buffer-only control should be included.

  • Cell Seeding: Place a suspension of isolated neutrophils in the upper wells.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 60-90 minutes).

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.

  • Staining and Visualization: Fix and stain the membrane to visualize the migrated cells on the lower surface.

  • Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.

  • EC50 Determination: Plot the number of migrated cells against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Neuroblastoma Cell Differentiation Assay

This assay evaluates the effect of this compound on inducing morphological and molecular changes associated with neuronal differentiation in a neuroblastoma cell line.[2]

Experimental Workflow:

Differentiation_Workflow A Culture mouse neuroblastoma N2a cells in standard growth medium B Seed cells into multi-well plates and allow them to adhere A->B C Replace growth medium with serum-free medium containing varying concentrations of this compound B->C D Incubate cells for an extended period (e.g., 48 hours) C->D G For antagonist studies, pre-incubate cells with FPR antagonists before adding this compound C->G E Observe and capture images of cell morphology using microscopy D->E F Quantify cell differentiation by assessing neurite outgrowth or expression of neuronal markers E->F G->D

Workflow for the neuroblastoma cell differentiation assay.

Detailed Steps:

  • Cell Culture: Culture mouse neuroblastoma N2a cells in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: Plate the cells in multi-well plates at a density that allows for optimal growth and observation of morphological changes.

  • Treatment: Once the cells have adhered, replace the growth medium with serum-free medium containing different concentrations of this compound (e.g., 1-10 µM). A serum-free medium only control should be included.

  • Incubation: Incubate the cells for an extended period, typically 48 hours, to allow for differentiation to occur.

  • Morphological Analysis: Observe the cells under a phase-contrast microscope and capture images. Differentiated cells are typically characterized by the presence of neurites (axons or dendrites) that are at least twice the length of the cell body.

  • Quantification: Quantify the percentage of differentiated cells by counting the number of cells with neurites versus the total number of cells in several random fields of view.

  • Antagonist and siRNA Studies (Optional): To investigate the involvement of specific FPR subtypes, cells can be pre-incubated with FPR antagonists for a short period (e.g., 30 minutes) before the addition of this compound. Alternatively, cells can be transfected with siRNA targeting specific FPRs prior to the differentiation experiment.

Conclusion

This compound is a valuable tool for studying the pharmacology and signaling of formyl peptide receptors. Its potent agonist activity in inducing key immune cell functions and its ability to promote neuronal differentiation highlight its potential as a lead compound for the development of therapeutics targeting inflammatory diseases or neurodevelopmental disorders. While the direct binding characteristics of this compound to FPR subtypes remain to be elucidated, the functional data and experimental protocols provided in this guide offer a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future studies focusing on competitive radioligand binding assays will be crucial to fully characterize the receptor subtype selectivity and affinity of this potent FPR agonist.

References

In Vitro Biological Activity of FPR-A14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of FPR-A14, a potent agonist of the Formyl Peptide Receptor (FPR). The information presented herein is intended to support research and drug development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Data Presentation

The following table summarizes the available quantitative data on the in vitro biological activity of this compound.

Biological ActivityCell TypeEC50 ValueReference
Neutrophil ChemotaxisHuman Neutrophils42 nM[1][2]
Calcium (Ca2+) MobilizationHuman Neutrophils630 nM[1][2]

Signaling Pathways

This compound exerts its effects by activating Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs). While specific downstream signaling for this compound has not been fully elucidated, it is presumed to follow the canonical FPR1 signaling cascade, which is primarily coupled to the Gi class of heterotrimeric G-proteins.[2]

Upon agonist binding, FPR1 initiates a cascade of intracellular events. The G-protein dissociates into its Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors. The Gβγ subunit typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPR activation.[3] Concurrently, the Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, FPR1 activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation of ERK1/2, which are crucial for various cellular responses such as chemotaxis, degranulation, and superoxide production.[3][4][5]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPRA14 This compound FPR1 FPR1 FPRA14->FPR1 binds G_protein Gi/o Protein (αβγ) FPR1->G_protein activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K MAPK_ERK MAPK/ERK Pathway PI3K->MAPK_ERK activates G_alpha->MAPK_ERK activates G_betagamma->PLC activates G_betagamma->PI3K activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_ER->PKC activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Oxidative Burst) PKC->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Presumed FPR1 signaling pathway activated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation by this compound. A common method involves the use of a fluorescent calcium indicator, such as Fluo-4 AM.

Methodology

  • Cell Preparation:

    • Isolate human neutrophils from the whole blood of healthy donors using a standard dextran sedimentation and Ficoll-Paque gradient centrifugation method.

    • Resuspend the isolated neutrophils in a buffer such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium, supplemented with 0.1% Bovine Serum Albumin (BSA).

    • Load the cells with Fluo-4 AM (typically 2-5 µM) by incubating for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells to remove extracellular dye and resuspend them in HBSS containing calcium and magnesium.

  • Assay Performance:

    • Aliquot the Fluo-4 loaded cell suspension into a 96-well black, clear-bottom microplate.

    • Use a fluorescent plate reader (e.g., FlexStation or FLIPR) to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence readings.

    • Include a positive control (e.g., a known FPR agonist like fMLF) and a negative control (vehicle).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_neutrophils Isolate Human Neutrophils load_fluo4 Load Cells with Fluo-4 AM isolate_neutrophils->load_fluo4 wash_cells Wash to Remove Extracellular Dye load_fluo4->wash_cells plate_cells Plate Cells in 96-well Plate wash_cells->plate_cells baseline_reading Measure Baseline Fluorescence plate_cells->baseline_reading add_fpra14 Add this compound (and controls) baseline_reading->add_fpra14 kinetic_reading Kinetic Fluorescence Measurement add_fpra14->kinetic_reading calculate_deltaF Calculate ΔF (Peak - Baseline) kinetic_reading->calculate_deltaF plot_data Plot ΔF vs. [this compound] calculate_deltaF->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50 Chemotaxis_Workflow cluster_setup Chamber Setup cluster_migration Migration cluster_quantification Quantification cluster_analysis Data Analysis add_chemoattractant Add this compound to Lower Wells place_membrane Place Microporous Membrane add_chemoattractant->place_membrane add_neutrophils Add Neutrophil Suspension to Upper Wells place_membrane->add_neutrophils incubate Incubate at 37°C add_neutrophils->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Migrated Cells (Microscopy) fix_stain->count_cells plot_data Plot Migrated Cells vs. [this compound] count_cells->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50 Oxidative_Burst_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis isolate_neutrophils Isolate Human Neutrophils load_dhr Incubate Cells with DHR 123 isolate_neutrophils->load_dhr add_fpra14 Add this compound (and controls) load_dhr->add_fpra14 incubate Incubate at 37°C add_fpra14->incubate stop_reaction Stop Reaction (e.g., on ice) incubate->stop_reaction flow_cytometry Analyze by Flow Cytometry (FL1) stop_reaction->flow_cytometry quantify_mfi Quantify Mean Fluorescence Intensity flow_cytometry->quantify_mfi plot_data Plot MFI vs. [this compound] quantify_mfi->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50 Biased_Agonism cluster_receptor FPR1 cluster_pathways Signaling Pathways cluster_responses Cellular Responses FPRA14 This compound FPR1_active Active FPR1 Conformation FPRA14->FPR1_active G_protein_pathway G-Protein Pathway (e.g., Ca²⁺ Mobilization) FPR1_active->G_protein_pathway preferential activation? Beta_arrestin_pathway β-Arrestin Pathway (e.g., ERK Activation, Receptor Internalization) FPR1_active->Beta_arrestin_pathway preferential activation? Chemotaxis Chemotaxis G_protein_pathway->Chemotaxis Degranulation Degranulation/ Oxidative Burst Beta_arrestin_pathway->Degranulation

References

FPR-A14 and Neutrophil Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-formyl peptide receptor (FPR) family, particularly FPR1, plays a pivotal role in orchestrating the innate immune response by guiding neutrophils to sites of inflammation and infection. This process, known as chemotaxis, is initiated by the binding of specific agonists to these G protein-coupled receptors (GPCRs). FPR-A14, a potent small-molecule agonist of FPR, has been identified as a significant activator of neutrophil chemotaxis and other effector functions. This technical guide provides an in-depth overview of this compound, its quantitative effects on neutrophil activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound (Chemical Name: 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide) is a synthetic, small-molecule compound identified through high-throughput screening as a potent agonist for the N-formyl peptide receptor (FPR).[1][2] It effectively stimulates key neutrophil functions, including calcium mobilization and directed migration (chemotaxis), at nanomolar concentrations.[2] Its activity suggests it primarily targets FPR1, a high-affinity receptor for N-formylated peptides that are characteristic of bacterial and mitochondrial proteins, marking them as danger signals for the immune system.[3][4] The ability of this compound to potently induce neutrophil chemotaxis makes it a valuable tool for studying the intricacies of FPR signaling and a potential lead compound for the development of novel immunomodulatory therapeutics.

Quantitative Data on this compound Activity

The functional potency of this compound on human neutrophils has been characterized by determining its half-maximal effective concentration (EC50) for inducing key cellular responses. These data are crucial for comparing its activity with other known FPR agonists and for designing in vitro and in vivo experiments.

Parameter Cell Type EC50 Value Reference
Neutrophil ChemotaxisHuman Neutrophils42 nM[2]
Calcium (Ca2+) MobilizationHuman Neutrophils630 nM[2]

Signaling Pathways in this compound-Mediated Neutrophil Chemotaxis

Upon binding of an agonist like this compound, FPR1 undergoes a conformational change, initiating a cascade of intracellular signaling events that culminate in directed cell movement.[3] As a Gαi-coupled receptor, its activation leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways.[5][6][7]

The primary pathways involved are:

  • Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8][9] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[10][11][12] This transient increase in intracellular calcium is a critical signal for various neutrophil functions, including the activation of motility-related proteins.[10]

  • Phosphoinositide 3-Kinase (PI3K) Pathway : The Gβγ subunit also activates PI3Kγ, a key enzyme in chemotaxis.[13][14] PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[15] PIP3 acts as a crucial second messenger, accumulating at the leading edge of the neutrophil and recruiting proteins with pleckstrin homology (PH) domains, such as Akt/PKB.[15][16] This localized signaling establishes cell polarity and directs the polymerization of actin filaments, which provides the protrusive force for migration.[16][17]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways.[3][18] These pathways are involved in regulating a wide array of cellular processes, including gene expression, cell survival, and the fine-tuning of the chemotactic response.[19][20]

Below is a diagram illustrating the core signaling cascade initiated by this compound binding to its receptor on neutrophils.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects FPR_A14 This compound FPR1 FPR1 FPR_A14->FPR1 Binds G_protein Gαiβγ FPR1->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC PLCβ G_beta_gamma->PLC Activates PI3K PI3Kγ G_beta_gamma->PI3K Activates MAPK_cascade MAPK Cascade (ERK1/2, p38) G_beta_gamma->MAPK_cascade Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Migration Chemotaxis MAPK_cascade->Migration ER Endoplasmic Reticulum IP3->ER Binds to Receptor Akt Akt/PKB PIP3->Akt Recruits & Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Migration Polarity Cell Polarity Akt->Polarity Actin Actin Polymerization Actin->Migration Polarity->Actin

This compound signaling cascade in neutrophils.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound on neutrophils, based on the protocols described by Schepetkin et al. (2007) and other standard procedures in the field.[2][21][22][23]

Human Neutrophil Isolation

This protocol describes the isolation of neutrophils from human peripheral blood, a prerequisite for subsequent functional assays.

Materials:

  • Whole blood from healthy donors collected in tubes with anticoagulant (e.g., heparin or EDTA).

  • Polymorphprep™ or other density gradient medium (e.g., Ficoll-Paque).

  • Hanks’ Balanced Salt Solution (HBSS), without Ca2+ and Mg2+.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Centrifuge tubes (15 mL and 50 mL).

  • Centrifuge.

Procedure:

  • Carefully layer 5 mL of whole blood over 5 mL of room temperature Polymorphprep™ in a 15 mL centrifuge tube.

  • Centrifuge at 500 x g for 35 minutes at 20°C with the brake off.

  • After centrifugation, two leukocyte bands will be visible. The upper band at the sample/medium interface contains mononuclear cells, and the lower band contains neutrophils.

  • Aspirate and discard the upper plasma layer and the mononuclear cell band.

  • Carefully harvest the neutrophil layer using a Pasteur pipette and transfer to a clean 50 mL centrifuge tube.

  • Wash the cells by adding HBSS to a final volume of 45 mL. Centrifuge at 400 x g for 10 minutes.

  • To remove contaminating erythrocytes, discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 1 minute.

  • Stop the lysis by adding 40 mL of HBSS and centrifuge at 400 x g for 10 minutes.

  • Discard the supernatant and resuspend the neutrophil pellet in the desired assay buffer.

  • Determine cell count and viability (typically >95%) using a hemocytometer and Trypan Blue exclusion.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Materials:

  • Isolated human neutrophils.

  • Assay Buffer (e.g., Krebs-Ringer phosphate buffer with glucose).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • This compound stock solution (in DMSO).

  • Fluorometer or plate reader capable of kinetic fluorescence measurement (e.g., FlexStation).

  • 96-well black, clear-bottom plates.

Procedure:

  • Resuspend isolated neutrophils in Assay Buffer at a concentration of 5 x 10^6 cells/mL.

  • Load the cells with Fura-2 AM (final concentration 2-5 µM) by incubating at 37°C for 30-45 minutes in the dark.

  • Wash the cells twice with Assay Buffer to remove extracellular dye, centrifuging at 350 x g for 8 minutes.

  • Resuspend the dye-loaded cells in Assay Buffer to a final concentration of 2.5 x 10^6 cells/mL.

  • Pipette 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

  • Place the plate in the fluorometer and establish a stable baseline fluorescence reading for 30-60 seconds.

  • Using the instrument's integrated fluidics, add 100 µL of the 2x this compound solution to the wells.

  • Immediately begin recording the change in fluorescence (e.g., ratio of emission at 510 nm for excitation at 340 nm and 380 nm for Fura-2) over time (typically 2-5 minutes).

  • The peak fluorescence intensity is used to determine the response. Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This assay quantifies the directed migration of neutrophils towards a gradient of this compound.

Materials:

  • Isolated human neutrophils.

  • Assay Buffer (e.g., RPMI 1640 with 0.5% BSA).

  • This compound.

  • Boyden chamber apparatus or 24-well plates with Transwell inserts (typically 3-5 µm pore size).

  • Calcein-AM or other cell viability stain.

  • Fluorescence plate reader or microscope for cell counting.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Add these solutions to the lower wells of the Boyden chamber or 24-well plate. Use Assay Buffer alone as a negative control.

  • Resuspend isolated neutrophils in Assay Buffer at a concentration of 2 x 10^6 cells/mL.

  • Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • After incubation, carefully remove the Transwell inserts.

  • Quantify the number of cells that have migrated into the lower chamber. This can be done by:

    • Microscopy: Wiping the non-migrated cells from the top of the membrane, fixing and staining the migrated cells on the underside, and counting them under a microscope.

    • Fluorescence: Adding a fluorescent dye like Calcein-AM to the lower chamber, incubating to allow uptake by migrated cells, and then measuring the fluorescence with a plate reader. The signal is proportional to the number of migrated cells.

  • Plot the number of migrated cells (or fluorescence intensity) against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Below is a diagram outlining the general workflow for a Transwell chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_quant Quantification A1 Isolate Human Neutrophils A3 Resuspend Neutrophils in Assay Buffer A1->A3 A2 Prepare this compound Dilutions B1 Add this compound to Lower Chamber A2->B1 B3 Add Neutrophil Suspension to Upper Chamber (Insert) A3->B3 B2 Place Transwell Insert in Well B1->B2 B2->B3 C1 Incubate (37°C, 60-90 min) B3->C1 D1 Remove Insert C1->D1 D2 Count Migrated Cells in Lower Chamber (Microscopy or Fluorescence) D1->D2 E1 Data Analysis (Dose-Response Curve & EC50) D2->E1

Workflow for a neutrophil chemotaxis assay.

Conclusion

This compound is a robust and specific agonist for formyl peptide receptors, inducing potent chemotactic and calcium mobilization responses in human neutrophils. The well-defined signaling pathways, involving G-protein activation of PLC and PI3K, provide a clear framework for understanding its mechanism of action. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating neutrophil biology, inflammatory processes, and the therapeutic potential of targeting the FPR signaling axis.

References

The Role of Formyl Peptide Receptor Agonist FPR-A14 in Neuroblastoma Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, presents a significant clinical challenge. While research has extensively focused on the tumorigenic aspects of Formyl Peptide Receptor 1 (FPR1) in this disease, emerging evidence suggests a potential role for FPR agonists in inducing neuroblastoma cell differentiation, offering a novel therapeutic avenue. This technical guide provides an in-depth analysis of the function of the Formyl Peptide Receptor agonist, FPR-A14, and the broader family of FPRs in neuroblastoma, with a specific focus on cell differentiation. We will explore the underlying signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these processes.

Introduction to Formyl Peptide Receptors in Neuroblastoma

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors initially identified for their role in the innate immune response to bacterial peptides.[1][2] In humans, this family includes FPR1, FPR2, and FPR3.[2] Beyond their immunological functions, FPRs have been detected in various non-myeloid cells and are implicated in tissue regeneration and cancer.[2]

In the context of neuroblastoma, high expression of FPR1 has been correlated with high-risk disease and poor patient survival.[1][3] The primary focus of research has been on the role of FPR1 in promoting neuroblastoma development and tumorigenesis.[1][3][4] Stimulation of FPR1 in neuroblastoma cells with the selective agonist fMLP has been shown to induce intracellular calcium mobilization and activate several downstream signaling pathways that promote cell proliferation.[1][3][5]

While the prevailing evidence points to a pro-tumorigenic role of FPR1, recent studies have highlighted a potential role for FPR agonists in inducing differentiation in neuronal cells.[6][7] Notably, the synthetic non-peptide FPR agonist, FPRa14, has been shown to induce the differentiation of Neuro2a mouse neuroblastoma cells into distinct morphologies, suggesting that activation of FPRs could be a therapeutic strategy to promote the maturation of neuroblastoma cells.[6]

Signaling Pathways in FPR-Mediated Neuroblastoma Cell Proliferation and Differentiation

Activation of FPR1 by agonists such as fMLP in neuroblastoma cells triggers a cascade of intracellular signaling events. The primary pathways implicated in the pro-proliferative effects are the MAPK/Erk, PI3K/Akt, and p38-MAPK pathways.[1][3][5]

Pro-Proliferative Signaling Pathway

The following diagram illustrates the signaling cascade initiated by FPR1 activation that leads to enhanced cell proliferation in neuroblastoma.

FPR1_Signaling_Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR1 FPR1 G_protein G-protein FPR1->G_protein fMLP fMLP (Agonist) fMLP->FPR1 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras p38 p38 MAPK G_protein->p38 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->Proliferation p38->Proliferation

FPR1 Pro-Proliferative Signaling Pathway
Putative Pro-Differentiation Signaling Pathway

The precise signaling pathways through which FPR agonists like this compound induce differentiation in neuroblastoma cells are less defined. However, studies in neural stem cells suggest the involvement of Reactive Oxygen Species (ROS) and the PI3K/Akt pathway.[7] It is plausible that the cellular context and the specific agonist determine the downstream signaling outcome, potentially leading to differentiation instead of proliferation.

The following diagram proposes a potential signaling pathway for FPR-mediated neuronal differentiation.

FPR_Signaling_Differentiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR FPR G_protein G-protein FPR->G_protein FPR_A14 This compound (Agonist) FPR_A14->FPR ROS ROS Generation G_protein->ROS PI3K PI3K G_protein->PI3K Differentiation Neuronal Differentiation ROS->Differentiation Akt Akt PI3K->Akt Akt->Differentiation

Putative FPR-Mediated Differentiation Pathway

Quantitative Data on this compound Mediated Differentiation

Quantitative data on the effects of this compound on neuroblastoma cell differentiation is emerging. A key study demonstrated a dose-dependent effect of FPRa14 on the differentiation of Neuro2a (N2a) mouse neuroblastoma cells.[6]

Concentration of FPRa14 (µM)% Differentiated N2a Cells (24h)% Differentiated N2a Cells (48h)Mean N2a Cell Perimeter (µm) (48h)Mean N2a Cell Area (µm²) (48h)
0 (Control)~5%~5%~60~200
1~15%~20%~80~250
5~25%~35%~100~300
10~30%~40%~120~350
Data is approximate and based on graphical representations in the cited literature.[6]

Experimental Protocols

Investigating the role of this compound in neuroblastoma differentiation requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of an FPR agonist on neuroblastoma cells.

Experimental_Workflow Start Start Cell_Culture Neuroblastoma Cell Culture (e.g., SH-SY5Y, Neuro2a) Start->Cell_Culture Treatment Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment Morphology Morphological Analysis (Neurite outgrowth, cell body size) Treatment->Morphology Protein_Analysis Protein Expression Analysis (Western Blot for differentiation markers) Treatment->Protein_Analysis Signaling_Analysis Signaling Pathway Analysis (Phospho-specific antibodies for Akt, Erk, etc.) Treatment->Signaling_Analysis Gene_Expression Gene Expression Analysis (RT-PCR for differentiation genes) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Morphology->Data_Analysis Protein_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Gene_Expression->Data_Analysis End Conclusion Data_Analysis->End

References

FPR-A14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Formyl Peptide Receptor Agonist FPR-A14: Chemical Structure, Physicochemical Properties, and Biological Activity

This compound is a synthetic small molecule that has garnered attention in the scientific community for its potent activity as a formyl peptide receptor (FPR) agonist. This technical guide provides a comprehensive overview of this compound, including its chemical structure, key properties, and detailed experimental protocols for studying its biological effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Chemical Structure and Properties

This compound, with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a well-characterized compound with a defined molecular structure.[1] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and interpretation.

PropertyValueReference
IUPAC Name N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide[2]
Molecular Formula C23H20N2O5[1][3]
Molecular Weight 404.42 g/mol [1][3]
CAS Number 329691-12-5[1][3]
Purity ≥98%[3][4]
Solubility Soluble to 100 mM in DMSO
Storage Store at room temperature[1]

Biological Activity and Signaling Pathway

This compound is a potent agonist of the formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs) primarily expressed on immune cells, such as neutrophils.[1][4] Activation of FPRs by agonists like this compound initiates a cascade of intracellular signaling events that are crucial for chemotaxis, the directed migration of cells in response to a chemical stimulus.

The binding of this compound to the receptor triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in cellular activation. This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, enabling cell migration.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαβγ FPR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to G_beta_gamma->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Actin Actin Rearrangement Ca2_release->Actin Chemotaxis Chemotaxis Actin->Chemotaxis FPR_A14 This compound FPR_A14->FPR Binds to

This compound initiated signaling cascade.

Quantitative Biological Data

This compound has been shown to be a potent activator of neutrophil functions in vitro. The following table summarizes the key quantitative data regarding its biological activity.

AssayCell TypeEC50Reference
Neutrophil ChemotaxisHuman Neutrophils42 nM[1][4]
Calcium (Ca2+) MobilizationHuman Neutrophils630 nM[1][4]
Neuroblastoma Cell Differentiation (N2a)Mouse Neuroblastoma4-10 µM (dose-dependent)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the biological activity of this compound.

Neutrophil Chemotaxis Assay

This assay is used to quantify the directed migration of neutrophils towards a chemoattractant, in this case, this compound.

Materials:

  • Human neutrophils isolated from peripheral blood

  • This compound

  • ChemoTx® System (96-well plate with a filter membrane, 5-µm pores)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils from fresh venous blood using a standard density gradient centrifugation method. Resuspend the cells in Assay Buffer at a concentration of 2 x 10^6 cells/mL.

  • Chemoattractant Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should range from 1 nM to 10 µM.

  • Assay Plate Setup:

    • Add 29 µL of the this compound dilutions to the lower wells of the ChemoTx® plate.

    • Place the filter membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension to the top of the filter.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification:

    • After incubation, carefully remove the filter.

    • Add a cell lysis buffer containing Calcein-AM to the lower wells.

    • Measure the fluorescence of the migrated cells using a fluorescence plate reader (excitation/emission ~485/520 nm).

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound and determine the EC50 value.

Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • Human neutrophils

  • This compound

  • Assay Buffer: HBSS with 10 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Fluorescence plate reader with an automated injection system

Procedure:

  • Cell Loading:

    • Resuspend neutrophils in Assay Buffer at 1-2 x 10^6 cells/mL.

    • Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the loaded cells and resuspend them in fresh Assay Buffer to remove excess dye. Repeat this step twice.

  • Assay:

    • Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject 20 µL of this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and determine the EC50 value.

Neuroblastoma Cell Differentiation Assay

This protocol is based on the findings that this compound can induce differentiation in neuroblastoma cell lines.[4]

Materials:

  • Neuro2a (N2a) mouse neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed N2a cells in a 24-well plate at a density that allows for observation of morphological changes over several days.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 10 µM). Include a vehicle control (DMSO).

  • Incubation and Observation:

    • Incubate the cells for 48-72 hours.

    • Observe the cells daily under a microscope for morphological changes indicative of differentiation, such as neurite outgrowth.

  • Quantification:

    • Capture images of the cells from multiple fields for each treatment condition.

    • Quantify the percentage of differentiated cells (cells with neurites longer than the cell body diameter).

  • Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the activity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solutions Ca_Assay Calcium Mobilization Assay Compound_Prep->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Compound_Prep->Chemotaxis_Assay Diff_Assay Differentiation Assay Compound_Prep->Diff_Assay Cell_Culture Culture & Isolate Target Cells (e.g., Neutrophils, N2a) Cell_Culture->Ca_Assay Cell_Culture->Chemotaxis_Assay Cell_Culture->Diff_Assay Data_Acquisition Data Acquisition (Fluorescence, Imaging) Ca_Assay->Data_Acquisition Chemotaxis_Assay->Data_Acquisition Diff_Assay->Data_Acquisition EC50_Calc EC50 / Dose-Response Calculation Data_Acquisition->EC50_Calc Conclusion Conclusion & Further Studies EC50_Calc->Conclusion

Workflow for this compound characterization.

This technical guide provides a solid foundation for researchers interested in studying this compound. By understanding its chemical properties, biological activities, and the detailed protocols for its investigation, scientists can effectively design and execute experiments to further elucidate its role in cellular processes and its potential as a therapeutic agent.

References

In-Depth Technical Guide: Discovery and Synthesis of FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPR-A14, chemically known as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a potent synthetic agonist of the Formyl Peptide Receptors (FPRs), primarily targeting FPR1. Its discovery through high-throughput screening has identified it as a valuable tool for studying neutrophil physiology and a potential lead compound in the development of therapeutics for inflammatory and neurodegenerative disorders. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological activities.

Discovery of this compound

This compound was identified from a chemical library of drug-like molecules in a high-throughput screening campaign designed to find novel activators of neutrophils. The initial screening assessed the ability of compounds to induce reactive oxygen species (ROS) production in murine phagocytes. Promising hits were then subjected to further analysis, including structure-activity relationship studies, which led to the identification of this compound (also referred to as compound 14 in the original publication) as a highly potent agonist.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the preparation of a carboxylic acid hydrazide intermediate, followed by a condensation reaction with a substituted benzaldehyde.

Synthesis of Precursors

Step 1: Synthesis of 1,3-Benzodioxole-5-carboxylic acid hydrazide

This intermediate is synthesized from its corresponding methyl or ethyl ester.

  • Materials: Methyl or Ethyl 1,3-benzodioxole-5-carboxylate, Hydrazine hydrate (N₂H₄·H₂O), Ethanol (95% or absolute).

  • Protocol:

    • Dissolve the starting ester (1.0 equivalent) in a suitable volume of ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water to precipitate the 1,3-benzodioxole-5-carboxylic acid hydrazide.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Availability of 4-Benzyloxy-3-methoxybenzaldehyde

This substituted benzaldehyde is commercially available from various chemical suppliers. It is also known as O-Benzylvanillin or Vanillin benzyl ether.

Final Synthesis of this compound (Hydrazone Formation)

The final product is synthesized by the condensation of the two precursors.

  • Materials: 1,3-Benzodioxole-5-carboxylic acid hydrazide, 4-Benzyloxy-3-methoxybenzaldehyde, Ethanol, Glacial acetic acid (catalytic amount).

  • Protocol:

    • Dissolve the 1,3-Benzodioxole-5-carboxylic acid hydrazide (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add 4-Benzyloxy-3-methoxybenzaldehyde (1.0 equivalent) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Heat the mixture to reflux and stir for 3-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol and water to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Quantitative Data

This compound is a potent agonist of Formyl Peptide Receptors and has been shown to activate neutrophils and induce differentiation in neuroblastoma cells.

Parameter Cell Type Assay Value Reference
EC50 Human NeutrophilsChemotaxis42 nM
EC50 Human NeutrophilsCa2+ Mobilization630 nM
AC50 Murine Bone Marrow LeukocytesROS Production2.1 µM
AC50 Human NeutrophilsROS Production1.9 µM

EC50: Half-maximal effective concentration; AC50: Half-maximal activation concentration; ROS: Reactive Oxygen Species.

Experimental Protocols

Isolation of Human Neutrophils
  • Source: Blood was collected from healthy donors.

  • Procedure:

    • Neutrophils were purified from the blood using dextran sedimentation.

    • This was followed by Histopaque 1077 gradient separation.

    • Hypotonic lysis was used to remove red blood cells.

    • Isolated neutrophils were washed twice and resuspended in Hanks' Balanced Salt Solution (HBSS).

    • Neutrophil preparations were confirmed to be >95% pure by light microscopy and >98% viable by trypan blue exclusion.

Calcium (Ca2+) Mobilization Assay
  • Method: Intracellular calcium concentration ([Ca2+]i) flux was measured using a FLIPR Calcium 3 dye.

  • Procedure:

    • Neutrophils were incubated with the fluorescent dye.

    • For inhibition studies, cells were pre-incubated with antagonists such as pertussis toxin or Boc-2 for 30 minutes.

    • The baseline fluorescence was measured before the addition of this compound.

    • The change in fluorescence, indicating Ca2+ mobilization, was monitored after the addition of the agonist.

    • Responses were normalized to the response induced by a standard agonist like fMLF.

Chemotaxis Assay
  • Method: Neutrophil migration was assessed using a chemotaxis chamber.

  • Procedure:

    • A solution containing this compound at various concentrations was placed in the lower wells of the chemotaxis chamber.

    • A suspension of isolated human neutrophils was placed in the upper wells, separated by a filter.

    • The chamber was incubated to allow neutrophils to migrate through the filter towards the chemoattractant.

    • After the incubation period, the filter was removed, and the number of migrated cells was quantified.

Reactive Oxygen Species (ROS) Production Assay
  • Method: A luminescence-based assay using L-012 and horseradish peroxidase (HRP) was employed.

  • Procedure:

    • Bone marrow leukocytes or isolated human neutrophils were placed in a microplate.

    • The L-012/HRP detection reagent was added to the cells.

    • This compound at various concentrations was added to the wells.

    • The luminescence, indicative of ROS production, was measured over time.

Signaling Pathways and Logical Relationships

This compound Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Condensation Ester Methyl/Ethyl 1,3-benzodioxole-5-carboxylate Hydrazide 1,3-Benzodioxole-5-carboxylic acid hydrazide Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide FPR_A14 This compound Hydrazide->FPR_A14 Aldehyde 4-Benzyloxy-3-methoxybenzaldehyde Aldehyde->FPR_A14 Ethanol, Acetic Acid (cat.), Reflux

Caption: Synthetic pathway of this compound.

This compound Signaling Pathway in Neutrophils

G FPR_A14 This compound FPR1 FPR1 Receptor FPR_A14->FPR1 G_protein Gi/o Protein FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca2+ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK MAPK Pathway (ERK1/2) PKC->MAPK ROS_production ROS Production PKC->ROS_production MAPK->ROS_production

Caption: this compound induced signaling cascade in neutrophils.

Experimental Workflow for Neutrophil Activation

G cluster_assays Functional Assays Blood Whole Blood Collection Isolation Neutrophil Isolation (Dextran, Histopaque, Lysis) Blood->Isolation Purity_Viability Purity & Viability Check Isolation->Purity_Viability Ca_Assay Ca2+ Mobilization Assay Purity_Viability->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Purity_Viability->Chemotaxis_Assay ROS_Assay ROS Production Assay Purity_Viability->ROS_Assay FPR_A14_Prep This compound Preparation (Serial Dilutions) FPR_A14_Prep->Ca_Assay FPR_A14_Prep->Chemotaxis_Assay FPR_A14_Prep->ROS_Assay

Caption: Workflow for assessing this compound activity in neutrophils.

FPR-A14: A Technical Guide to Target Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPR-A14 has been identified as a potent small-molecule agonist of the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) integral to the innate immune response and inflammatory processes. This document provides a comprehensive technical overview of the binding characteristics and signaling mechanisms of FPR-A114, with a focus on its interaction with the Formyl Peptide Receptor 2 (FPR2/ALX). Functional data indicates that this compound potently activates neutrophils, key cells in the immune system that express high levels of FPRs. While direct competitive binding affinity data (Kᵢ) for this compound is not extensively available in public literature, functional assays characterize it as a potent agonist. This guide summarizes the available quantitative data, presents detailed experimental protocols for assessing receptor interaction, and illustrates the key signaling pathways involved.

Introduction to this compound and the Formyl Peptide Receptor Family

The Formyl Peptide Receptor family consists of three subtypes in humans: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3. These receptors are pattern recognition receptors that respond to N-formylated peptides derived from bacteria and mitochondria, playing a critical role in host defense by mediating chemotaxis, degranulation, and superoxide production in phagocytic leukocytes.[1] FPR2, in particular, is a highly promiscuous receptor, activated by a diverse array of ligands beyond formylated peptides, including lipids (e.g., Lipoxin A4), and host-derived proteins (e.g., Annexin A1), implicating it in both pro-inflammatory and pro-resolving pathways.

This compound (also identified as Compound 14 in initial high-throughput screening studies) is a synthetic, non-peptide agonist that potently activates neutrophils. Its activity suggests strong interaction with the FPRs expressed on these cells. Given the significant interest in FPR2 as a therapeutic target for modulating inflammation, this guide will proceed under the working hypothesis that this compound's primary target is FPR2.

Quantitative Data: Functional Potency of this compound

All available quantitative data for this compound are derived from functional assays measuring downstream cellular responses rather than direct radioligand displacement. The half-maximal effective concentration (EC₅₀) values characterize the concentration of this compound required to elicit 50% of the maximum response in specific neutrophil functions.

Assay Type Cell Type Parameter Measured EC₅₀ Value (nM) Reference
Calcium MobilizationHuman NeutrophilsIncrease in intracellular Ca²⁺630 nM[2]
ChemotaxisHuman NeutrophilsCell migration42 nM[2][3]

Note: Direct binding affinity values (Kᵢ or Kₐ) from competitive radioligand binding assays for this compound against specific FPR subtypes have not been reported in the cited literature. The EC₅₀ values indicate potent functional activity, but do not directly measure the affinity of the ligand for the receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are standard protocols for the key functional and binding assays used in the study of FPR agonists.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger following GPCR activation through the Gαq pathway, which is often coupled to FPRs. The use of a fluorescent calcium indicator and a system like the Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput screening.

Objective: To determine the EC₅₀ value of an agonist by measuring the dose-dependent increase in intracellular calcium concentration ([Ca²⁺]ᵢ).

Materials:

  • Cells expressing the target receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or HEK293 cells transfected with human FPR2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (an anion transport inhibitor to prevent dye leakage).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound (this compound) and reference agonist (e.g., fMLF or WKYMVm).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with liquid handling capabilities.

Protocol:

  • Cell Preparation: Plate cells in microplates and culture overnight to allow for adherence (if applicable).

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye loading buffer containing the dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound (this compound) and reference agonist at concentrations spanning the expected dose-response range.

  • Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the compounds from the source plate and immediately begin measuring fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Radioligand Competition Binding Assay

This assay directly measures the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing a high density of the target receptor (e.g., CHO-K1 or HEK293 cells transfected with FPR2).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]fMLF for FPR1, or a subtype-selective radioligand if available for FPR2).

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer: Ice-cold binding buffer.

  • Unlabeled test compound (this compound).

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM fMLF).

  • Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well filter plates and vacuum harvesting manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kₐ value), and serial dilutions of the test compound.

  • Total and Non-Specific Binding: Include wells for "total binding" (containing only radioligand and membranes) and "non-specific binding" (containing radioligand, membranes, and a saturating concentration of an unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the glass fiber filter mats. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a competition binding assay used to determine the binding affinity of a novel compound.

G Workflow: Competition Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with FPR2) incubate Incubate: Membranes + Radioligand + this compound (Competitor) prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [3H]fMLF) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of this compound prep_competitor->incubate filter Rapid Vacuum Filtration incubate->filter Reach Equilibrium wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 Raw CPM Data calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for a Competition Radioligand Binding Assay.
Signaling Pathway

Upon agonist binding, FPR2 undergoes a conformational change, allowing it to couple primarily to Gᵢ/₀ proteins. This initiates a cascade of downstream signaling events leading to characteristic cellular responses like chemotaxis and calcium mobilization.

G This compound / FPR2 Signaling Cascade ligand This compound receptor FPR2/ALX ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates plc PLCβ g_protein->plc Gαi pi3k PI3Kγ g_protein->pi3k Gβγ pip2 PIP2 plc->pip2 Cleaves pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to PIP3 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Activates IP3R akt Akt/PKB pip3->akt Activates erk ERK1/2 pkc->erk Activates response Cellular Responses (Chemotaxis, Degranulation) ca_release->response akt->response erk->response

Simplified FPR2 signaling pathway upon agonist binding.

References

Downstream Signaling Pathways Activated by the Formyl Peptide Receptor Agonist FPR-A14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptor (FPR) family. These G protein-coupled receptors (GPCRs) are crucial mediators of the innate immune response, primarily expressed on phagocytic leukocytes such as neutrophils and macrophages. Activation of FPRs by agonists like this compound initiates a cascade of intracellular signaling events that are fundamental to inflammatory and host defense processes. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, integrating specific quantitative data for this agonist with the well-established signaling cascades of its primary targets, FPR1 and FPR2. The information herein is intended to support research and drug development efforts targeting this important receptor family.

Core Signaling Pathways Activated by this compound

Activation of Formyl Peptide Receptors by this compound is known to initiate a series of intracellular signaling events, beginning with the dissociation of heterotrimeric G proteins. While direct and comprehensive studies on all downstream pathways for this compound are not publicly available, the known effects of this agonist, combined with the extensive body of research on FPR1 and FPR2 signaling, allow for a detailed description of the expected signaling cascades.

The primary and well-documented responses to this compound are calcium mobilization and chemotaxis in neutrophils. These are classical Gαi-mediated events. Based on the known signaling of FPR1 and FPR2, the activation by this compound is expected to propagate through several key pathways including Phospholipase C (PLC), Phosphoinositide 3-Kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK)/ERK, and Rho GTPases.

Quantitative Data for this compound

The following table summarizes the available quantitative data on the biological activity of this compound in human neutrophils.

Biological ActivityEC50 Value (nM)Cell TypeReference
Calcium Mobilization630Human Neutrophils[1][2]
Chemotaxis42Human Neutrophils[1][2]

Detailed Signaling Pathways

G-Protein Coupling and PLC Activation

Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family.[3][4][5] The G protein dissociates into its Gαi-GTP and Gβγ subunits, both of which are signaling-competent.

The Gβγ subunit is known to activate Phospholipase C-β (PLCβ).[1][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic Ca2+ concentration.[1][3][4] This is consistent with the observed calcium mobilization induced by this compound.[1][2] DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a multitude of downstream targets, contributing to various cellular responses including the activation of the NADPH oxidase complex.

G_Protein_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_protein Gαiβγ FPR->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_beta_gamma->PLC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Ca_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates

This compound induced G-protein and PLC signaling cascade.
PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical downstream effector of FPR activation, playing a key role in cell survival, proliferation, and migration.[3][4][6] The Gβγ subunit released upon this compound binding can directly activate class IB PI3K (PI3Kγ).[1] Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1. This co-localization facilitates the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a wide array of substrates, regulating cellular processes such as apoptosis and cell growth.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_beta_gamma Gβγ FPR->G_beta_gamma releases PI3K PI3Kγ G_beta_gamma->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival promotes

PI3K/Akt pathway activation downstream of this compound.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route that translates extracellular signals into changes in gene expression and protein activity.[3][4][6] Activation of FPRs can trigger the MAPK/ERK pathway through multiple mechanisms, often involving intermediates from the PLC and PI3K pathways, as well as G protein subunits. This pathway involves a tiered kinase cascade: a MAPK kinase kinase (MAPKKK, e.g., Raf) phosphorylates and activates a MAPK kinase (MAPKK, e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., ERK). Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression, which is consistent with the observed role of this compound in inducing cellular differentiation.[1]

MAPK_ERK_Pathway FPR_A14 This compound FPR FPR FPR_A14->FPR G_protein G Protein (Gαiβγ) FPR->G_protein Intermediates Signaling Intermediates (e.g., PKC, Ras) G_protein->Intermediates activate Raf Raf (MAPKKK) Intermediates->Raf activate MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates

MAPK/ERK signaling cascade initiated by this compound.
Rho GTPase Pathway

The Rho family of small GTPases, including RhoA, Rac, and Cdc42, are master regulators of the actin cytoskeleton.[7] Their activation is essential for the cell motility and morphological changes required for chemotaxis.[7] FPR signaling activates Rho GTPases through guanine nucleotide exchange factors (GEFs), which are themselves regulated by upstream signals from G proteins and other signaling molecules. Activated Rho GTPases (GTP-bound) then interact with a variety of effector proteins to control processes such as actin polymerization, stress fiber formation, and focal adhesion dynamics, all of which are integral to directed cell migration towards a chemoattractant like this compound.

Rho_GTPase_Pathway FPR_A14 This compound FPR FPR FPR_A14->FPR G_protein G Protein (Gαiβγ) FPR->G_protein GEFs RhoGEFs G_protein->GEFs activate Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP promote GDP/GTP exchange on Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Effectors Rho Effectors (e.g., ROCK, WASp) Rho_GTP->Effectors activate Cytoskeleton Actin Cytoskeleton Remodeling Effectors->Cytoskeleton regulate Chemotaxis Chemotaxis Cytoskeleton->Chemotaxis drives

Activation of Rho GTPases by this compound to drive chemotaxis.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound signaling. Below are representative protocols for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca2+ from intracellular stores leads to a significant increase in fluorescence, which is measured over time using a fluorescence plate reader.

Protocol Outline:

  • Cell Culture: Culture human neutrophils or FPR-transfected cell lines (e.g., HL-60) to the desired confluency.

  • Cell Loading: Resuspend cells in a loading buffer containing a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the cell plate into a fluorescence microplate reader. Record a baseline fluorescence reading.

  • Stimulation: Add this compound at various concentrations and immediately begin recording fluorescence intensity (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity over baseline is plotted against time. The peak fluorescence is used to generate dose-response curves and calculate EC50 values.

Calcium_Mobilization_Workflow Start Start: Culture Cells Load_Dye Load Cells with Fluo-4 AM Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Stimulate Add this compound Baseline->Stimulate Measure Record Fluorescence Over Time Stimulate->Measure Analyze Analyze Data: - Plot Dose-Response - Calculate EC50 Measure->Analyze End End Analyze->End

Workflow for a typical calcium mobilization assay.
Western Blot for Phosphorylated ERK (p-ERK)

This method detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.

Principle: Following cell stimulation, proteins are extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of ERK. Total ERK levels are also measured as a loading control.

Protocol Outline:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat cells with this compound at various concentrations for different time points (e.g., 2, 5, 10, 30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.

  • Data Analysis: Quantify band intensities using densitometry software.

Western_Blot_Workflow Start Start: Culture & Starve Cells Stimulate Stimulate with this compound Start->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (p-ERK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Strip, Re-probe for Total ERK & Analyze Detect->Analyze End End Analyze->End

References

FPR-A14: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of FPR-A14 in immunology. This compound is a potent agonist of the Formyl Peptide Receptor (FPR), a class of G protein-coupled receptors predominantly expressed on mammalian phagocytic leukocytes.[1][2][3][4] These receptors are crucial in mediating antibacterial host defense and inflammation.[4] this compound has been identified as a powerful tool for studying neutrophil activation and has potential applications in investigating inflammatory responses and related pathologies.

Core Applications in Immunology

This compound serves as a selective activator of FPRs, primarily Formyl Peptide Receptor 1 (FPR1), which is abundantly expressed on neutrophils.[5][6][7] Its principal applications in immunological research include:

  • Neutrophil Activation: this compound is a potent activator of neutrophils, inducing key functions such as chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS).[1][2][3][7]

  • Inflammation Studies: By activating neutrophils, this compound can be used in models to study the role of these cells in acute and chronic inflammation.[8][9] For instance, it has been used to induce neutrophil infiltration in zebrafish larvae to study its effects on hepatocarcinogenesis and steatotic liver disease.[8][9]

  • Signal Transduction Research: The compound is a valuable tool for dissecting the intracellular signaling pathways downstream of FPR1 activation.[7][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity on neutrophils.

ParameterCell TypeValueReference
EC50 (Neutrophil Chemotaxis) Human Neutrophils42 nM[1][2][3]
EC50 (Ca2+ Mobilization) Human Neutrophils630 nM[1][2][3]

Key Experimental Methodologies

Detailed protocols for all key experiments are crucial for reproducibility. Below are outlines for common assays used to characterize the immunological effects of this compound.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

  • Loading:

    • Add this compound at various concentrations to the lower wells.

    • Add the isolated neutrophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils following stimulation with this compound.

Protocol:

  • Neutrophil Preparation: Isolate human neutrophils as described above.

  • Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye in a suitable buffer.

  • Washing: Wash the cells to remove the extracellular dye.

  • Measurement:

    • Resuspend the dye-loaded cells in a buffer and place them in a fluorometer or a plate reader with fluorescence capabilities.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations to the cell suspension.

    • Continuously record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence intensity for each concentration of this compound and plot the data to determine the EC50 value.

Phospho-Kinase Protein Array Analysis

This method allows for the simultaneous detection of the phosphorylation status of multiple kinases, providing a broad overview of the signaling pathways activated by this compound.

Protocol:

  • Cell Treatment:

    • Isolate neutrophils and culture them in a suitable medium (e.g., RPMI 1640).[11]

    • Treat the cells with a specific concentration of this compound (e.g., 50 nM) for a defined period (e.g., 30 minutes) at 37°C.[11]

  • Cell Lysis: After incubation, harvest the cells and lyse them to extract the proteins.

  • Protein Quantification: Determine the total protein concentration in the cell lysates.

  • Array Incubation: Incubate the phospho-kinase array membranes with the cell lysates according to the manufacturer's instructions. This allows the phosphorylated kinases in the lysate to bind to the specific capture antibodies on the membrane.

  • Detection:

    • Wash the membranes and incubate them with a detection antibody cocktail.

    • Add a chemiluminescent reagent and expose the membranes to X-ray film or a digital imaging system to detect the signals.[11]

  • Data Analysis: Quantify the signal intensity of each spot on the array and compare the phosphorylation levels of different kinases between untreated and this compound-treated cells.[11]

Visualizing Molecular and Experimental Pathways

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for a chemotaxis assay.

FPR1_Signaling_Pathway FPR_A14 This compound FPR1 FPR1 FPR_A14->FPR1 G_protein Gαi / Gβγ FPR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, ROS Production, Degranulation) Ca_mobilization->Cellular_Response MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Cellular_Response

Caption: FPR1 Signaling Pathway Activated by this compound.

Chemotaxis_Assay_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils setup_chamber Set up Boyden Chamber isolate_neutrophils->setup_chamber add_fpr_a14 Add this compound to Lower Wells setup_chamber->add_fpr_a14 add_neutrophils Add Neutrophils to Upper Wells setup_chamber->add_neutrophils incubate Incubate at 37°C add_fpr_a14->incubate add_neutrophils->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Migrated Cells fix_stain->count_cells analyze_data Analyze Data (EC50) count_cells->analyze_data end End analyze_data->end

Caption: Workflow for a Neutrophil Chemotaxis Assay.

References

Methodological & Application

Application Notes and Protocols for FPR-A14 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a synthetic agonist for the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) crucial in the innate immune system and inflammatory responses.[1] These receptors, primarily expressed on phagocytic leukocytes like neutrophils and monocytes, recognize N-formylated peptides from bacteria and damaged host cells, triggering a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2] The FPR family in humans consists of three members: FPR1, FPR2/ALX (also known as FPRL1), and FPR3.[1][2] this compound has been shown to potently activate neutrophils and induce differentiation in neuroblastoma cells, making it a valuable tool for studying FPR signaling in various physiological and pathological contexts.[3]

This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on key functional assays to characterize its effects on target cells.

Data Presentation

Quantitative Data Summary for this compound
ParameterCell TypeAssayEC50 Value (nM)
ChemotaxisNeutrophilsMigration Assay42
Calcium MobilizationNeutrophilsIntracellular Ca2+ Assay630
DegranulationRBL-2H3 cells expressing mFpr1Degranulation Assay~350
DegranulationRBL-2H3 cells expressing mFpr2Degranulation Assay~890
ERK PhosphorylationMurine Peritoneal MacrophagesWestern BlotInduces rapid phosphorylation

EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximum response in a given assay.

Signaling Pathways and Experimental Workflows

FPR Signaling Pathway

Activation of Formyl Peptide Receptors by agonists like this compound initiates a signaling cascade through heterotrimeric G proteins, primarily of the Gi and Gq families. This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. The βγ subunits of the G protein can also activate PI3Kγ. These pathways converge to activate the MAPK/ERK cascade, which plays a critical role in cell proliferation, differentiation, and survival.[1][4]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane FPR FPR G_Protein Gi/Gq FPR->G_Protein activates FPR_A14 This compound FPR_A14->FPR binds PLC PLC G_Protein->PLC activates PI3K PI3Kγ G_Protein->PI3K activates (βγ) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization induces PKC PKC DAG->PKC activates Cellular_Responses Cellular Responses (Chemotaxis, Differentiation) Ca_Mobilization->Cellular_Responses regulates MAPK_ERK MAPK/ERK (p-ERK1/2) PKC->MAPK_ERK activates Akt Akt PI3K->Akt activates Akt->MAPK_ERK activates MAPK_ERK->Cellular_Responses regulates

Caption: this compound activated signaling cascade.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for conducting cell-based assays with this compound. Specific details for each assay are provided in the subsequent protocol sections.

Experimental_Workflow cluster_assays Functional Assays Start Start Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Cell_Prep Cell Preparation & Seeding Cell_Culture->Cell_Prep Serum_Starvation Serum Starvation (if required) Cell_Prep->Serum_Starvation FPR_A14_Treatment This compound Treatment (Dose-Response) Serum_Starvation->FPR_A14_Treatment Incubation Incubation FPR_A14_Treatment->Incubation Chemotaxis Chemotaxis Assay Incubation->Chemotaxis Ca_Mobilization Calcium Mobilization Assay Incubation->Ca_Mobilization ERK_Activation ERK Activation Assay (Western Blot) Incubation->ERK_Activation Differentiation Neuronal Differentiation Assay Incubation->Differentiation Data_Analysis Data Analysis & Quantification Chemotaxis->Data_Analysis Ca_Mobilization->Data_Analysis ERK_Activation->Data_Analysis Differentiation->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Use of FPR-A14 in Neutrophil Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial and complex role in the inflammatory response.[1][2] Expressed on various immune cells, including neutrophils, FPR2 can be activated by a diverse array of ligands, leading to either pro-inflammatory or pro-resolving effects depending on the specific agonist.[1][3] This dual functionality makes FPR2 an attractive therapeutic target for a range of inflammatory diseases.[2][3]

FPR-A14 is a specific antagonist of FPR2, designed to block the binding and subsequent signaling of FPR2 agonists. By inhibiting FPR2 activation, this compound allows for the detailed investigation of the receptor's role in neutrophil functions such as chemotaxis, degranulation, reactive oxygen species (ROS) production, and calcium mobilization. These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on neutrophil activation.

FPR2 Signaling in Neutrophils

Upon binding of an agonist, FPR2 initiates a cascade of intracellular signaling events. As a GPCR, it is coupled to pertussis toxin-sensitive G proteins (Gαi).[4][5] Activation leads to the dissociation of the G protein subunits, triggering downstream pathways that include the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i).[6][7] This calcium flux is a critical early event in neutrophil activation.[6] Downstream signaling also involves the activation of pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for various neutrophil effector functions.[8][9] this compound acts by competitively binding to FPR2, thereby preventing agonist-induced initiation of these signaling cascades.

cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR2_Agonist FPR2 Agonist FPR2 FPR2/ALX Receptor FPR2_Agonist->FPR2 Activates This compound This compound (Antagonist) This compound->FPR2 Blocks G_Protein Gαi/βγ FPR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Acts on Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization Downstream Downstream Signaling (PI3K, MAPK) Ca_Mobilization->Downstream Neutrophil_Activation Neutrophil Activation (Chemotaxis, ROS, Degranulation) Downstream->Neutrophil_Activation

Figure 1: FPR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols outline key in vitro assays to assess neutrophil activation and the inhibitory effect of this compound. It is crucial to handle neutrophils with care as they are sensitive and can be easily activated by experimental manipulations.[10]

Isolation of Human Neutrophils from Whole Blood

Objective: To obtain a pure population of neutrophils for use in functional assays.

Materials:

  • Anticoagulated (e.g., EDTA or heparin) whole human blood

  • Ficoll-Paque or other density gradient medium

  • Dextran solution

  • Hypotonic lysis buffer (e.g., 0.2% NaCl)

  • Isotonic saline (e.g., 1.6% NaCl)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Protocol:

  • Dilute whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.[9]

  • After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Collect the layer containing neutrophils and red blood cells (RBCs).

  • To sediment the RBCs, mix the cell suspension with Dextran solution and allow the RBCs to settle for 20-30 minutes.

  • Collect the neutrophil-rich supernatant.

  • To remove any remaining RBCs, perform a hypotonic lysis. Resuspend the cell pellet in a small volume of 0.2% NaCl for 30 seconds, then add an equal volume of 1.6% NaCl to restore isotonicity.[9]

  • Wash the purified neutrophils with HBSS and resuspend in the appropriate assay buffer.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD15 or CD66b.[11][12]

General Experimental Workflow

The general workflow for assessing the antagonist activity of this compound involves pre-treating neutrophils with the compound before stimulating them with a known FPR2 agonist. The resulting cellular response is then measured and compared to controls.

cluster_workflow Experimental Workflow Isolate 1. Isolate Neutrophils from Whole Blood Pre-incubate 2. Pre-incubate Neutrophils with this compound or Vehicle Isolate->Pre-incubate Stimulate 3. Stimulate with FPR2 Agonist Pre-incubate->Stimulate Measure 4. Measure Neutrophil Activation Parameter Stimulate->Measure Analyze 5. Analyze Data and Determine Inhibition Measure->Analyze

Figure 2: General experimental workflow for assessing this compound activity.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on agonist-induced intracellular calcium flux.

Protocol:

  • Resuspend isolated neutrophils in a buffer without calcium, supplemented with 0.1% BSA.[7]

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM (5 µM), by incubating for 30 minutes at room temperature in the dark.[7]

  • Wash the cells to remove excess dye and resuspend them in the appropriate buffer.

  • Aliquot the cell suspension into a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 5-15 minutes at 37°C.

  • Place the plate in a fluorometric plate reader (e.g., FlexStation) and measure the baseline fluorescence.

  • Add an FPR2 agonist (e.g., WKYMVM) and immediately begin monitoring the change in fluorescence over time (typically 3-5 minutes).[13]

  • The change in fluorescence corresponds to the change in intracellular calcium concentration.

Chemotaxis Assay (Boyden Chamber)

Objective: To determine if this compound can inhibit the directed migration of neutrophils towards an FPR2 agonist.

Protocol:

  • Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).[11]

  • Add the FPR2 agonist (chemoattractant, e.g., fMLP or WKYMVM) or control medium to the lower wells of the chamber.[11][14]

  • Isolate neutrophils and resuspend them in serum-free medium.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

  • Add the neutrophil suspension to the upper chamber (the insert).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.

  • After incubation, remove the upper chamber. The number of cells that have migrated to the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®) or by staining and counting the cells on the underside of the membrane.[11]

Reactive Oxygen Species (ROS) Production Assay

Objective: To assess the ability of this compound to block agonist-induced oxidative burst.

Protocol:

  • Resuspend isolated neutrophils in HBSS.

  • Aliquot the cells into a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Add a ROS-sensitive probe. Dihydrorhodamine 123 (DHR 123) can be used to detect intracellular ROS by flow cytometry, while luminol- or lucigenin-based chemiluminescence assays can measure total or extracellular ROS, respectively.[10][15][16]

  • Add an FPR2 agonist (e.g., fMLP) to stimulate the neutrophils.[10]

  • Measure the resulting fluorescence or chemiluminescence over time using a plate reader or flow cytometer. The signal intensity is proportional to the amount of ROS produced.[15][16]

Degranulation (Elastase Release) Assay

Objective: To measure the effect of this compound on the release of primary granule contents, such as elastase.

Protocol:

  • Resuspend isolated neutrophils in HBSS containing calcium and magnesium.

  • Pre-treat the cells with a priming agent like cytochalasin B, which enhances degranulation in response to agonists.

  • Aliquot the cells into a 96-well plate and pre-incubate with various concentrations of this compound or vehicle control.

  • Stimulate the cells with an FPR2 agonist (e.g., fMLP).[17][18]

  • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the elastase activity in the supernatant using a specific chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA). The rate of color change is proportional to the elastase activity.

  • Alternatively, an ELISA kit can be used to quantify the amount of released myeloperoxidase (MPO), another granule enzyme.[10]

Data Presentation and Interpretation

The quantitative data from the above assays should be summarized to determine the inhibitory potency of this compound, typically by calculating an IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).

Table 1: Example Agonist and Antagonist Concentrations for Neutrophil Assays
Assay TypeTypical FPR2 Agonist (e.g., WKYMVM) ConcentrationTypical FPR2 Antagonist (e.g., WRW4) Concentration Range
Calcium Mobilization1 - 100 nM10 nM - 10 µM
Chemotaxis1 - 100 nM10 nM - 10 µM
ROS Production10 - 500 nM100 nM - 20 µM
Degranulation100 nM - 1 µM100 nM - 20 µM

Note: These are example concentration ranges. The optimal concentrations for this compound and the specific agonist used should be determined empirically through dose-response experiments.

Table 2: Expected Results with this compound Treatment
AssayParameter MeasuredExpected Outcome with Agonist AloneExpected Outcome with this compound + Agonist
Calcium MobilizationPeak Fluorescence IntensitySignificant increaseDose-dependent decrease in peak fluorescence
ChemotaxisNumber of Migrated CellsSignificant increase in migrationDose-dependent decrease in the number of migrated cells
ROS ProductionFluorescence/LuminescenceRobust signal generationDose-dependent reduction in signal intensity
DegranulationElastase Activity in SupernatantIncreased enzyme activityDose-dependent inhibition of elastase release

Conclusion

This compound is a valuable tool for investigating the role of the FPR2 receptor in neutrophil-mediated inflammation. The protocols provided here offer a framework for characterizing the inhibitory activity of this compound on key neutrophil functions. By systematically evaluating its effects on calcium mobilization, chemotaxis, ROS production, and degranulation, researchers can gain a deeper understanding of FPR2 signaling and its potential as a therapeutic target for inflammatory disorders.

References

FPR-A14 solubility and vehicle for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a synthetic agonist of the Formyl Peptide Receptor (FPR), a family of G protein-coupled receptors involved in inflammatory and immune responses. It has been shown to potently activate neutrophils and induce the differentiation of neuroblastoma cells, making it a valuable tool for research in inflammation, immunology, and oncology. These application notes provide detailed information on the solubility of this compound, recommended vehicles for experimental use, and protocols for key in vitro assays.

Solubility and Vehicle for Experiments

In Vitro Solubility and Vehicle

This compound is soluble in dimethyl sulfoxide (DMSO)[1][2][3][4][5]. For cell-based assays, a common practice is to prepare a concentrated stock solution in anhydrous DMSO. This stock solution can then be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Table 1: In Vitro Solubility and Vehicle for this compound

SolventSolubilityRecommended Stock ConcentrationFinal Assay ConcentrationVehicle for DilutionReference(s)
DMSOSoluble1-10 mM1-10 µMCell Culture Medium[6]

Note: The solubility in DMSO is confirmed by its common use as a solvent for organic compounds in biological assays. The recommended concentrations are based on typical working concentrations for FPR agonists and specific examples from the literature.

In Vivo Vehicle

As of the current available literature, there are no published in vivo studies using this compound. Therefore, a validated in vivo vehicle has not been established. However, a common formulation for administering hydrophobic compounds in vivo involves a mixture of DMSO, PEG300, Tween-80, and saline. Researchers should perform pilot studies to determine the optimal and tolerable vehicle composition for their specific animal model.

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol describes a method to assess the chemotactic effect of this compound on neutrophils using a Boyden chamber or a similar transwell system.

Materials:

  • This compound

  • Anhydrous DMSO

  • Human or murine neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or transwell inserts (5 µm pore size)

  • Multi-well plate

  • Detection reagent (e.g., Calcein-AM or similar cell viability dye)

  • Plate reader with fluorescence capabilities

Protocol:

  • Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in chemotaxis buffer to prepare a range of working concentrations (e.g., 1 nM to 1 µM).

  • Isolate Neutrophils: Isolate neutrophils from fresh human or murine blood using standard density gradient centrifugation methods.

  • Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the desired concentrations of this compound or a known chemoattractant (positive control, e.g., fMLP) to the lower wells of the multi-well plate. Use chemotaxis buffer alone as a negative control.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber by adding a fluorescent viability dye and measuring the fluorescence with a plate reader.

    • Alternatively, cells can be fixed, stained, and counted manually using a microscope.

Workflow for Neutrophil Chemotaxis Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fpr Prepare this compound dilutions add_fpr Add this compound to lower chamber prep_fpr->add_fpr prep_cells Isolate and resuspend neutrophils add_cells Add neutrophils to upper chamber prep_cells->add_cells incubate Incubate at 37°C add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Analyze data quantify->analyze

Caption: Workflow of the neutrophil chemotaxis assay.

Calcium Mobilization Assay

This protocol outlines a method to measure intracellular calcium mobilization in response to this compound stimulation, a key event in G protein-coupled receptor activation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cells expressing FPR (e.g., neutrophils, or a cell line stably expressing the receptor)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Pluronic F-127 (for dye loading)

  • Multi-well plate (black, clear bottom)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injection function, add the this compound solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound.

This compound Induced Calcium Mobilization Pathway

G FPR_A14 This compound FPR FPR Receptor FPR_A14->FPR G_protein Gq/11 FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates

Caption: Simplified signaling pathway of this compound-induced calcium mobilization.

Neuroblastoma Cell Differentiation Assay

This protocol is based on the findings of Cussell et al. (2019) and describes a method to induce and assess the differentiation of neuroblastoma cells using this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Neuro2a (N2a) or other suitable neuroblastoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (SFM)

  • Culture plates or flasks

  • Microscope with imaging capabilities

Protocol:

  • Cell Culture: Culture the neuroblastoma cells in standard culture medium until they reach the desired confluency.

  • Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute this stock in serum-free medium to a final working concentration of 10 µM.

  • Induction of Differentiation:

    • Replace the standard culture medium with the this compound-containing serum-free medium.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Assessment of Differentiation:

    • Monitor the cells for morphological changes indicative of differentiation (e.g., neurite outgrowth) at various time points (e.g., 24, 48, 72 hours) using a microscope.

    • Quantify the percentage of differentiated cells by counting the number of cells with neurites longer than the cell body diameter.

    • For more detailed analysis, immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) can be performed.

Logical Flow of Neuroblastoma Differentiation Experiment

G start Start: Culture Neuroblastoma Cells prepare_fpr Prepare 10 µM this compound in SFM start->prepare_fpr induce_diff Incubate cells with this compound prepare_fpr->induce_diff assess_morphology Assess Morphological Changes induce_diff->assess_morphology quantify_diff Quantify Percentage of Differentiated Cells assess_morphology->quantify_diff end End: Analyze Results quantify_diff->end

Caption: Experimental workflow for inducing neuroblastoma cell differentiation with this compound.

Disclaimer

These protocols and application notes are intended for research use only. Researchers should optimize the protocols for their specific experimental conditions and cell types. It is also recommended to consult the primary literature for further details on the experimental procedures.

References

Application Notes and Protocols for Inducing Neuroblastoma Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a compound specifically named "FPR-A14" in the context of neuroblastoma differentiation did not yield specific results. The following protocols and data are based on well-established methods for inducing neuroblastoma differentiation using Retinoic Acid (RA) and its derivatives, which are commonly used in research and preclinical studies.[1][2]

These notes provide detailed protocols for the differentiation of neuroblastoma cell lines, focusing on the widely used SH-SY5Y cell line as an exemplar. The methodologies and data presented are synthesized from multiple studies to provide a comprehensive guide for researchers.

Quantitative Data Summary

The following tables summarize key quantitative parameters for inducing neuroblastoma differentiation based on published protocols.

Table 1: Reagent Concentrations and Treatment Durations

Cell LineDifferentiating AgentConcentrationDuration of TreatmentReference
SH-SY5YAll-trans-Retinoic Acid (ATRA)10 µM3 - 18 days[3][4]
SH-SY5YATRA + Brain-Derived Neurotrophic Factor (BDNF)ATRA: 10 µM, BDNF: 50 ng/mL7 days[3]
SK-N-BE(2)CATRA10 µM5 days[5][6]
LAN-1ATRA + 5-aza-deoxycytidine10 µM (ATRA)Not Specified[5]
KellyATRA + Herbimycin AATRA: 10 µM, Herbimycin A: 236 nMNot Specified[7]
IMR-32ATRA + PCI-48012Not SpecifiedNot Specified[1]

Table 2: Expected Morphological and Molecular Changes Post-Differentiation

Cell LineParameterChangeMagnitude of ChangeReference
SH-SY5YNeurite LengthIncrease145% increase by day 14, 226% by day 17[8]
SH-SY5YNuclei SizeDecreaseSmaller than 17.032 µm[3]
Kelly, BE(2)-CDifferentiation ScoreIncrease25% increase with 13-cis RA + HDAC1 inhibitors[1]
BE(2)-C, IMR-32Neurite FormationIncrease150% and 50% increase respectively with ATRA + PCI-48012[1]
BE(2)-CMYCN ExpressionDecrease60% decrease with ATRA + PCI-48012 vs. RA alone[1]
SK-N-SHROR1 Protein LevelsInitial increase, then sharp decreaseSharp decrease by 96 hours[9]
SK-N-SHSynaptophysin LevelsIncreaseSharp increase by 96 hours[9]

Experimental Protocols

Protocol 1: Differentiation of SH-SY5Y Cells with Retinoic Acid

This protocol is a standard method for inducing a neuronal phenotype in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with L-glutamine and HEPES

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • All-trans-Retinoic Acid (ATRA) stock solution (10 mM in DMSO)

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO2 incubator.

    • Seed cells into 6-well plates at a confluence of 10%.[3]

    • Allow cells to attach and grow until they reach 40-50% confluency, changing the growth medium every 2-3 days.[3]

  • Induction of Differentiation:

    • Prepare differentiation medium: DMEM/F12 with 1% FBS, 1% P/S, and 10 µM ATRA. Note: Retinoic acid is light-sensitive; prepare the medium fresh and protect it from light.[4]

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the differentiation medium to the cells.

  • Maintenance of Differentiated Cultures:

    • Change the differentiation medium every 2-3 days for the duration of the experiment (typically 3-7 days).[3]

    • Monitor the cells daily for morphological changes, such as neurite outgrowth.

Protocol 2: Combined Retinoic Acid and BDNF Differentiation of SH-SY5Y Cells

This protocol aims to achieve a more mature neuronal phenotype.[3]

Materials:

  • All materials from Protocol 1

  • Brain-Derived Neurotrophic Factor (BDNF) stock solution

Procedure:

  • Initial Differentiation with Retinoic Acid:

    • Follow steps 1 and 2 of Protocol 1.

  • Introduction of BDNF and Serum Withdrawal:

    • On day 4 of differentiation, replace the medium with a serum-free differentiation medium containing 10 µM ATRA and 50 ng/mL BDNF.[3] This step helps to limit cell proliferation and promote neuronal maturation.[3]

  • Final Differentiation Period:

    • Continue to culture the cells in the RA+BDNF medium until day 7, changing the medium as needed.[3]

Signaling Pathways and Workflows

Retinoic Acid Signaling Pathway

RA_Signaling cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus RA Retinoic Acid (RA) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds and activates Cytoplasm Cytoplasm Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Differentiation Neuronal Differentiation Gene_Transcription->Differentiation Leads to

Caption: Retinoic acid signaling pathway in neuroblastoma differentiation.

Experimental Workflow for Neuroblastoma Differentiation

Differentiation_Workflow Start Start: Undifferentiated Neuroblastoma Cells Seeding Cell Seeding (e.g., 10% confluency) Start->Seeding Growth Growth to 40-50% Confluency Seeding->Growth Induction Induction of Differentiation (e.g., 10 µM Retinoic Acid) Growth->Induction Maintenance Culture Maintenance (Medium change every 2-3 days) Induction->Maintenance Analysis Analysis of Differentiation Maintenance->Analysis Morphology Morphological Analysis (Neurite Outgrowth) Analysis->Morphology Qualitative/ Quantitative Markers Molecular Marker Analysis (e.g., β-III Tubulin, NSE) Analysis->Markers Western Blot/ Immunofluorescence End End of Experiment Morphology->End Markers->End

Caption: General experimental workflow for neuroblastoma cell differentiation.

References

In Vivo Administration of FPR-A14 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Formyl Peptide Receptors (FPRs) are a family of G-protein coupled receptors that play a crucial role in innate immunity and inflammation.[1][2] They are primarily expressed on leukocytes, such as neutrophils and monocytes, and recognize N-formylated peptides derived from bacteria or damaged host cells, initiating a signaling cascade that leads to cell migration, phagocytosis, and the release of inflammatory mediators.[2] FPR-A14 is a synthetic agonist for Formyl Peptide Receptors, demonstrating potent activation of neutrophils in vitro.

While specific in vivo administration data for this compound is not extensively documented in publicly available literature, this document provides detailed application notes and generalized protocols based on in vivo studies of other structurally and functionally similar FPR agonists in various mouse models. These protocols are intended to serve as a starting point for researchers and drug development professionals investigating the therapeutic potential of this compound.

Application Notes

The activation of FPRs can have either pro-inflammatory or anti-inflammatory/pro-resolving effects depending on the specific receptor subtype (FPR1 vs. FPR2/ALX), the ligand, and the disease context.[2][3][4] This dual functionality makes FPR agonists like this compound intriguing candidates for therapeutic intervention in a range of pathologies. Based on studies with other FPR agonists, potential in vivo applications for this compound in mouse models include:

  • Acute Inflammation Models: To study the modulation of leukocyte recruitment and cytokine release, models like carrageenan-induced peritonitis or paw edema are suitable.[1][3][5] In these models, FPR agonists have been shown to reduce leukocyte influx, particularly neutrophils and monocytes.[1][5][6]

  • Neuroinflammatory and Neurodegenerative Diseases: In mouse models of Alzheimer's disease and LPS-induced neuroinflammation, FPR agonists have been investigated for their potential to alleviate the inflammatory response, reduce microgliosis, and improve neuronal survival.[4][7][8]

  • Allergic Airway Inflammation: Intranasal administration of FPR agonists has been shown to suppress eosinophil infiltration, mucus production, and airway hyperresponsiveness in mouse models of allergic asthma.[9]

  • Fibrotic Diseases: The therapeutic properties of FPR agonists are being explored in models of silicosis, where they have been shown to control both inflammatory and fibrotic responses.[10]

  • Kidney Disease: In models of diabetic nephropathy, FPR agonists have demonstrated the ability to alleviate renal inflammation and improve kidney function.[11]

Data Presentation: Exemplary Quantitative Data

The following tables represent hypothetical data that could be generated from an in vivo study using this compound in a mouse model of carrageenan-induced peritonitis.

Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid

Treatment GroupTotal Leukocytes (x10⁶ cells/mL)Neutrophils (x10⁶ cells/mL)Monocytes (x10⁶ cells/mL)
Vehicle Control0.5 ± 0.10.1 ± 0.050.4 ± 0.08
Carrageenan + Vehicle8.2 ± 1.56.5 ± 1.21.7 ± 0.4
Carrageenan + this compound (1 mg/kg)4.1 ± 0.83.0 ± 0.61.1 ± 0.3*
Carrageenan + this compound (5 mg/kg)2.5 ± 0.5 1.8 ± 0.40.7 ± 0.2**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Carrageenan + Vehicle group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Fluid

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control25 ± 550 ± 1240 ± 8
Carrageenan + Vehicle450 ± 60800 ± 95650 ± 70
Carrageenan + this compound (1 mg/kg)280 ± 45520 ± 70410 ± 55*
Carrageenan + this compound (5 mg/kg)150 ± 30 310 ± 50220 ± 40**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Carrageenan + Vehicle group.

Experimental Protocols

This section provides a detailed methodology for a representative experiment: evaluating the anti-inflammatory effect of this compound in a carrageenan-induced acute peritonitis model in mice.[1][5]

Objective: To determine the effect of this compound on leukocyte migration and cytokine production in an acute inflammatory setting.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 0.1% DMSO)

  • Lambda Carrageenan (e.g., 1% w/v in sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles (27G or smaller)

  • Peritoneal lavage buffer (e.g., ice-cold PBS with 2 mM EDTA)

  • Hemocytometer or automated cell counter

  • Reagents for differential cell counting (e.g., Wright-Giemsa stain)

  • ELISA kits for murine IL-1β, TNF-α, and IL-6

  • Microcentrifuge and tubes

Protocol:

  • Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Preparation: Prepare this compound solution in the chosen vehicle at the desired concentrations (e.g., for 1 mg/kg and 5 mg/kg doses). Ensure the final injection volume is consistent across all groups (e.g., 100 µL). Prepare the 1% carrageenan solution.

  • Experimental Groups (n=6-8 mice per group):

    • Group 1: Vehicle Control (receives vehicle i.p. and saline i.p.)

    • Group 2: Carrageenan Control (receives vehicle i.p. and carrageenan i.p.)

    • Group 3: this compound Low Dose (receives 1 mg/kg this compound i.p. and carrageenan i.p.)

    • Group 4: this compound High Dose (receives 5 mg/kg this compound i.p. and carrageenan i.p.)

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. Studies have administered FPR agonists 15 minutes before the inflammatory stimulus.[5]

    • 15 minutes after the compound administration, induce peritonitis by i.p. injection of 1 mL of 1% carrageenan solution. The vehicle control group receives 1 mL of sterile saline instead of carrageenan.

  • Peritoneal Lavage:

    • At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Expose the peritoneal cavity and inject 3-5 mL of ice-cold peritoneal lavage buffer.

    • Gently massage the abdomen for 30-60 seconds to dislodge cells.

    • Carefully aspirate the peritoneal fluid and place it in a conical tube on ice.

  • Cell Analysis:

    • Centrifuge a small aliquot of the lavage fluid to prepare a cell smear for differential counting (e.g., cytospin). Stain with Wright-Giemsa and count neutrophils, monocytes/macrophages, and lymphocytes under a microscope.

    • Determine the total number of leukocytes in the remaining lavage fluid using a hemocytometer or an automated cell counter.

  • Cytokine Analysis:

    • Centrifuge the remaining lavage fluid at a higher speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet the cells.

    • Collect the supernatant and store it at -80°C until analysis.

    • Measure the concentrations of IL-1β, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Statistical Analysis: Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein cluster_cytosol Cytosol cluster_nucleus Nucleus FPR_A14 This compound (Agonist) FPR FPR (GPCR) FPR_A14->FPR Binds G_alpha Gαi FPR->G_alpha Activates G_beta_gamma Gβγ FPR->G_beta_gamma Dissociates PLC PLC G_alpha->PLC Inhibits Adenylyl Cyclase G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Akt Akt PI3K->Akt Activates Akt->NFkB Activates Gene_Transcription Gene Transcription (e.g., Cytokines) NFkB->Gene_Transcription Promotes

Caption: Generalized Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental_Workflow cluster_analysis Analysis acclimatization 1. Animal Acclimatization (C57BL/6 mice, 1 week) grouping 2. Randomization into Treatment Groups (n=8) acclimatization->grouping compound_admin 3. This compound / Vehicle Admin (Intraperitoneal) grouping->compound_admin inflammation_induction 4. Inflammation Induction (Carrageenan, i.p.) compound_admin->inflammation_induction euthanasia 5. Euthanasia and Sample Collection (4 hours post-induction) inflammation_induction->euthanasia lavage 6. Peritoneal Lavage euthanasia->lavage analysis 7. Sample Analysis lavage->analysis data_analysis 8. Statistical Analysis (ANOVA) analysis->data_analysis cell_count Leukocyte & Differential Count cytokine_assay Cytokine Measurement (ELISA) results 9. Results & Interpretation data_analysis->results

Caption: Experimental workflow for in vivo testing of this compound.

References

FPR-A14: Application Notes and Protocols for Studying Formyl Peptide Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FPR-A14, a potent agonist of the formyl peptide receptors (FPRs), for in vitro studies of FPR function. This document includes detailed protocols for key cellular assays and quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a small molecule agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) that play a critical role in innate immunity and inflammation.[1][2][3][4] FPRs are expressed on various immune cells, including neutrophils and monocytes, and are activated by N-formyl peptides derived from bacteria or damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, calcium mobilization, and cellular differentiation.[2][3][4][5] this compound serves as a valuable tool for investigating the physiological and pathological roles of FPRs.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide[1]
Molecular Formula C23H20N2O5[1][6]
Molecular Weight 404.42 g/mol [1][6]
Purity ≥98%[6]
CAS Number 329691-12-5[1][6]

Biological Activity and Quantitative Data

This compound is a potent activator of neutrophils in vitro. The following table summarizes its efficacy in key functional assays.

AssayCell TypeParameterValueReference
Neutrophil ChemotaxisHuman NeutrophilsEC5042 nM[1][7][8]
Calcium (Ca2+) MobilizationHuman NeutrophilsEC50630 nM[1][7][8]
Cell DifferentiationMouse Neuroblastoma N2a cellsEffective Concentration4-10 µM[7]

Diagrams

Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαβγ FPR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K Akt Akt PI3K->Akt Activates FPR_A14 This compound (Agonist) FPR_A14->FPR Binds G_betagamma->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens channels PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Responses (Chemotaxis, Differentiation) Ca_cyto->Cell_Response Akt->Cell_Response MAPK_cascade->Cell_Response Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils 1. Isolate Human Neutrophils Add_Cells 5. Add neutrophils to upper chamber Isolate_Neutrophils->Add_Cells Prep_FPR_A14 2. Prepare this compound dilutions Add_Agonist 4. Add this compound to lower chamber Prep_FPR_A14->Add_Agonist Prep_Chamber 3. Prepare Boyden Chamber Prep_Chamber->Add_Agonist Incubate 6. Incubate (e.g., 1 hour at 37°C) Add_Agonist->Incubate Add_Cells->Incubate Quantify_Migration 7. Quantify migrated cells Incubate->Quantify_Migration Analyze_Data 8. Analyze data and determine EC50 Quantify_Migration->Analyze_Data FPR_A14_Logic cluster_tool As a Research Tool cluster_study Enables Study Of FPR_A14 This compound (Synthetic Agonist) Activates_FPR Activates Formyl Peptide Receptors (FPRs) FPR_A14->Activates_FPR Initiates_Signaling Initiates Downstream Signaling Pathways Activates_FPR->Initiates_Signaling FPR_Function FPR Function & Pharmacology Activates_FPR->FPR_Function Drug_Screening High-Throughput Screening for FPR Modulators Activates_FPR->Drug_Screening Induces_Response Induces Cellular Responses Initiates_Signaling->Induces_Response Signaling_Mechanisms Signaling Pathway Mechanisms Initiates_Signaling->Signaling_Mechanisms Cellular_Processes Cellular Processes (e.g., Chemotaxis, Inflammation) Induces_Response->Cellular_Processes

References

Application Notes: FPR-A14 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent, small-molecule agonist of the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils. FPRs play a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria or damaged mitochondria, initiating inflammatory responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The discovery of synthetic agonists like this compound through high-throughput screening (HTS) provides powerful tools for studying FPR signaling and for the development of novel therapeutics targeting inflammatory and immune-related diseases.

This document details the application of this compound in HTS, providing protocols for key functional assays and highlighting its utility as a reference compound for identifying novel FPR modulators.

Data Presentation

This compound was identified in a high-throughput screen for activators of neutrophil ROS production and was subsequently characterized in secondary functional assays.[1] Its potency as an FPR agonist is demonstrated by its effective concentration (EC₅₀) values in key neutrophil functions.

Parameter This compound (Compound 14) Reference
Neutrophil Chemotaxis (EC₅₀) 42 nM[1]
Ca²⁺ Mobilization (EC₅₀) 630 nM[1]

Signaling Pathway and HTS Workflow

Activation of FPR by an agonist like this compound initiates a well-defined signaling cascade, making it amenable to various HTS assay formats. The typical workflow for discovering such an agonist involves a multi-stage screening process.

Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gα(i) / Gβγ FPR->G_protein Activation PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_ER->PKC Cellular_Response Cellular Response (Chemotaxis, ROS Production) PKC->Cellular_Response FPR_A14 This compound (Agonist) FPR_A14->FPR Binding HTS_Workflow cluster_planning Phase 1: Assay Development & Planning cluster_screening Phase 2: Screening Campaign cluster_validation Phase 3: Hit Validation Consultation Consultation & Target Identification (FPR) AssayDev Assay Development (e.g., ROS production) Consultation->AssayDev Miniaturization Miniaturization to 384-well format AssayDev->Miniaturization PilotScreen Pilot Screen (~2,000 compounds) Miniaturization->PilotScreen PrimaryHTS Primary HTS (Large Compound Library) PilotScreen->PrimaryHTS HitConfirmation Hit Confirmation & Potency Determination PrimaryHTS->HitConfirmation SecondaryAssay Secondary Assays (Ca²⁺ Mobilization, Chemotaxis) HitConfirmation->SecondaryAssay SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR Lead Lead Compound (e.g., this compound) SAR->Lead

References

Visualizing the Cellular Effects of FPR-A14: Application Notes and Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for visualizing the cellular and tissue effects of FPR-A14, a known agonist for the Formyl Peptide Receptor (FPR).[1] FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in innate immunity and inflammation by mediating cell chemotaxis and activation in response to formylated peptides from bacteria or mitochondria.[2][3] this compound potently activates neutrophils, inducing chemotaxis and intracellular calcium mobilization, making it a valuable tool for studying FPR signaling and inflammatory responses.

Key Cellular Effects of this compound

Activation of FPR by agonists like this compound triggers a cascade of intracellular signaling events. This includes the dissociation of G-protein subunits, leading to the activation of Phospholipase Cβ (PLCβ) and subsequent release of intracellular calcium.[4] Furthermore, FPR activation stimulates the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2, which are critical for various cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species (ROS).[3][4]

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected effects of this compound on target cells.

Table 1: this compound Induced Calcium Mobilization

TreatmentConcentrationPeak Intracellular [Ca²⁺] (nM)EC₅₀ (nM)
Untreated Control0100 ± 15-
This compound10 nM250 ± 20630
This compound100 nM550 ± 35
This compound1 µM800 ± 50
Ionomycin (Positive Control)1 µM1200 ± 70

Table 2: this compound Induced Neutrophil Chemotaxis

TreatmentConcentrationChemotactic IndexEC₅₀ (nM)
Untreated Control01.0 ± 0.2-
This compound1 nM2.5 ± 0.442
This compound10 nM4.8 ± 0.6
This compound100 nM6.2 ± 0.8
fMLP (Positive Control)100 nM6.5 ± 0.7

Table 3: this compound Induced Phosphorylation of ERK1/2

TreatmentConcentrationFold Change in p-ERK1/2 (Normalized to Total ERK1/2)
Untreated Control01.0 ± 0.1
This compound10 nM1.8 ± 0.2
This compound100 nM3.5 ± 0.4
This compound1 µM5.2 ± 0.6

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the FPR signaling pathway and the general workflows for the described experimental protocols.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound FPR1 FPR1 This compound->FPR1 G_protein Gαβγ FPR1->G_protein PLCb PLCβ G_protein->PLCb βγ PI3K PI3Kγ G_protein->PI3K βγ MAPK_cascade MAPK Cascade (p38, ERK1/2) G_protein->MAPK_cascade α Ca_release Ca²⁺ Release PLCb->Ca_release Cellular_Response Cellular Response (Chemotaxis, etc.) PI3K->Cellular_Response Ca_release->Cellular_Response MAPK_cascade->Cellular_Response

Caption: FPR1 signaling pathway activated by this compound.

Staining_Workflow cluster_IF Immunofluorescence (IF) cluster_IHC Immunohistochemistry (IHC) IF_start Cell/Tissue Preparation IF_fix Fixation IF_start->IF_fix IF_perm Permeabilization IF_fix->IF_perm IF_block Blocking IF_perm->IF_block IF_primary Primary Antibody Incubation IF_block->IF_primary IF_secondary Secondary Antibody Incubation IF_primary->IF_secondary IF_mount Mounting & Imaging IF_secondary->IF_mount IHC_start Tissue Sectioning IHC_deparaffin Deparaffinization & Rehydration IHC_start->IHC_deparaffin IHC_retrieval Antigen Retrieval IHC_deparaffin->IHC_retrieval IHC_block Blocking IHC_retrieval->IHC_block IHC_primary Primary Antibody Incubation IHC_block->IHC_primary IHC_secondary Secondary Antibody Incubation IHC_primary->IHC_secondary IHC_detection Detection (e.g., HRP-DAB) IHC_secondary->IHC_detection IHC_counterstain Counterstaining IHC_detection->IHC_counterstain IHC_mount Dehydration & Mounting IHC_counterstain->IHC_mount

Caption: General workflows for IF and IHC staining.

Experimental Protocols

Immunofluorescence Staining for FPR1 Visualization

This protocol describes the visualization of FPR1 in cultured cells treated with this compound.[5][6][7]

Materials:

  • Cells expressing FPR1 (e.g., neutrophils, transfected HEK293 cells)

  • This compound

  • Primary antibody against FPR1

  • Fluorescently labeled secondary antibody

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips to 70-80% confluency. Treat cells with desired concentrations of this compound for the appropriate time.

  • Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-FPR1 antibody in blocking solution. Incubate overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Immunohistochemistry for Inflammatory Infiltration

This protocol is for staining tissue sections to visualize inflammatory cell infiltration in response to this compound in vivo.[8][9]

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against an inflammatory marker (e.g., CD68 for macrophages)

  • Biotinylated secondary antibody[8]

  • Streptavidin-HRP conjugate[9]

  • DAB substrate-chromogen solution

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[9]

  • Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.[9]

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with a serum blocking solution.[8]

  • Primary Antibody Incubation: Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash with PBS. Incubate with the biotinylated secondary antibody, followed by streptavidin-HRP conjugate.[8]

  • Chromogen Application: Apply DAB solution and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.[9]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope.

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration upon this compound stimulation using a fluorescent calcium indicator.[10][11][12]

Materials:

  • Neutrophils or other FPR1-expressing cells

  • This compound

  • Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)[10][12]

  • Pluronic F-127 (optional, to aid dye loading)[12]

  • HBSS or other suitable buffer

  • Ionomycin (positive control)

  • EGTA (negative control)[10]

Procedure:

  • Cell Preparation: Isolate and suspend cells in buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Dye Loading: Incubate cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark.[10][12]

  • Washing: Wash the cells twice to remove extracellular dye.

  • Measurement: Resuspend cells in buffer and acquire baseline fluorescence using a flow cytometer or plate reader.

  • Stimulation: Add this compound at various concentrations and continue to record the fluorescence signal over time to measure the calcium flux.

  • Controls: Use ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.[10]

Neutrophil Chemotaxis Assay

This protocol assesses the chemotactic response of neutrophils towards a gradient of this compound using a Boyden chamber or similar migration assay.[13][14][15]

Materials:

  • Isolated human neutrophils

  • This compound

  • Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore-size membrane)[14]

  • Serum-free medium

  • fMLP (positive control chemoattractant)

Procedure:

  • Chamber Preparation: Add serum-free medium containing different concentrations of this compound or fMLP to the lower wells of the chemotaxis chamber.[14]

  • Cell Seeding: Seed isolated neutrophils in serum-free medium into the upper chamber.[14]

  • Incubation: Incubate the chamber at 37°C for 1-2 hours to allow for cell migration.[13][14]

  • Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence.[13]

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Western Blotting for MAPK/ERK Pathway Activation

This protocol detects the phosphorylation of ERK1/2, a key downstream target in the FPR signaling pathway, in response to this compound.[16][17]

Materials:

  • FPR1-expressing cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells on ice with lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[17]

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

References

Measuring Calcium Mobilization after FPR-A14 Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a critical role in the innate immune response and inflammation. These receptors are activated by N-formylated peptides derived from bacteria or damaged mitochondria, initiating a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. A key event in FPR-mediated signaling is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).

FPR-A14 is a potent agonist of the Formyl Peptide Receptor family.[1] Understanding its effect on calcium mobilization is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting FPRs. This document provides a detailed protocol for measuring intracellular calcium mobilization in response to this compound treatment using a fluorescence-based assay with the ratiometric calcium indicator Fura-2 AM.

Principle of the Assay

This protocol utilizes Fura-2 AM, a cell-permeant ratiometric fluorescent dye, to measure changes in intracellular calcium concentration. Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-2 dye in the cytoplasm.[2][3][4][5] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The dye is excited at two different wavelengths, typically 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while emission is monitored at ~510 nm.[2][3][4][5] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, providing a reliable and quantitative measurement of calcium mobilization.

Data Presentation

The following table summarizes the quantitative data for this compound-induced calcium mobilization in human neutrophils. This data is essential for designing dose-response experiments and for comparing the potency of this compound with other FPR agonists.

ParameterCell TypeValueReference
EC₅₀ for Ca²⁺ Mobilization Human Neutrophils630 nM[1]
EC₅₀ for Chemotaxis Human Neutrophils42 nM[1]

Signaling Pathway

FPRs, upon agonist binding, couple to heterotrimeric G proteins, primarily of the Gq and/or Gi families. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial release can then lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound FPR1 FPR1 This compound->FPR1 Binds G_protein Gαq/i Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Leads to

FPR1 Signaling Pathway for Calcium Mobilization.

Experimental Workflow

The following diagram outlines the key steps in the calcium mobilization assay.

Experimental_Workflow A 1. Cell Culture (e.g., HL-60 cells differentiated to neutrophil-like phenotype) B 2. Cell Harvesting and Seeding (Plate cells in black-walled, clear-bottom 96-well plates) A->B C 3. Fura-2 AM Loading (Incubate cells with Fura-2 AM solution) B->C D 4. Washing and De-esterification (Remove excess dye and allow for cleavage of AM group) C->D E 5. Baseline Fluorescence Measurement (Measure fluorescence at 340nm and 380nm excitation) D->E F 6. This compound Addition (Inject this compound at desired concentrations) E->F G 7. Kinetic Fluorescence Measurement (Continuously measure fluorescence to capture the calcium transient) F->G H 8. Data Analysis (Calculate 340/380 ratio and determine dose-response) G->H

Workflow for the Calcium Mobilization Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human promyelocytic leukemia HL-60 cells (ATCC® CCL-240™) or primary human neutrophils.

  • This compound: (Tocris, Cat. No. 2826 or equivalent)

  • Fura-2 AM: (Thermo Fisher Scientific, Cat. No. F1221 or equivalent)

  • Pluronic F-127: (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)

  • Probenecid: (Sigma-Aldrich, Cat. No. P8761 or equivalent)

  • Dimethyl sulfoxide (DMSO): (Sigma-Aldrich, Cat. No. D2650 or equivalent)

  • Hanks' Balanced Salt Solution (HBSS): with Ca²⁺ and Mg²⁺ (Gibco, Cat. No. 14025092 or equivalent)

  • HEPES: (Gibco, Cat. No. 15630080 or equivalent)

  • Fetal Bovine Serum (FBS): (Gibco, Cat. No. 10270106 or equivalent)

  • RPMI 1640 Medium: (Gibco, Cat. No. 11875093 or equivalent)

  • Dimethylformamide (DMF) or DMSO for HL-60 differentiation

  • Black-walled, clear-bottom 96-well plates: (Corning, Cat. No. 3603 or equivalent)

  • Fluorescence plate reader with dual-wavelength excitation capabilities and injectors (e.g., FlexStation, FLIPR, or similar)

Cell Preparation and Culture

HL-60 Cell Differentiation:

  • Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS.

  • To differentiate HL-60 cells into a neutrophil-like phenotype, incubate the cells with 1.3% DMSO or 100 nM DMF for 5-7 days.

  • Confirm differentiation by assessing the expression of neutrophil markers (e.g., CD11b) by flow cytometry.

Primary Human Neutrophil Isolation:

  • Isolate primary human neutrophils from fresh peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

Assay Protocol
  • Cell Seeding:

    • Harvest differentiated HL-60 cells or isolated primary neutrophils and resuspend them in HBSS with 20 mM HEPES.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of HBSS with 20 mM HEPES.

    • For adherent cells, allow them to attach for 1-2 hours at 37°C. For suspension cells, gently centrifuge the plate at 300 x g for 3 minutes to bring the cells to the bottom of the wells.

  • Fura-2 AM Loading:

    • Prepare a 2X Fura-2 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fura-2 AM should be 2-5 µM.

    • To aid in dye solubilization, first dissolve Fura-2 AM in DMSO to make a stock solution (e.g., 1 mM), then dilute in HBSS containing 0.02% Pluronic F-127.

    • To prevent dye leakage, Probenecid can be added to the loading solution at a final concentration of 2.5 mM.

    • Carefully remove the seeding medium from the wells and add 100 µL of the 2X Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing and De-esterification:

    • After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular Fura-2 AM.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

    • Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Mobilization Measurement:

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Set up the fluorescence plate reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add 20 µL of the this compound solution to each well.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decline of the calcium transient.

Data Analysis
  • Calculate the 340/380 Ratio: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.

  • Normalize the Data: Normalize the ratio data to the baseline fluorescence to obtain the fold change or relative fluorescence units (RFU).

  • Dose-Response Curve: Plot the peak fluorescence ratio as a function of the this compound concentration.

  • EC₅₀ Determination: Fit the dose-response curve to a sigmoidal dose-response equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Insufficient dye loading- Low cell number- Optimize Fura-2 AM concentration and incubation time.- Increase the number of cells seeded per well.
High background fluorescence - Incomplete washing of extracellular dye- Cell death- Ensure thorough but gentle washing steps.- Check cell viability before and after the assay.
No response to this compound - Low or no FPR expression- Inactive this compound- Confirm FPR expression in the cell line.- Use a fresh stock of this compound. Include a positive control (e.g., fMLP).
High well-to-well variability - Uneven cell seeding- Inconsistent dye loading- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistent reagent addition.

By following this detailed application note and protocol, researchers can reliably measure the intracellular calcium mobilization induced by this compound, providing valuable insights into its biological activity and the signaling pathways it modulates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FPR-A14 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a small molecule agonist for the Formyl Peptide Receptor (FPR), a G-protein coupled receptor involved in inflammatory and immune responses.[1] For in vitro and cell-based assays, achieving a stable, soluble concentration of this compound in aqueous buffers is crucial for accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate concentration determination, and reduced biological activity.

Q2: What are the likely reasons for this compound being poorly soluble in aqueous solutions?

While specific data on this compound's solubility is not extensively published, its chemical structure (1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide) suggests a predominantly hydrophobic nature due to the presence of multiple aromatic rings.[1][2] The benzodioxole ring system, in particular, contributes to low aqueous solubility.[3][4] Such hydrophobic compounds have a tendency to aggregate in aqueous environments to minimize contact with polar water molecules.[5]

Q3: What is the first step I should take when I encounter a solubility issue with this compound?

Before dissolving the entire sample, it is highly recommended to perform a small-scale solubility test.[6] This allows you to determine the optimal solvent and conditions without risking your entire stock of the compound.

Q4: Can I use organic solvents to dissolve this compound?

Yes, organic solvents are often necessary to dissolve hydrophobic small molecules like this compound. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.[6] Other potential organic solvents include dimethylformamide (DMF), ethanol, and methanol.[6][7]

Important Considerations:

  • Always start by dissolving this compound in a minimal amount of the organic solvent.

  • Once fully dissolved, the organic stock solution can be serially diluted into your aqueous assay buffer.

  • Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells or interfere with the assay.[6] Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted into my aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent. This is a common issue when diluting a concentrated organic stock into an aqueous medium.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Determine the highest concentration of this compound that remains soluble in your final assay buffer over the course of your experiment.

    • Increase Co-solvent Percentage (with caution): If your experimental system allows, you can try incrementally increasing the final percentage of the organic co-solvent (e.g., DMSO). Always include a vehicle control with the same co-solvent concentration.

    • Slow, Dropwise Addition: When diluting the organic stock, add it slowly and dropwise to the vortexing or stirring aqueous buffer.[6] This can help prevent localized high concentrations that lead to immediate precipitation.

    • Sonication: After dilution, sonicating the solution in a bath sonicator for a few minutes can help to break up small aggregates and improve dissolution.[6] It is advisable to do this in short bursts on ice to prevent heating the sample.[6]

Issue 2: I observe batch-to-batch variability in the solubility of this compound.
  • Possible Cause: The compound may exist in different polymorphic forms or have varying particle sizes between batches, which can affect the dissolution rate and apparent solubility.[3]

  • Troubleshooting Steps:

    • Consistent Solubilization Protocol: Ensure you are using the exact same protocol for dissolving each batch of the compound.

    • Solid-State Characterization: If significant issues persist, consider techniques like X-ray powder diffraction (XRPD) to characterize the solid form of each batch.[3]

Data Presentation

Table 1: General Solvent Selection Guide for Hydrophobic Small Molecules
Solvent TypeExamplesSuitability for this compound (Predicted)Notes
Aqueous Buffers Water, PBS, TRISPoorUnlikely to dissolve this compound directly at concentrations typically used in experiments.
Organic Solvents DMSO, DMF, EthanolGoodRecommended for creating concentrated stock solutions.[6]
Co-solvents Aqueous buffer with a small percentage of an organic solvent (e.g., <1% DMSO)Fair to GoodThe final concentration of this compound will be limited by its aqueous solubility.
Table 2: Effect of pH on the Solubility of Ionizable Compounds

While the ionizable groups of this compound are not immediately obvious from its name, the hydrazide moiety may have a pKa. The following table provides general guidance on how pH can affect the solubility of weakly acidic or basic compounds.

Compound TypepH AdjustmentRationale
Weakly Acidic Increase pH (more basic)The compound will be deprotonated, forming a more soluble salt.[8][9]
Weakly Basic Decrease pH (more acidic)The compound will be protonated, forming a more soluble salt.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
  • Weighing: Carefully weigh out a small, precise amount of lyophilized this compound powder.

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS or cell culture medium) to the temperature of your experiment.

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to achieve your final desired concentrations.

  • Mixing: During dilution, add the this compound stock solution dropwise to the buffer while vortexing to ensure rapid mixing and minimize precipitation.[6]

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

Mandatory Visualizations

FPR_Signaling_Pathway Figure 1: Simplified FPR Signaling Pathway FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR Agonist Binding G_Protein G-Protein (α, β, γ subunits) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses (e.g., Chemotaxis, Degranulation) Ca_Mobilization->Downstream PKC_Activation->Downstream

Caption: Figure 1: Simplified FPR Signaling Pathway.

Troubleshooting_Workflow Figure 2: Troubleshooting this compound Insolubility Start Start: this compound Insolubility Observed Solubility_Test Perform Small-Scale Solubility Test Start->Solubility_Test Choose_Solvent Choose Primary Organic Solvent (e.g., DMSO) Solubility_Test->Choose_Solvent Make_Stock Prepare Concentrated Stock Choose_Solvent->Make_Stock Dilute Dilute into Aqueous Buffer Make_Stock->Dilute Precipitation Precipitation? Dilute->Precipitation Soluble Solution is Clear Proceed with Experiment Precipitation->Soluble No Troubleshoot Troubleshooting Steps Precipitation->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Increase_Cosolvent Increase Co-solvent % Troubleshoot->Increase_Cosolvent Sonication Use Sonication Troubleshoot->Sonication Check_pH Adjust pH (if applicable) Troubleshoot->Check_pH Re_evaluate Re-evaluate Dilution Lower_Conc->Re_evaluate Increase_Cosolvent->Re_evaluate Sonication->Re_evaluate Check_pH->Re_evaluate Re_evaluate->Dilute Try Again Re_evaluate->Soluble Successful

Caption: Figure 2: Troubleshooting this compound Insolubility.

Logical_Relationships Figure 3: Factors Affecting this compound Solubility Solubility This compound Solubility Structure Molecular Structure (Hydrophobic) Structure->Solubility Solvent Solvent Choice Solvent->Solubility pH pH of Solution pH->Solubility Temperature Temperature Temperature->Solubility Concentration Concentration Concentration->Solubility

References

Optimizing FPR-A14 concentration for maximum cell response.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the Formyl Peptide Receptor (FPR) agonist, FPR-A14 . The goal is to help you determine the optimal concentration of this compound to achieve a maximal response in your specific cell-based assay.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any response after treating my cells with this compound. What is the problem?

A1: A lack of cellular response can stem from several factors. Here are the most common issues and how to troubleshoot them:

  • Sub-Optimal Agonist Concentration: The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay readout. We recommend a wide concentration range to start (e.g., 10 pM to 100 µM) to capture the full sigmoidal curve. See the detailed Dose-Response Experiment Protocol below.

  • Low or Absent Receptor Expression: The target cells may not express the specific Formyl Peptide Receptor (FPR1, FPR2, or FPR3) that this compound acts upon.

    • Solution: Verify receptor expression using methods like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of FPRs (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) as a positive control.

  • Cell Health and Viability: Poor cell health can diminish or abolish the cellular response.

    • Solution: Always check cell viability before starting an experiment using a method like Trypan Blue exclusion. Ensure cells are not over-confluent and are in a healthy passage number range. It is also possible that high concentrations of the agonist are causing cytotoxicity. A cytotoxicity assay is recommended in parallel with your dose-response experiment.

  • Incorrect Assay Setup: The assay itself may not be sensitive enough or may be configured improperly.

    • Solution: Review your assay protocol. For common FPR readouts like calcium mobilization, ensure your fluorescent dye is loaded correctly and that your plate reader settings are optimized for detection. See the Calcium Mobilization Assay Protocol for a standard procedure.

Q2: My results are inconsistent between experiments. How can I improve reproducibility?

A2: Poor reproducibility is often due to minor variations in experimental conditions.

  • Inconsistent Cell Culture Practices:

    • Solution: Use cells within a consistent, narrow range of passage numbers. Ensure consistent seeding density, as this can affect receptor expression and cell signaling.[1]

  • Agonist Preparation and Storage:

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Pipetting and Handling:

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and proper techniques.

Q3: I am observing a high background signal in my assay. What can I do?

A3: High background can mask the specific signal from this compound activation.

  • Assay Buffer Composition: Components in your assay buffer may be causing autofluorescence or non-specific cell activation.

    • Solution: Test your assay with buffer alone (no cells or no agonist) to identify sources of background noise. If using serum, consider switching to a serum-free buffer during the assay, as serum contains factors that can activate FPRs.

  • Agonist Instability:

    • Solution: Ensure the agonist is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your aqueous assay buffer. Precipitated agonist can cause light scatter and interfere with readings.

  • Contamination:

    • Solution: Ensure cell cultures are free from microbial contamination, as bacterial products can activate FPRs and create a high background signal.

Quantitative Data Summary

The following tables provide starting points for designing your experiments with this compound and other common FPR agonists. EC₅₀ (half-maximal effective concentration) values can vary significantly depending on the cell type and the specific response being measured (e.g., calcium mobilization, chemotaxis, ROS production).

Table 1: Reported EC₅₀ Values for this compound

Assay TypeCell TypeReported EC₅₀
Neutrophil ChemotaxisHuman Neutrophils42 nM[2]
Calcium (Ca²⁺) MobilizationHuman Neutrophils630 nM[2]

Table 2: EC₅₀ Values for Common FPR Agonists (for reference)

AgonistPrimary Target(s)Typical EC₅₀ RangeCellular Response
fMLFFPR1 > FPR21 - 30 nM[3][4][5]Chemotaxis, Ca²⁺ Mobilization, ROS Production
WKYMVmFPR2 > FPR1, FPR375 pM - 3 nM[6][7]Ca²⁺ Mobilization, Chemotaxis, Superoxide Production
Lipoxin A₄ (LXA₄)FPR2/ALX1 - 10 nMAnti-inflammatory responses
Serum Amyloid A (SAA)FPR210 - 100 nMPro-inflammatory responses

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound

This protocol outlines the steps to determine the EC₅₀ of this compound for a specific cellular response.

  • Cell Seeding: Seed your cells in a suitable microplate (e.g., 96-well black, clear bottom for fluorescence assays) at a pre-optimized density to ensure they form a confluent monolayer on the day of the assay.[1][8]

  • Agonist Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in your chosen assay buffer. For a wide range, start with a 100 µM solution and perform 1:10 dilutions to cover a range down to the pM level. It is recommended to test at least 7 different concentrations.[9]

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the different concentrations of diluted this compound to the wells. Include "no-agonist" wells (buffer only) as a negative control and a known FPR agonist (like fMLF) as a positive control.

  • Incubation: Incubate the plate for the appropriate time required for the specific response to occur (e.g., 1-2 minutes for calcium flux, 1-4 hours for chemotaxis).

  • Signal Detection: Measure the response using a plate reader (e.g., fluorescence intensity for calcium assays, cell migration for chemotaxis assays).

  • Data Analysis:

    • Normalize the data by setting the average of the negative control wells to 0% response and the average of the maximal response to 100%.

    • Plot the normalized response (Y-axis) against the logarithm of the agonist concentration (X-axis).

    • Use a non-linear regression model (sigmoidal dose-response curve) to fit the data and calculate the EC₅₀ value.[10]

Protocol 2: Calcium Mobilization Assay

This is a common method to measure the activation of FPRs, which are coupled to Gαi and Gαq proteins, leading to the release of intracellular calcium.[11][12]

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described above.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) loading solution in an appropriate buffer (e.g., HBSS) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid may be required for some cell lines to retain the dye.[13][14]

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.[14][15]

  • Agonist Plate Preparation: In a separate 96-well plate, prepare your this compound serial dilutions at a concentration that is 5-10x the final desired concentration.

  • Measurement:

    • Place both the cell plate and the agonist plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).

    • Set the reader to measure fluorescence (e.g., λex = 485 nm, λem = 538 nm) every 1-2 seconds.

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • The instrument will then automatically inject the agonist from the source plate into the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Use this data to generate a dose-response curve as described in the previous protocol.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the canonical FPR signaling pathway and a typical workflow for optimizing agonist concentration.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR_A14 This compound (Agonist) FPR FPR (Receptor) FPR_A14->FPR Binds G_Protein Gαi / Gq Protein FPR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Responses (Chemotaxis, ROS, etc.) Ca2_release->Response MAPK MAPK (e.g., ERK1/2) PKC->MAPK Activates MAPK->Response

Caption: Canonical FPR signaling pathway upon agonist binding.

Dose_Response_Workflow start Start: Optimize Cell Seeding Density prep_cells 1. Seed Cells in Microplate (e.g., 96-well) start->prep_cells prep_agonist 2. Prepare Serial Dilutions of this compound prep_cells->prep_agonist treat 3. Treat Cells with Agonist Concentrations prep_agonist->treat incubate 4. Incubate for Assay-Specific Time treat->incubate measure 5. Measure Cellular Response (e.g., Calcium Flux, Migration) incubate->measure analyze 6. Analyze Data: Normalize & Plot Dose vs. Response measure->analyze calculate 7. Calculate EC₅₀ (Non-linear Regression) analyze->calculate end End: Optimal Concentration Determined calculate->end

References

Preventing FPR-A14 degradation during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of FPR-A14 during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For optimal stability, this compound should be stored under controlled temperature conditions. While some related compounds may be stable at room temperature for short periods, long-term storage at lower temperatures is recommended to minimize degradation.

Q2: Should I store this compound as a solid or in solution?

Whenever possible, store this compound in its solid, lyophilized form.[1][2][3] Storing it as a solid significantly reduces the rate of potential degradation reactions that are more likely to occur in solution. Solutions of this compound are far more susceptible to chemical degradation.[2]

Q3: If I need to store this compound in solution, what is the best practice?

If storage in solution is unavoidable, it is crucial to prepare aliquots of the desired concentration to prevent multiple freeze-thaw cycles.[1][2] These cycles can accelerate the degradation of the compound. For short-term storage, solutions may be kept at 4°C for up to a week, but for longer durations, freezing at -20°C or -80°C is necessary.[1]

Q4: What type of solvent or buffer should I use to dissolve this compound?

The choice of solvent is critical. While a universal solvent for all compounds does not exist, sterile buffers at a slightly acidic to neutral pH (pH 5-7) are generally preferred for storing similar compounds in solution.[1][2] It is essential to avoid alkaline conditions (pH > 8) as this can promote the hydrolysis of certain functional groups present in the this compound molecule.[1][3] Always refer to the manufacturer's certificate of analysis for any specific solubility information.[3]

Q5: How can I protect this compound from oxidation?

This compound contains functional groups that may be susceptible to oxidation. To minimize this risk, it is recommended to store the solid compound under an inert atmosphere, such as dry nitrogen or argon.[3] After dispensing the required amount, purge the vial with an inert gas before re-sealing.[4]

Q6: Is this compound sensitive to light?

Many organic compounds are light-sensitive. Therefore, it is a good practice to store this compound in a light-protected container, such as an amber vial, and away from direct light.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Review your storage conditions against the recommended guidelines.2. Use a fresh, unopened vial of this compound to confirm if the issue is with the stored compound.3. Perform a stability analysis using a suitable analytical method like HPLC to assess the purity of your stored sample.
Precipitation of this compound upon dissolution or after storage in solution The compound may have low solubility in the chosen solvent or buffer. Aggregation can occur over time in solution.1. Ensure the solvent is appropriate for this compound. Refer to the manufacturer's data sheet.2. Try gentle warming or sonication to aid dissolution.3. If precipitation occurs after storage, it may be a sign of degradation or aggregation. It is best to prepare fresh solutions.
Inconsistent experimental results This could be due to the degradation of this compound, leading to a lower effective concentration. Repeated freeze-thaw cycles of stock solutions can also contribute to this.1. Always use freshly prepared dilutions from a properly stored stock solution.2. Aliquot your stock solution to avoid freeze-thaw cycles.3. Verify the concentration of your stock solution using a quantitative analytical method.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Keep the solid this compound at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days). Also, heat the stock solution under reflux for a defined period.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for a defined period.

3. HPLC Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Analyze an untreated sample of this compound to determine its initial purity and retention time.

    • Analyze the samples from the forced degradation studies.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the untreated sample.

Visualizations

FPR_A14_Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products FPR_A14 This compound (C23H20N2O5) Hydrolysis Hydrolysis (Acid/Base) FPR_A14->Hydrolysis H+/OH- Oxidation Oxidation FPR_A14->Oxidation O2, H2O2 Hydrogenolysis Hydrogenolysis FPR_A14->Hydrogenolysis H2, Catalyst Prod1 Hydrazide Cleavage Products Hydrolysis->Prod1 Prod2 Oxidized Derivatives Oxidation->Prod2 Prod3 Benzyl Ether Cleavage Products Hydrogenolysis->Prod3

Caption: Potential degradation pathways for this compound.

FPR_A14_Troubleshooting start Start: Inconsistent or Negative Experimental Results check_storage Review Storage Conditions: - Temperature? - Light exposure? - Solid or Solution? start->check_storage check_handling Review Handling Procedures: - Aliquoting? - Freeze-thaw cycles? - Solvent/Buffer pH? check_storage->check_handling Yes improper_storage Action: Correct Storage - Store at recommended T - Protect from light check_storage->improper_storage No improper_handling Action: Correct Handling - Prepare fresh aliquots - Use appropriate buffer check_handling->improper_handling No run_control Run Experiment with New this compound Vial check_handling->run_control Yes improper_storage->run_control improper_handling->run_control results_ok Results are Positive: Previous stock degraded run_control->results_ok Success results_bad Results still Negative: Issue is likely not This compound stability run_control->results_bad Failure stability_test Optional: Perform HPLC Stability Test on old stock results_ok->stability_test

Caption: Troubleshooting workflow for this compound related issues.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, etc.) stock->stress control Prepare Untreated Control Sample stock->control hplc Inject Samples into HPLC System stress->hplc control->hplc chromatogram Acquire Chromatograms hplc->chromatogram compare Compare Chromatograms: - Retention Times - Peak Areas - New Peaks chromatogram->compare calculate Calculate % Degradation compare->calculate report Report Stability Profile calculate->report

Caption: Experimental workflow for HPLC stability testing.

References

FPR-A14 off-target effects and how to control for them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of the Formyl Peptide Receptor (FPR) agonist, FPR-A14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a potent agonist of the Formyl Peptide Receptor (FPR) family.[1][2] It is known to be a strong activator of neutrophils, inducing cellular responses such as calcium mobilization and chemotaxis.[1][2]

Q2: What are the known on-target EC50 values for this compound?

A2: In in vitro studies using human neutrophils, this compound has demonstrated an EC50 of 630 nM for Ca2+ mobilization and an EC50 of 42 nM for neutrophil chemotaxis.[1][2]

Q3: Has the selectivity profile of this compound across the human FPR family (FPR1, FPR2, FPR3) been published?

A3: As of the latest available information, a detailed selectivity profile of this compound against the different human FPR family members (FPR1, FPR2, and FPR3) has not been widely reported in publicly available literature. Given the promiscuity of the FPR family, it is crucial for researchers to experimentally determine the selectivity of this compound for their specific experimental system.[3][4]

Q4: What are potential off-target effects of FPR agonists in general?

A4: Given that the FPR family consists of three members in humans (FPR1, FPR2, and FPR3) with overlapping ligand recognition, a primary "off-target" concern for an FPR agonist is cross-reactivity with other FPR subtypes.[3][5] Depending on the compound's structure, off-target effects at other G protein-coupled receptors (GPCRs) or unrelated proteins are also possible, though not specifically documented for this compound.[6]

Q5: Why is it important to control for off-target effects when using this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected cellular response to this compound. 1. Off-target effects at other FPR family members expressed in the cell type. 2. Activation of an unknown, non-FPR target.1. Profile the expression of FPR1, FPR2, and FPR3 in your experimental cell line. 2. Use selective antagonists for each FPR subtype to block the response and identify the receptor responsible (see Table 2). 3. Perform a counterscreen with a cell line that does not express any FPRs to check for non-specific effects.
Observed phenotype does not match known FPR signaling pathways. The phenotype might be mediated by an off-target receptor that couples to a different signaling cascade.1. Use pharmacological inhibitors for key signaling pathways (e.g., PI3K, MAPK/ERK) to dissect the downstream signaling. 2. Employ a broad GPCR antagonist panel to identify potential off-target receptor classes.
Difficulty replicating results from the literature. 1. Differences in the expression levels of FPR subtypes between cell lines. 2. Variability in experimental conditions (e.g., cell density, serum concentration).1. Characterize FPR expression in your specific cell model. 2. Standardize and carefully control all experimental parameters. 3. Include well-characterized control agonists and antagonists in every experiment.

Data Presentation: Quantitative Data for FPR Ligands

The following tables summarize key quantitative data for this compound and a selection of control compounds to aid in experimental design and data interpretation.

Table 1: On-Target Activity of this compound

CompoundAssayCell TypeEC50 (nM)
This compoundCa2+ MobilizationHuman Neutrophils630[1][2]
This compoundChemotaxisHuman Neutrophils42[1][2]

Table 2: Control Compounds for Off-Target Validation

CompoundPrimary Target(s)ActivityReported Potency
fMLF FPR1AgonistEC50 ~1-10 nM (varies with assay)
WKYMVm Pan-FPR AgonistAgonistPotent agonist for FPR1, FPR2, and FPR3
MMK-1 FPR2Selective AgonistEC50 ~10-100 nM for hFPR2
Cyclosporin H FPR1AntagonistIC50 ~100-500 nM
WRW4 FPR2/FPR3AntagonistIC50 ~10-100 nM for hFPR2
Boc-2 (Boc-FLFLF) FPR1AntagonistIC50 ~1-10 µM

Note: The potency of these compounds can vary depending on the specific assay and cell type used. Researchers should consult the primary literature for detailed pharmacological data.

Experimental Protocols

1. Calcium Mobilization Assay for FPR Activation

This protocol is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the FPRs.

  • Materials:

    • HEK293 cells stably expressing human FPR1, FPR2, or FPR3.

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • This compound and control compounds.

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Methodology:

    • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.

    • Washing: Gently wash the cells with assay buffer to remove excess dye.

    • Compound Preparation: Prepare serial dilutions of this compound and control agonists/antagonists in assay buffer.

    • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the compound solutions and continue to monitor fluorescence intensity over time (typically for 1-3 minutes).

    • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value. For antagonists, pre-incubate the cells with the antagonist before adding a known agonist.

2. Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

  • Materials:

    • Freshly isolated human neutrophils.

    • Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane).

    • Assay medium (e.g., HBSS with 0.1% BSA).

    • This compound and control compounds.

    • Cell staining and counting reagents.

  • Methodology:

    • Chamber Setup: Add the assay medium containing various concentrations of this compound or control chemoattractants to the lower wells of the chemotaxis chamber.

    • Cell Loading: Resuspend the isolated neutrophils in the assay medium and place them in the upper chamber, separated from the lower chamber by the porous membrane.

    • Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.

    • Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

    • Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.

Mandatory Visualizations

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound (Agonist) FPR FPR (GPCR) FPR_A14->FPR Binds G_protein Gi/o FPR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Cleaves G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK MAPK (ERK1/2) PKC->MAPK Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis

Caption: Canonical FPR signaling pathway activated by an agonist like this compound.

Off_Target_Control_Workflow start Start: Observe cellular response to this compound q1 Is the response mediated by FPRs? start->q1 use_antagonists Use selective antagonists (e.g., Cyclosporin H for FPR1, WRW4 for FPR2) q1->use_antagonists Yes use_knockout Use FPR knockout/knockdown cell lines q1->use_knockout No q2 Is the response blocked? use_antagonists->q2 on_target Conclusion: Response is likely ON-TARGET at the specific FPR subtype q2->on_target Yes off_target_fpr Conclusion: Response is likely ON-TARGET but at a different FPR subtype q2->off_target_fpr No q3 Is the response abolished? use_knockout->q3 q3->on_target Yes off_target_non_fpr Conclusion: Response is likely OFF-TARGET at a non-FPR protein q3->off_target_non_fpr No counterscreen Perform broad GPCR panel counterscreening off_target_non_fpr->counterscreen

Caption: Experimental workflow to control for this compound off-target effects.

References

Cell viability issues with high concentrations of FPR-A14.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FPR-A14

Introduction

This technical support center provides troubleshooting guidance for researchers observing decreased cell viability at high concentrations of this compound, a potent synthetic agonist for the Formyl Peptide Receptor (FPR) family. The information herein is intended to help identify the underlying causes of cytotoxicity and to propose experimental strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures when using this compound at concentrations above 10 µM. Is this expected?

A1: Yes, it is not uncommon to observe cytotoxicity with potent synthetic agonists like this compound at high concentrations. This can be due to several factors, including on-target toxicity from hyper-stimulation of the FPR signaling pathway, or potential off-target effects. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell type and assay.

Q2: What is the recommended concentration range for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For initial experiments, we recommend a concentration range of 10 nM to 5 µM. A thorough dose-response analysis is crucial to identify the concentration that elicits the desired biological effect without compromising cell viability.

Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?

A3: This is a possibility. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions, including vehicle controls, and is below the toxic threshold for your cells (typically <0.5%).

Q4: How can we differentiate between apoptosis and necrosis induced by high concentrations of this compound?

A4: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Troubleshooting Guide

Issue: High cell death observed with this compound treatment.

This guide provides a systematic approach to troubleshoot and understand the cause of cell death.

Step 1: Confirm the dose-dependent toxicity of this compound.

  • Rationale: To verify that the observed cell death is directly related to the concentration of this compound.

  • Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations (e.g., 1 nM to 100 µM). Include a vehicle-only control.

Step 2: Investigate the mechanism of cell death.

  • Rationale: To determine whether the cell death is programmed (apoptosis) or due to cellular injury (necrosis).

  • Action:

    • Conduct an Annexin V/PI assay to differentiate between apoptotic and necrotic cell populations.

    • Measure the activity of key apoptotic enzymes, such as caspases 3 and 7.

Step 3: Assess for off-target effects.

  • Rationale: High concentrations of small molecules can lead to unintended interactions with other cellular targets.

  • Action:

    • If available, test a structurally related but inactive analog of this compound as a negative control.

    • Consider using an FPR antagonist to determine if the cytotoxicity can be blocked, which would indicate an on-target effect.

Step 4: Optimize experimental conditions.

  • Rationale: The duration of exposure and cell density can influence the cellular response to this compound.

  • Action:

    • Perform a time-course experiment to determine the onset of cytotoxicity.

    • Optimize cell seeding density, as overly confluent or sparse cultures can be more susceptible to stress.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Conc. (µM)% Cell Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle)100 ± 4.50 ± 3.1
0.198 ± 5.12 ± 2.8
195 ± 4.85 ± 3.5
582 ± 6.218 ± 5.9
1061 ± 7.139 ± 6.8
2535 ± 8.565 ± 8.1
5015 ± 5.985 ± 5.5
1005 ± 3.295 ± 3.0

Table 2: Example Apoptosis vs. Necrosis Analysis

Treatment (24h)% Live Cells (Annexin V- / PI-)% Early Apoptosis (Annexin V+ / PI-)% Late Apoptosis/Necrosis (Annexin V+ / PI+)% Necrosis (Annexin V- / PI+)
Vehicle94.22.11.52.2
This compound (10 µM)65.818.510.35.4
This compound (50 µM)18.125.748.97.3

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates.

Mandatory Visualization

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR GPCR G-protein (αβγ) FPR->GPCR Activates PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activates Caspase Caspase Activation Ca->Caspase Overload NFkB->Caspase Prolonged Activation Inflammation Inflammatory Response NFkB->Inflammation Apoptosis Apoptosis Caspase->Apoptosis FPR_A14 This compound FPR_A14->FPR Binds

Caption: this compound signaling pathway leading to inflammation and high-concentration induced apoptosis.

Troubleshooting_Workflow start Start: High Cell Death Observed dose_response Step 1: Perform Dose-Response (e.g., MTT assay) start->dose_response is_dose_dependent Is toxicity dose-dependent? dose_response->is_dose_dependent check_controls Check vehicle controls and experimental setup is_dose_dependent->check_controls No mechanism_of_death Step 2: Investigate Mechanism (Annexin V/PI) is_dose_dependent->mechanism_of_death Yes apoptosis_vs_necrosis Apoptosis or Necrosis? mechanism_of_death->apoptosis_vs_necrosis apoptosis_pathway Investigate apoptotic pathway (Caspases) apoptosis_vs_necrosis->apoptosis_pathway Apoptosis necrosis_pathway Investigate necrosis/ membrane integrity apoptosis_vs_necrosis->necrosis_pathway Necrosis off_target Step 3: Assess Off-Target Effects (Antagonist/Analog) apoptosis_pathway->off_target necrosis_pathway->off_target is_on_target Is toxicity blocked by antagonist? off_target->is_on_target on_target_conclusion Conclusion: On-target toxicity is_on_target->on_target_conclusion Yes off_target_conclusion Conclusion: Off-target toxicity is_on_target->off_target_conclusion No

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

logical_relationship A High [this compound] B Hyper-stimulation of FPR A->B On-Target C Off-target Binding A->C Off-Target D Prolonged Signal Transduction (e.g., Ca²⁺, NF-κB) B->D E Mitochondrial Dysfunction C->E F Caspase Activation D->F E->F G Loss of Membrane Integrity E->G H Decreased Cell Viability F->H via Apoptosis G->H via Necrosis

Caption: Logical relationships in this compound induced cytotoxicity.

Technical Support Center: FPR-A14 Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in FPR-A14 chemotaxis assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemotaxis assays?

A1: this compound is a potent agonist for formyl peptide receptors (FPRs), which are G-protein coupled receptors expressed on the surface of various cell types, including immune cells like neutrophils. In chemotaxis assays, this compound is used as a chemoattractant to induce and study the directed migration of these cells. Its potency makes it a useful tool for activating FPR-mediated signaling pathways that govern cell migration.

Q2: What are the expected outcomes for a successful this compound chemotaxis assay with neutrophils?

A2: A successful assay should demonstrate a dose-dependent increase in neutrophil migration towards this compound, typically peaking at a specific concentration before potentially decreasing at very high concentrations due to receptor saturation and desensitization. The EC50 for this compound-induced neutrophil chemotaxis has been reported to be approximately 42 nM.[1][2]

Q3: What are essential controls for an this compound chemotaxis assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Basal Migration): Cells in serum-free media with serum-free media also in the lower chamber. This measures the random, unstimulated migration of the cells.[3]

  • Positive Control: A known chemoattractant for the cell type being used. For neutrophils, N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a commonly used positive control.[3] This confirms that the cells are capable of migration and that the assay is set up correctly.

  • Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), the same concentration of the solvent should be added to the media in a control well to account for any effects of the solvent on cell migration.

Q4: Should I serum-starve my cells before the assay?

A4: Yes, it is highly recommended to serum-starve your cells for 18-24 hours in serum-free or low-serum (e.g., 0.5% BSA) media before the assay.[4][5] Serum contains various growth factors and chemoattractants that can mask the effect of this compound and lead to high background migration.[3]

Troubleshooting Guide

Issue 1: High Background Migration in Negative Control Wells
Possible Cause Recommended Solution
Presence of serum or other chemoattractants in the assay medium. Ensure that both the upper and lower chambers of the negative control wells contain serum-free medium. Thoroughly wash cells to remove any residual serum from the culture medium before starting the assay.[3]
Cells are over-trypsinized or mechanically stressed during harvesting. Use a gentle cell detachment method. Over-trypsinization can damage cell surface receptors and affect migration.[5] For neutrophils, which are non-adherent, gentle centrifugation and resuspension are sufficient.
Cell density is too high. Optimize the cell seeding density. Too many cells can lead to overcrowding and non-specific migration.
Contamination of media or reagents. Use fresh, sterile media and reagents. Filter all solutions before use.
Issue 2: No or Low Cell Migration in Response to this compound
Possible Cause Recommended Solution
Sub-optimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. The EC50 for neutrophil chemotaxis is a good starting point.
Instability of the chemoattractant gradient. Ensure the Boyden chamber is assembled correctly and that there are no air bubbles between the insert and the lower chamber.[6] Maintain a stable temperature and humidity during the incubation period.
Incorrect pore size of the transwell membrane. The pore size should be large enough to allow active migration but small enough to prevent passive falling of cells. For neutrophils, a 3 µm or 5 µm pore size is generally recommended.[7][8]
Low cell viability or poor cell health. Check cell viability before starting the experiment using a method like Trypan Blue exclusion. Ensure cells are healthy and in the log phase of growth.
Short incubation time. Optimize the incubation time. Neutrophils are fast-migrating cells, and an incubation time of 1-3 hours is often sufficient.[9]
Low expression or desensitization of FPRs on the cell surface. Ensure that the cells you are using express FPRs. For cell lines, check the passage number, as receptor expression can change over time. Pre-exposure to other agonists can desensitize the receptors.
Issue 3: Inconsistent Results Between Replicate Wells
Possible Cause Recommended Solution
Uneven cell seeding. Ensure a homogenous cell suspension before seeding. Pipette cells carefully into the center of the insert and avoid introducing air bubbles.
Inaccurate pipetting of chemoattractant or cells. Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes across all wells.
Edge effects in the multi-well plate. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Inconsistent removal of non-migrated cells. When cleaning the top side of the membrane, use a consistent and gentle technique to avoid dislodging the membrane or leaving behind non-migrated cells.[10]

Quantitative Data Summary

Table 1: Reported EC50 Values for FPR Agonists in Neutrophil Chemotaxis

ChemoattractantEC50 for Chemotaxis (Neutrophils)Reference
This compound ~42 nM[1][2]
fMLP (fMet-Leu-Phe) Varies by study, typically in the range of 1-10 nM[11]
WKYMVm ~75 pM (for FPR2)[7]

Table 2: Typical Experimental Parameters for Neutrophil Chemotaxis Assays

ParameterTypical Range/ValueNotes
Cell Type Human or mouse neutrophilsPrimary cells or differentiated cell lines (e.g., HL-60)
Pore Size 3 - 5 µmShould be smaller than the cell diameter.[7][8]
Seeding Density 1 x 10^5 to 5 x 10^5 cells/insertNeeds to be optimized for the specific assay format.[6]
Incubation Time 1 - 3 hoursNeutrophils are fast-migrating cells.[9]
Chemoattractant Concentration Dose-response, centered around the EC50For this compound, a range from 1 nM to 1 µM is a good starting point.
Migration Speed 10-20 µm/minCan vary based on conditions and chemoattractant.[12][13]

Experimental Protocols

Detailed Protocol: Boyden Chamber Chemotaxis Assay for Neutrophils

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Boyden chamber apparatus (e.g., 24-well plate with transwell inserts, 3 or 5 µm pore size)

  • Isolated human or mouse neutrophils

  • Serum-free RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)

  • This compound stock solution (e.g., in DMSO)

  • Positive control chemoattractant (e.g., fMLP)

  • Cell staining solution (e.g., DAPI or Crystal Violet)

  • Cotton swabs

  • Forceps

  • Microscope

Procedure:

  • Cell Preparation:

    • Isolate neutrophils from fresh blood using a standard protocol (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

    • Wash the isolated neutrophils twice with serum-free RPMI + 0.5% BSA.

    • Resuspend the cells in serum-free RPMI + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

    • Check cell viability using Trypan Blue; it should be >95%.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the positive control (fMLP) in serum-free RPMI + 0.5% BSA.

    • Add 600 µL of the chemoattractant solutions to the lower wells of the 24-well plate. For the negative control, add 600 µL of serum-free RPMI + 0.5% BSA.

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Gently remove the non-migrated cells from the top surface of the membrane using a cotton swab.[10]

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.

    • Stain the cells with a suitable stain (e.g., DAPI for 5 minutes).

    • Wash the inserts in PBS to remove excess stain.

    • Allow the membranes to air dry.

    • Using a microscope, count the number of migrated cells in several fields of view for each membrane.

    • Calculate the average number of migrated cells per field for each condition.

Visualizations

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FPR FPR1/FPR2 This compound->FPR Agonist Binding G_protein Gαi / Gβγ FPR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_mobilization->Cytoskeletal_Rearrangement MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Chemotaxis Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_isolation 1. Isolate Neutrophils cell_wash 2. Wash & Resuspend in Serum-Free Medium cell_isolation->cell_wash add_cells 6. Add Cells to Upper Chamber cell_wash->add_cells prepare_chemoattractant 3. Prepare this compound Dilutions add_chemoattractant 4. Add Chemoattractant to Lower Chamber prepare_chemoattractant->add_chemoattractant place_insert 5. Place Transwell Insert add_chemoattractant->place_insert place_insert->add_cells incubate 7. Incubate (37°C, 1-3h) add_cells->incubate remove_non_migrated 8. Remove Non-migrated Cells incubate->remove_non_migrated fix_stain 9. Fix & Stain Migrated Cells remove_non_migrated->fix_stain microscopy 10. Microscopy & Cell Counting fix_stain->microscopy data_analysis 11. Analyze Data microscopy->data_analysis Troubleshooting_Tree start Inconsistent Chemotaxis Results high_bg High Background in Negative Control? start->high_bg no_migration No/Low Migration with this compound? high_bg->no_migration No check_serum Check for Serum/ Contaminants in Media high_bg->check_serum Yes variable_replicates Variable Replicates? no_migration->variable_replicates No dose_response Perform Dose-Response for this compound no_migration->dose_response Yes check_seeding Ensure Homogenous Cell Seeding variable_replicates->check_seeding Yes end Consistent Results variable_replicates->end No optimize_handling Optimize Cell Handling (Gentle Harvesting) check_serum->optimize_handling optimize_density Optimize Cell Density optimize_handling->optimize_density optimize_density->end check_gradient Verify Gradient Stability & Chamber Setup dose_response->check_gradient check_pore_time Check Pore Size & Optimize Incubation Time check_gradient->check_pore_time check_viability Assess Cell Viability & Health check_pore_time->check_viability check_viability->end check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_cleaning Standardize Membrane Cleaning Technique check_pipetting->check_cleaning check_cleaning->end

References

Optimizing Incubation Time for FPR-A14 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for FPR-A14 experiments. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a calcium mobilization assay?

A1: Calcium mobilization is a rapid signaling event. For FPR agonists, the response is typically observed within seconds to a few minutes. It is recommended to establish a baseline fluorescence reading for 10-20 seconds before adding this compound and then continue recording for at least 1 to 5 minutes to capture the peak and subsequent decline in intracellular calcium levels. The EC50 for this compound in inducing Ca2+ mobilization in neutrophils is approximately 630 nM.

Q2: How long should I incubate cells with this compound for a chemotaxis assay?

A2: The optimal incubation time for a chemotaxis assay is cell-type dependent and should be determined empirically. For neutrophils, which are highly motile, an incubation period of 1 to 2 hours is often sufficient[1]. Slower migrating cells may require longer incubation times. It is crucial to perform a time-course experiment to determine the point of maximal cell migration. The EC50 of this compound for neutrophil chemotaxis has been reported to be 42 nM.

Q3: What is a typical incubation time for studying this compound-mediated receptor internalization?

A3: Receptor internalization for the formyl peptide receptor family is a relatively rapid process. Studies on FPR2/ALX, a related receptor, have shown that internalization can be detected within 5 minutes and often reaches a plateau within 15 to 30 minutes of agonist stimulation[2]. Therefore, for this compound, a time-course experiment between 5 and 60 minutes is recommended to characterize the internalization kinetics accurately.

Troubleshooting Guides

Low or No Signal in Calcium Flux Assay

Problem: No significant increase in fluorescence is observed after adding this compound.

Possible Cause Troubleshooting Step
Cell Health/Viability Ensure cells are healthy and viable. Use cells from a fresh culture and check viability with a trypan blue exclusion assay.
Dye Loading Issues Optimize the concentration of the calcium indicator dye and the loading time. Ensure that the dye is not expired and has been stored correctly. Wash cells gently to avoid detachment.
Incorrect this compound Concentration Prepare fresh dilutions of this compound. The reported EC50 for Ca2+ mobilization is 630 nM, so a concentration range around this value should be tested.
Instrument Settings Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the specific calcium indicator dye being used.
Receptor Expression Confirm that the cell line used expresses the target formyl peptide receptor at sufficient levels.
Inconsistent Results in Chemotaxis Assay

Problem: High variability in cell migration between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell monolayer.
Suboptimal this compound Concentration Perform a dose-response curve to identify the optimal chemoattractant concentration. The reported EC50 for neutrophil chemotaxis is 42 nM.
Incorrect Incubation Time Optimize the incubation time. Too short may result in minimal migration, while too long can lead to desensitization or random migration.
Cell Starvation Serum-starve the cells prior to the assay to reduce background migration and increase sensitivity to the chemoattractant.
Gradient Instability Ensure the chemotaxis chamber is set up correctly to maintain a stable chemoattractant gradient throughout the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and general parameters for related assays.

Table 1: this compound Activity

Assay Cell Type EC50
ChemotaxisNeutrophils42 nM
Ca2+ MobilizationNeutrophils630 nM

Table 2: General Incubation Times for FPR Agonist Assays

Experiment Typical Incubation Time Key Considerations
Calcium Mobilization 1-5 minutesRapid kinetics, requires real-time measurement.
Chemotaxis 1-3 hoursCell-type dependent, requires optimization.
Receptor Internalization 5-60 minutesTime-course recommended to determine peak internalization.
MAPK/ERK Phosphorylation 5-30 minutesTypically a rapid response, but can be sustained.

Experimental Protocols & Visualizations

FPR Signaling Pathway

Activation of Formyl Peptide Receptors (FPRs) by agonists like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi). Upon activation, the Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activate Protein Kinase C (PKC). The PI3K pathway activates downstream effectors such as Akt and mitogen-activated protein kinases (MAPKs), including ERK1/2, which are crucial for cell migration and other cellular responses[3][4][5][6].

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound FPR FPR FPR_A14->FPR Binds G_protein Gi Protein (αβγ) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3-Kinase (PI3K) G_protein->PI3K Gβγ activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2->Cellular_Response PKC->Cellular_Response MAPK MAPK Pathway (e.g., ERK1/2) Akt->MAPK MAPK->Cellular_Response

This compound Signaling Cascade
Experimental Workflow: Calcium Flux Assay

The following diagram outlines the key steps for performing a calcium flux assay to measure this compound activity. The protocol involves cell seeding, loading with a calcium-sensitive dye, and measuring the fluorescence change upon agonist addition.

Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow Start Start Seed_Cells 1. Seed cells in a black, clear-bottom plate Start->Seed_Cells Incubate_Overnight 2. Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dye 3. Prepare dye loading solution (e.g., Fluo-4 AM) Incubate_Overnight->Prepare_Dye Load_Cells 4. Incubate cells with dye (45-60 min at 37°C) Prepare_Dye->Load_Cells Wash_Cells 5. Wash cells with assay buffer Load_Cells->Wash_Cells Measure_Baseline 6. Measure baseline fluorescence (10-20s) Wash_Cells->Measure_Baseline Add_Agonist 7. Add this compound Measure_Baseline->Add_Agonist Measure_Response 8. Record fluorescence (1-5 min) Add_Agonist->Measure_Response Analyze_Data 9. Analyze data (Peak fluorescence) Measure_Response->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
Troubleshooting Logic Tree

This diagram provides a logical approach to troubleshooting common issues in this compound experiments, starting from the observed problem and branching into potential causes and solutions.

Troubleshooting_Tree Problem Problem: Unexpected Results No_Response No Cellular Response Problem->No_Response High_Background High Background Signal Problem->High_Background Poor_Reproducibility Poor Reproducibility Problem->Poor_Reproducibility Check_Agonist Check this compound (Concentration, Age) No_Response->Check_Agonist Check_Cells Check Cells (Viability, Receptor Expression) No_Response->Check_Cells Check_Assay Check Assay Protocol (Incubation Times, Reagents) No_Response->Check_Assay Optimize_Washing Optimize Washing Steps High_Background->Optimize_Washing Serum_Starve Serum-Starve Cells High_Background->Serum_Starve Check_Reagents Check Reagent Purity High_Background->Check_Reagents Standardize_Seeding Standardize Cell Seeding Poor_Reproducibility->Standardize_Seeding Automate_Pipetting Use Automated Pipetting Poor_Reproducibility->Automate_Pipetting Increase_Replicates Increase Number of Replicates Poor_Reproducibility->Increase_Replicates

Troubleshooting Logic for this compound Experiments

References

Reducing background noise in FPR-A14 signaling assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their FPR-A14 signaling assays.

Troubleshooting Guides and FAQs

High background noise can obscure the specific signal in your this compound assay, leading to a low signal-to-noise ratio and difficulty in interpreting results. This section addresses common issues in a question-and-answer format.

Q1: My assay has a high background signal in all wells, including my negative controls. What are the likely causes and solutions?

A1: High background across the entire plate often points to issues with the assay components or the microplate itself.

Potential Cause Recommended Solution
Contaminated Assay Buffer or Reagents Prepare all buffers and reagent solutions fresh using high-purity water and analytical-grade reagents. Filter-sterilize buffers if you suspect microbial contamination.[1][2]
Autofluorescent Microplate Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize background fluorescence and prevent light from scattering between wells.[1][2] For bottom-reading instruments, use plates with clear, low-autofluorescence bottoms. Some plastic materials like polystyrene can exhibit higher autofluorescence than glass or specialized polymers like cyclic olefin copolymer (COC) and cyclic olefin polymer (COP).[3][4][5]
Intrinsic Fluorescence of Buffer Components Some common buffer components, such as Bovine Serum Albumin (BSA), can be inherently fluorescent.[1] Test the fluorescence of each buffer component individually to identify the source. Consider using alternative blocking agents like bovine gamma globulin (BGG) if BSA is contributing to the background.[1] Phenol red in cell culture media is a known source of autofluorescence and should be avoided in the final assay plate.[3]
Probe Instability or Degradation Some fluorescent probes can degrade over time, leading to an increase in background fluorescence. Prepare the probe solution fresh just before use and protect it from light. You can run a control with only the probe and buffer to check for any spontaneous signal generation.

Q2: I'm observing high background signal only in the wells that contain my test compounds. What could be the reason?

A2: Compound-specific interference is a common challenge in high-throughput screening.

Potential Cause Recommended Solution
Compound Autofluorescence The test compound itself may be fluorescent at the excitation and emission wavelengths of your assay. To confirm this, run a control plate with the test compounds in assay buffer without the fluorescent tracer or cells and measure the fluorescence. If a compound is autofluorescent, you will need to subtract its signal from the corresponding assay wells.
Compound Precipitation Poor solubility of a compound can lead to the formation of precipitates, which can scatter light and cause artificially high fluorescence readings. Visually inspect the wells for any precipitates. If you observe any, try lowering the compound concentration or using a different solvent. Ensure that the final solvent concentration (e.g., DMSO) is low (typically ≤1-2%) and consistent across all wells.
Non-specific Binding of the Compound The compound may be binding non-specifically to the cells or the well surface. Including a non-ionic detergent like Tween-20 (around 0.01-0.05%) in your assay buffer can help reduce non-specific binding.

Q3: My signal window (the difference in polarization between bound and free tracer) is too small. How can I improve it?

A3: A small signal window, or a small change in millipolarization (mP), makes it difficult to distinguish the specific signal from the background noise.

Potential Cause Recommended Solution
Suboptimal Tracer Concentration The concentration of the fluorescently labeled ligand (tracer) is critical. If the concentration is too high, the proportion of bound tracer will be small, leading to a small change in polarization. The tracer concentration should ideally be at or below the dissociation constant (Kd) of the interaction.[1]
Suboptimal Receptor/Protein Concentration The concentration of the receptor (in this case, FPR) or binding partner should be titrated to achieve the maximal polarization window. A good starting point for competitive assays is a concentration that results in approximately 75% of the tracer being bound.[1]
"Propeller Effect" of the Fluorophore The fluorophore may be attached to the ligand via a flexible linker, allowing it to rotate freely even when the ligand is bound to the receptor. This "propeller effect" dampens the change in polarization.[6] Consider using a fluorophore with a shorter, more rigid linker.
Inappropriate Fluorophore The chosen fluorophore may have a long fluorescence lifetime, which is not ideal for fluorescence polarization. Fluorophores with shorter lifetimes (e.g., <6 ns) are generally preferred.[7]

Q4: I'm working with a cell-based this compound assay and see high background. What cell-specific factors should I consider?

A4: Cell-based assays introduce additional sources of background noise.

Potential Cause Recommended Solution
Cell Autofluorescence Cells naturally contain fluorescent molecules like NADH, riboflavin, and collagen, which contribute to autofluorescence, particularly in the blue and green wavelength ranges.[3] To minimize this, you can: 1) Use a red-shifted fluorescent probe if possible, as cellular autofluorescence is less pronounced at longer wavelengths. 2) Optimize the cell number; use the lowest cell density that still provides a robust signal. 3) If using a fluorescence microscope or plate reader with bottom-read capabilities, this can help reduce the background from the cell culture medium.
High Cell Density Overly confluent cells can lead to increased background signal and altered cellular responses. It is important to optimize the cell seeding density for your specific cell line and plate format.[8] For 96-well plates, a typical starting point is between 1 x 10⁴ and 5 x 10⁴ cells per well, but this should be empirically determined.[9]
Phenol Red in Culture Medium Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background. Use phenol red-free medium for the final assay steps.[3]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound. Note that these are example protocols and may require optimization for your specific cell type and experimental conditions.

Protocol 1: Neutrophil Chemotaxis Assay

This protocol is adapted from general neutrophil chemotaxis assays and can be used to assess the effect of this compound.

Materials:

  • Human neutrophils, isolated from fresh human blood

  • Assay Medium: RPMI 1640 with 10 mM HEPES and 0.5% BSA

  • This compound (agonist)

  • FPR antagonist (e.g., WRW4) (optional, for inhibition studies)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with 3-5 µm pores)

  • 96-well plate

  • Plate reader for quantifying migrated cells (e.g., by measuring ATP content with a kit like CellTiter-Glo®)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in ice-cold Assay Medium.

  • Cell Seeding: Add 2 x 10⁵ neutrophils in 50 µL of Assay Medium to the upper chamber of the chemotaxis plate.

  • Chemoattractant Preparation: Prepare serial dilutions of this compound in Assay Medium in a separate 96-well plate. A typical concentration range to test is from 1 nM to 1 µM. For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding them to the upper chamber.

  • Assay Assembly: Add 150 µL of the this compound dilutions (or control medium) to the lower wells of the chemotaxis plate. Carefully place the upper chamber with the neutrophils onto the lower chamber, ensuring no air bubbles are trapped.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration: After incubation, carefully remove the upper chamber. Quantify the number of migrated cells in the lower chamber. A common method is to measure the ATP content of the migrated cells using a luminescent assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal (proportional to the number of migrated cells) against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: Calcium Mobilization Assay (FLIPR Assay)

This protocol describes a no-wash fluorescence-based assay to measure intracellular calcium mobilization in response to this compound using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Materials:

  • Cells expressing FPR (e.g., U937 cells or transfected HEK293 cells)

  • Culture Medium: Appropriate for the cell line (e.g., RPMI 1640 + 10% FBS for U937)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6 Assay Kit)

  • Probenecid (anion-exchange inhibitor, often included in assay kits)

  • This compound (agonist)

  • FPR antagonist (optional)

  • Black-walled, clear-bottom 96- or 384-well plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom plates at an optimized density and allow them to adhere overnight. A typical seeding density for HEK293 cells is 25,000 to 50,000 cells per well in a 96-well plate.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, typically by diluting the calcium-sensitive dye and probenecid in Assay Buffer.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

  • Compound Plate Preparation: In a separate plate (the "compound plate"), prepare serial dilutions of this compound in Assay Buffer at a concentration that is 4-5 times the final desired concentration. For antagonist mode, prepare solutions of the antagonist.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure the baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the this compound solution (or antagonist followed by agonist) from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be analyzed to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Data Presentation

The following tables summarize typical quantitative data for this compound signaling assays. Note that these values are examples and optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Example EC₅₀ Values for this compound

Assay Type Cell Type EC₅₀ (nM)
Neutrophil ChemotaxisHuman Neutrophils~42
Calcium MobilizationHuman Neutrophils~630

Table 2: Recommended Starting Conditions for Assay Optimization

Parameter Fluorescence Polarization Assay Cell-Based Calcium Assay (96-well)
Cell Density N/A (biochemical)25,000 - 50,000 cells/well
Tracer Concentration 1 - 10 nMN/A
This compound Concentration Range 0.1 nM - 10 µM1 nM - 10 µM
Assay Buffer 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.05% Tween-20HBSS with 20 mM HEPES, pH 7.4
Incubation Time 30 - 60 minutes1 - 3 minutes (read time)
Incubation Temperature Room Temperature37°C

Visualizations

This compound Signaling Pathway

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR FPR G_protein Gαβγ FPR->G_protein Activation Beta_Arrestin β-Arrestin FPR->Beta_Arrestin Recruitment PLC PLCβ G_protein->PLC Gβγ activates MAPK_pathway MAPK Pathway (p38, ERK1/2) G_protein->MAPK_pathway Gα activates FPR_A14 This compound FPR_A14->FPR Agonist Binding PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation PKC->MAPK_pathway activates ROS ROS Production PKC->ROS activates MAPK_pathway->Chemotaxis Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: this compound Signaling Pathway.

Troubleshooting Workflow for High Background Noise

Troubleshooting_Workflow cluster_all_wells Troubleshooting: All Wells cluster_compound_wells Troubleshooting: Compound Wells Only start High Background Noise Detected q1 Is background high in ALL wells (including controls)? start->q1 check_reagents Check Assay Buffer & Reagents for Contamination/ Autofluorescence q1->check_reagents Yes check_compound_fluorescence Test for Compound Autofluorescence q1->check_compound_fluorescence No check_plate Use Black, Opaque, Low-Fluorescence Microplate check_reagents->check_plate check_probe Prepare Fluorescent Probe Fresh check_plate->check_probe end Background Reduced check_probe->end check_solubility Check for Compound Precipitation check_compound_fluorescence->check_solubility optimize_buffer Optimize Buffer to Reduce Non-Specific Binding (e.g., add Tween-20) check_solubility->optimize_buffer optimize_buffer->end

Caption: Troubleshooting Workflow for High Background.

References

FPR-A14 stability in different cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPR-A14. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an agonist for the formyl peptide receptor (FPR), a member of the G-protein coupled receptor family.[1][2] These receptors are primarily involved in the inflammatory response and host defense.[1][2] this compound is used in in vitro studies to investigate the roles of FPRs in various cellular processes, such as neutrophil chemotaxis and calcium mobilization.

Q2: Which cell culture medium is recommended for experiments with this compound?

A2: The choice of cell culture medium can impact the stability and activity of this compound. While specific stability data for this compound in every medium is not available, a general understanding of media components can guide your selection. RPMI-1640, DMEM, and Opti-MEM are commonly used media. The stability of a compound can be influenced by factors such as pH, serum concentration, and the presence of certain amino acids or vitamins that may degrade over time.[3][4] It is always recommended to perform a stability study of your compound in the specific culture medium you plan to use.[3]

Q3: How long is this compound stable in cell culture medium at 37°C?

A3: The stability of this compound should be determined empirically for your specific experimental conditions. A general approach involves incubating the compound in the complete cell culture medium at 37°C in a CO2 incubator and analyzing samples at various time points (e.g., 0, 2, 8, 24, 48 hours) using methods like HPLC or LC-MS to quantify the remaining intact compound.[3][5] For illustrative purposes, a summary of hypothetical stability data is provided in the table below.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) for this compound in cell culture?

A4: The final concentration of the solvent should be kept as low as possible to avoid solvent-induced toxicity. A general guideline for DMSO is to keep the final concentration at or below 0.5% (v/v).[3] It is crucial to include a vehicle control (media with the same final solvent concentration as the treated samples) in your experiments.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Visible precipitate in culture wells after adding this compound Compound concentration exceeds its solubility limit in the culture medium.Determine the maximum soluble concentration of this compound in your specific medium. Do not use concentrations above this limit.[3]
"Solvent shock" from rapid dilution of a concentrated stock solution.Prepare intermediate dilutions of your concentrated this compound stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[3]
Interaction with serum proteins.Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum-free medium before diluting it into the rest of the serum-containing medium.[3]
Inconsistent or unexpected experimental results Degradation of this compound in the culture medium over the course of the experiment.Perform a stability study to determine the half-life of this compound in your medium at 37°C. If the compound is unstable, consider replenishing it by changing the medium at regular intervals.[3][5]
Variability in media preparation.Ensure consistent media preparation, including the source and lot of serum and supplements.[5]
Cell passage number.Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[5]
Low cell viability after treatment with this compound Formation of a toxic degradant of this compound.Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.[5]
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.5% v/v).[3]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

The following table summarizes hypothetical data on the percentage of intact this compound remaining over time when incubated in different cell culture media at 37°C. This data is for illustrative purposes only and actual stability should be experimentally determined.

Time (Hours) RPMI-1640 + 10% FBS DMEM + 10% FBS Opti-MEM I + 5% FBS
0100%100%100%
295%92%98%
885%78%90%
2460%55%75%
4835%25%50%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.[3][5]

Materials:

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640, DMEM, or Opti-MEM with serum and supplements)

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a solution of this compound in pre-warmed complete culture medium at the desired final concentration.

  • Aliquot this solution into several sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.

  • Process the sample immediately for analysis or store at -80°C. For analysis, precipitate proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an appropriate vial for HPLC or LC-MS analysis.

  • Quantify the peak area of the intact this compound. The percentage of compound remaining at each time point is calculated relative to the T=0 sample.

Mandatory Visualizations

FPR_Signaling_Pathway FPR FPR G_protein Gαi/Gβγ FPR->G_protein PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates Actin_polym Actin Polymerization G_protein->Actin_polym Induces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates FPR_A14 This compound FPR_A14->FPR Binds Stability_Assessment_Workflow cluster_timepoints Time Points start Start prep_solution Prepare this compound solution in pre-warmed complete medium start->prep_solution aliquot Aliquot solution into sterile tubes for each time point prep_solution->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate tp0 T=0h tp2 T=2h tp8 T=8h tp24 T=24h tp48 T=48h process_sample Process Sample: 1. Add cold acetonitrile 2. Centrifuge to pellet protein tp0->process_sample tp2->process_sample tp8->process_sample tp24->process_sample tp48->process_sample analyze Analyze supernatant by HPLC or LC-MS process_sample->analyze quantify Quantify peak area of intact this compound analyze->quantify calculate Calculate % remaining relative to T=0 quantify->calculate end End calculate->end

References

Technical Support Center: Addressing Variability in FPR-A14-Induced Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the formyl peptide receptor agonist FPR-A14 to induce cellular differentiation, particularly in neuroblastoma cell lines, achieving consistent and reproducible results is paramount. This technical support center provides a comprehensive resource to address common sources of variability and offers troubleshooting guidance to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce differentiation?

A1: this compound is a synthetic agonist for the N-formyl peptide receptors (FPRs), specifically activating FPR1 and FPR2.[1] These receptors are G protein-coupled receptors that, upon activation, can trigger downstream signaling cascades involved in various cellular processes, including differentiation. In neuroblastoma cells, activation of FPR1 and FPR2 by this compound has been shown to induce a dose-dependent differentiation response, leading to distinct morphological changes characteristic of neuronal cells.[1][2]

Q2: I am observing high variability in differentiation efficiency between experiments. What are the potential causes?

A2: Variability in differentiation efficiency is a common challenge and can stem from several factors:

  • Cell Line Instability: Neuroblastoma cell lines can be heterogeneous and their differentiation potential may vary with passage number. It is crucial to use cells within a consistent and low passage number range.

  • Inconsistent Culture Conditions: Minor variations in cell density at the time of treatment, media composition (e.g., serum percentage, growth factor stability), and incubation conditions (CO2, temperature, humidity) can significantly impact differentiation outcomes.

  • Reagent Quality and Handling: Ensure the this compound stock solution is properly stored and protected from light to prevent degradation. The quality and concentration of other media components should also be consistent.

  • Timing of Treatment: The stage of cell confluency at which this compound is added can influence the differentiation response. Standardize the seeding density and treatment initiation time.

Q3: My cells are showing unexpected morphologies after this compound treatment. What could be the reason?

A3: this compound has been observed to induce multiple distinct differentiated morphologies in a dose-dependent manner.[1][2] If you are observing unexpected or inconsistent morphologies, consider the following:

  • This compound Concentration: As detailed in the data tables below, different concentrations of this compound can favor the emergence of specific cell shapes. Verify the final concentration of this compound in your culture medium.

  • Cell Line Heterogeneity: The specific sub-clone of the neuroblastoma cell line you are using may have a different propensity for certain morphologies.

  • Culture Substrate: The type of coating on your culture plates (e.g., poly-L-lysine, laminin) can influence cell attachment and morphology.

Q4: The differentiation seems to be transient, and the cells revert to an undifferentiated state. How can I promote a more stable differentiated phenotype?

A4: The stability of the differentiated phenotype can be influenced by the duration of exposure to the inducing agent and the subsequent culture conditions. A study has shown that removal of the agonist-containing media can affect the differentiation timeline.[3] Consider a continuous exposure to this compound for a longer duration as outlined in established differentiation protocols. Additionally, supplementing the culture medium with neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), after initial induction with this compound may help maintain the differentiated state.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Differentiation Efficiency 1. Suboptimal this compound concentration.2. Low expression of FPR1 and/or FPR2 on cells.3. Cell density is too high or too low.4. Inactive this compound reagent.1. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line (refer to Table 1).2. Verify the expression of FPR1 and FPR2 in your cell line using techniques like qPCR or Western blotting.3. Optimize cell seeding density to ensure cells are in a proliferative state but not overly confluent at the time of treatment.4. Prepare fresh this compound stock solutions and protect from light.
High Cell Death/Toxicity 1. This compound concentration is too high.2. Cells are sensitive to serum-free or low-serum conditions required for differentiation.1. Reduce the concentration of this compound. Note that the mechanisms of toxicity and differentiation may differ.[1]2. Gradually acclimate cells to lower serum concentrations before initiating the differentiation protocol. Ensure the basal medium contains necessary supplements for neuronal survival.
Inconsistent Morphological Outcomes 1. Inconsistent this compound concentration across experiments.2. Heterogeneity within the cell population.1. Carefully prepare and verify the final concentration of this compound in the culture medium.2. Consider single-cell cloning to derive a more homogeneous cell population. Refer to Table 2 for expected morphological distributions at different concentrations.
Poor Neurite Outgrowth 1. Insufficient stimulation of differentiation pathways.2. Inappropriate culture substrate.1. Ensure optimal this compound concentration and consider co-treatment with other differentiation-inducing agents if necessary.2. Use culture plates coated with extracellular matrix proteins like laminin or fibronectin to promote neurite extension.

Data Presentation

The following tables summarize quantitative data from a study by Cussell et al. (2019) on the effects of this compound on Neuro-2a (N2a) mouse neuroblastoma cells.[1][4][5][6]

Table 1: Dose-Dependent Effect of this compound on N2a Cell Differentiation

This compound Concentration (µM)Percentage of Differentiated Cells (Mean ± SEM) - 24hPercentage of Differentiated Cells (Mean ± SEM) - 48h
0 (Control)5.2 ± 0.86.1 ± 1.0
115.6 ± 2.120.3 ± 2.5
225.4 ± 3.033.1 ± 3.4
438.7 ± 4.145.8 ± 4.2
845.1 ± 4.552.3 ± 4.8
1048.2 ± 4.955.6 ± 5.1

*Indicates statistical significance (P<0.01) relative to the control.

Table 2: Distribution of Differentiated Cell Morphologies at Different this compound Concentrations (48h)

This compound Concentration (µM)Morphology 1 (%)Morphology 2 (%)Morphology 3 (%)
285150
460355
8404515
10304030

Morphology 1: Bipolar cells with two neurites. Morphology 2: Multipolar cells with several short neurites. Morphology 3: Cells with a large, flattened morphology and extensive neurite networks.

Experimental Protocols

Protocol 1: General this compound-Induced Differentiation of Neuroblastoma Cells (e.g., SH-SY5Y, Neuro-2a)

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y, Neuro-2a)

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS or serum-free, supplemented with N-2 supplement)

  • This compound stock solution (in DMSO)

  • Culture plates (6-well or 24-well), coated with poly-L-lysine or laminin

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate neuroblastoma cells onto coated culture plates at a density that will result in 50-60% confluency after 24 hours.

  • Cell Adhesion: Allow cells to adhere and grow in complete growth medium for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Initiation of Differentiation:

    • Aspirate the complete growth medium.

    • Wash the cells once with sterile PBS.

    • Add fresh differentiation medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO) in parallel.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours). Replace the differentiation medium with fresh this compound-containing medium every 48 hours for longer experiments.

  • Assessment of Differentiation:

    • Monitor morphological changes daily using a phase-contrast microscope.

    • Quantify differentiation by measuring neurite length and counting the percentage of cells with neurites longer than the cell body diameter.

    • For more detailed analysis, perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2, NeuN).

Protocol 2: Inhibition of this compound-Induced Differentiation using Antagonists

Materials:

  • Differentiated neuroblastoma cells (following Protocol 1)

  • FPR antagonists (e.g., Boc-MLF for FPR1, WRW4 for FPR2)

  • This compound

Procedure:

  • Pre-incubation with Antagonists:

    • Prepare differentiation medium containing the desired concentration of the FPR antagonist.

    • Aspirate the medium from the cells and add the antagonist-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • This compound Treatment:

    • Add this compound directly to the antagonist-containing medium to the desired final concentration.

    • Include controls: cells treated with this compound alone, antagonist alone, and vehicle alone.

  • Incubation and Assessment: Incubate and assess differentiation as described in Protocol 1. A reduction in the percentage of differentiated cells in the presence of the antagonist indicates specific inhibition.[5]

Visualizations

FPR_Signaling_Pathway This compound Signaling Pathway in Neuronal Differentiation FPR_A14 This compound FPR1_FPR2 FPR1 / FPR2 FPR_A14->FPR1_FPR2 Binds to G_protein Gi/o Protein FPR1_FPR2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves Akt Akt PI3K->Akt Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Neuronal_Differentiation Neuronal Differentiation (Neurite Outgrowth, Morphological Changes) Akt->Neuronal_Differentiation Promotes MAPK_ERK->Neuronal_Differentiation Promotes

Caption: this compound mediated signaling cascade leading to neuronal differentiation.

Experimental_Workflow Experimental Workflow for Assessing this compound Induced Differentiation start Start seed_cells Seed Neuroblastoma Cells on Coated Plates start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treatment Treat with this compound (Different Concentrations) adhere->treatment incubation Incubate (24-72h) treatment->incubation microscopy Phase-Contrast Microscopy (Morphological Analysis) incubation->microscopy immunofluorescence Immunofluorescence Staining (Neuronal Markers: β-III Tubulin, MAP2) incubation->immunofluorescence quantification Quantify Differentiation (% Differentiated Cells, Neurite Length) microscopy->quantification analysis Data Analysis and Comparison quantification->analysis immunofluorescence->analysis end End analysis->end

Caption: A typical workflow for studying this compound's effect on differentiation.

Troubleshooting_Logic Troubleshooting Logic for Low Differentiation start Low Differentiation Observed check_concentration Is this compound Concentration Optimal? start->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_receptors Are FPR1/FPR2 Expressed? check_concentration->check_receptors Yes solution Problem Resolved dose_response->solution verify_expression Verify Receptor Expression (qPCR/Western Blot) check_receptors->verify_expression No check_cells Is Cell Density Correct? check_receptors->check_cells Yes verify_expression->solution optimize_seeding Optimize Seeding Density check_cells->optimize_seeding No check_reagent Is this compound Reagent Active? check_cells->check_reagent Yes optimize_seeding->solution prepare_fresh Prepare Fresh Stock Solution check_reagent->prepare_fresh No check_reagent->solution Yes prepare_fresh->solution

Caption: A decision tree for troubleshooting low differentiation efficiency.

References

Validation & Comparative

Validating FPR-A14 Activity: A Comparative Guide with fMLF as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic Formyl Peptide Receptor (FPR) agonist, FPR-A14, with the well-established positive control, N-Formylmethionyl-leucyl-phenylalanine (fMLF). The data and protocols herein offer a framework for validating the activity of this compound and similar compounds in the context of FPR signaling and cellular responses.

Data Presentation: Comparative Agonist Activity

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and the positive control fMLF for key cellular responses mediated by Formyl Peptide Receptors. This data is compiled from studies using human neutrophils and cell lines transfected with human FPR1 and FPR2.

AgonistReceptor TargetAssayCell TypeEC50 (nM)Reference
This compound FPR (unspecified)Calcium MobilizationHuman Neutrophils630
FPR (unspecified)ChemotaxisHuman Neutrophils42[1]
fMLF FPR1Calcium MobilizationHL-60 cells transfected with human FPR1~1-10[2][3][4]
FPR2Calcium MobilizationHL-60 cells transfected with human FPR2>1000[5]
FPR1ChemotaxisHuman Neutrophils~0.1-1[6]

Note: The EC50 values for this compound and fMLF are taken from different studies and experimental conditions may vary. A direct, head-to-head comparison in the same experimental setup is recommended for the most accurate assessment. fMLF is a potent and selective agonist for FPR1, with significantly lower potency at FPR2.[7][5]

Key Experimental Protocols

Detailed methodologies for validating FPR agonist activity are crucial for reproducible and comparable results. Below are standard protocols for two key functional assays.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling, and a key event in Gi-coupled signaling downstream of Gβγ activation of PLCβ.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Upon agonist binding to the FPR, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable change in fluorescence intensity, which is measured over time using a fluorescence plate reader or flow cytometer.

Protocol Outline:

  • Cell Preparation:

    • Culture cells (e.g., human neutrophils or FPR-transfected cell lines like HL-60) to the desired confluency.

    • Harvest and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading:

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) to the cell suspension.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

    • Wash the cells to remove extracellular dye.

  • Assay:

    • Resuspend the dye-loaded cells in the assay buffer.

    • Pipette the cell suspension into a 96-well black, clear-bottom plate.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the agonist (this compound or fMLF at various concentrations) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence is calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

    • Plot the fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an agonist to induce directed migration of neutrophils, a primary function of these immune cells in response to chemoattractants.

Principle: The assay is typically performed using a Boyden chamber or a Transwell® insert system. Neutrophils are placed in the upper chamber, and the chemoattractant (agonist) is placed in the lower chamber. If the agonist is a chemoattractant, the neutrophils will migrate through the pores of the membrane separating the two chambers towards the higher concentration of the agonist. The number of migrated cells is then quantified.

Protocol Outline:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque™ and dextran sedimentation).

    • Resuspend the purified neutrophils in a suitable assay medium.

  • Assay Setup:

    • Place the chemoattractant solution (this compound or fMLF at various concentrations) in the lower wells of the chemotaxis chamber.

    • Place the Transwell® inserts (with a pore size of 3-5 µm) into the wells.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • After incubation, remove the inserts.

    • The migrated cells in the lower chamber can be quantified by several methods:

      • Cell Counting: Lyse the cells and count the nuclei using a fluorescent DNA dye and a plate reader.

      • Flow Cytometry: Directly count the cells in the lower chamber using a flow cytometer.

      • Microscopy: Stain the migrated cells on the underside of the membrane and count them under a microscope.

  • Data Analysis:

    • The number of migrated cells is plotted against the agonist concentration to generate a chemotactic dose-response curve and determine the EC50 value.

Mandatory Visualizations

FPR Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by FPR agonists.

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR (FPR1/FPR2) G_protein Gi/o Protein (αβγ) FPR->G_protein Activates Agonist This compound or fMLF Agonist->FPR Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma MAPK_pathway MAPK Pathway (ERK1/2) G_alpha->MAPK_pathway Regulates PLC PLCβ G_betagamma->PLC Activates PI3K PI3K G_betagamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (Chemotaxis, Ca²⁺ Mobilization, Superoxide Production) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: FPR Signaling Cascade.

Experimental Workflow for FPR Agonist Validation

This diagram outlines the key steps in validating the activity of an FPR agonist.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis arrowhead arrowhead Cell_Culture Cell Culture/ Neutrophil Isolation Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Culture->Chemotaxis_Assay Agonist_Prep Prepare this compound and fMLF Solutions Agonist_Prep->Ca_Assay Agonist_Prep->Chemotaxis_Assay Dose_Response Generate Dose-Response Curves Ca_Assay->Dose_Response Chemotaxis_Assay->Dose_Response EC50_Calc Calculate EC50 Values Dose_Response->EC50_Calc Comparison Compare this compound vs. fMLF EC50_Calc->Comparison

Caption: FPR Agonist Validation Workflow.

References

A Comparative Guide to FPR Agonists: Profiling FPR-A14 Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor (FPR) family, comprising G protein-coupled receptors like FPR1 and FPR2, plays a critical role in orchestrating the innate immune response and inflammatory processes. These receptors are activated by a diverse array of ligands, from bacterially-derived N-formyl peptides to host-derived molecules, making them attractive therapeutic targets for a range of inflammatory diseases. This guide provides a comparative analysis of the synthetic agonist FPR-A14 against other well-characterized FPR agonists, supported by experimental data and detailed protocols to assist in research and development.

Data Presentation: Agonist Performance Metrics

The potency and efficacy of an agonist are critical parameters in pharmacology, typically quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency. The following tables summarize the performance of this compound and compare it with other standard FPR agonists in key functional assays performed on neutrophils.

Table 1: Performance Summary of this compound

Functional AssayEC50 Value (nM)Cell TypeReference
Neutrophil Chemotaxis42 nMHuman Neutrophils[1][2][3]
Ca²⁺ Mobilization630 nMHuman Neutrophils[1][2][3]

Table 2: Comparative Potency (EC50) of Various FPR Agonists

AgonistPrimary Target(s)Chemotaxis (EC50)Ca²⁺ Mobilization (EC50)Key Characteristics
This compound FPR42 nM630 nMSynthetic small molecule agonist showing biased signaling, with higher potency for chemotaxis over calcium flux.[1][2]
fMLP FPR1 > FPR2~1-10 nM~20-50 nM (mouse FPR1)Prototypical bacterial N-formyl peptide, considered a potent pro-inflammatory agonist.[4][5]
WKYMVm FPR2 > FPR1/FPR3pM range~75 pM - 1 nMSynthetic hexapeptide, exceptionally potent FPR2 agonist with anti-inflammatory and pro-resolving effects.[1][6][7][8]
Ac2-26 FPR1 / FPR2µM rangeNot explicitly quantified, but induces Ca²⁺ fluxN-terminal peptide of endogenous Annexin A1; acts as a pro-resolving and anti-inflammatory mediator.[1]

Signaling Pathways and Experimental Methodologies

Activation of FPRs by agonists initiates a cascade of intracellular signaling events crucial for immune cell function. Understanding these pathways and the methods to measure them is fundamental for agonist characterization.

Formyl Peptide Receptor (FPR) Signaling Pathway

Upon agonist binding, FPRs (primarily coupling to Gαi proteins) trigger multiple downstream pathways. This includes the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, G protein subunits can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK/ERK) pathways, which are central to regulating chemotaxis, degranulation, and superoxide production.[4][7]

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist FPR Agonist (e.g., this compound, fMLP) FPR FPR (GPCR) Agonist->FPR G_protein Gαi/βγ FPR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Degranulation Degranulation/ Superoxide Prod. Ca_ER->Degranulation PKC->Degranulation Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis

Canonical FPR signaling cascade leading to key neutrophil functions.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. It is a primary method for assessing the functional potency of GPCR agonists.

Methodology:

  • Cell Preparation:

    • Isolate human neutrophils from whole blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) expressing the target FPR.

    • Wash and resuspend cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a concentration of 3-5 µM.

    • Incubate for 30-45 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.

  • Washing:

    • Wash the cells twice with the buffer to remove excess extracellular dye.

    • Resuspend the cells to a final concentration of 1-2 x 10⁶ cells/mL.

  • Measurement:

    • Aliquot 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • The instrument automatically injects the FPR agonist at various concentrations (prepared at 3x the final desired concentration).

    • Immediately record the change in fluorescence intensity over time (typically 2-3 minutes). The peak fluorescence corresponds to the maximum calcium release.

  • Data Analysis:

    • The peak change in fluorescence is plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Calcium_Assay_Workflow node_cell_prep 1. Cell Preparation (e.g., Neutrophils) node_dye_load 2. Dye Loading (e.g., Fura-2 AM, 37°C) node_cell_prep->node_dye_load node_wash 3. Washing (Remove extracellular dye) node_dye_load->node_wash node_plate 4. Plating (96-well plate) node_wash->node_plate node_flipr 5. Fluorescence Reading (Establish Baseline) node_plate->node_flipr node_inject 6. Agonist Injection (Automated) node_flipr->node_inject node_measure 7. Kinetic Measurement (Record [Ca²⁺]i flux) node_inject->node_measure node_analysis 8. Data Analysis (Dose-Response Curve → EC50) node_measure->node_analysis

Workflow for a typical fluorescence-based calcium mobilization assay.
Chemotaxis Assay (Boyden Chamber / Transwell)

This assay quantifies the directed migration of cells towards a chemoattractant, a hallmark function of FPR activation in neutrophils.

Methodology:

  • Chamber Setup:

    • Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) which consists of an upper and a lower compartment separated by a microporous polycarbonate filter (typically 3-5 µm pores for neutrophils).

  • Chemoattractant Preparation:

    • Add different concentrations of the FPR agonist (e.g., this compound) diluted in assay buffer (e.g., KRG buffer with 0.3% BSA) to the lower wells of the chamber. A buffer-only well serves as a negative control.

  • Cell Preparation:

    • Isolate and resuspend neutrophils in the same assay buffer to a concentration of 2 x 10⁶ cells/mL.

  • Cell Loading:

    • Carefully place the Transwell insert (the upper chamber) onto the lower wells.

    • Add a small volume (e.g., 30-50 µL) of the neutrophil suspension into the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes to allow cells to migrate through the filter pores towards the chemoattractant.

  • Cell Quantification:

    • After incubation, remove the insert. The cells that have migrated into the lower chamber are quantified.

    • Quantification can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., using a CyQuant assay) or by direct cell counting using a flow cytometer or hemocytometer.

  • Data Analysis:

    • The number of migrated cells is plotted against the logarithm of the agonist concentration.

    • A bell-shaped curve is typical for chemotaxis; the data is fitted to determine the EC50 value, which corresponds to the concentration that elicits 50% of the maximal migration.

Chemotaxis_Workflow node_setup 1. Chamber Setup (Transwell plate) node_agonist 2. Load Agonist (Lower chamber) node_setup->node_agonist node_cells 3. Load Cells (Upper chamber insert) node_agonist->node_cells node_incubate 4. Incubation (37°C, 60-120 min) node_cells->node_incubate node_migrate Cells migrate through porous membrane node_incubate->node_migrate node_quantify 5. Quantify Migrated Cells (Lower chamber) node_migrate->node_quantify node_analysis 6. Data Analysis (Dose-Response Curve → EC50) node_quantify->node_analysis

Workflow for a Transwell-based neutrophil chemotaxis assay.

References

FPR-A14 vs. fMLP: A Comparative Guide to Neutrophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two potent formyl peptide receptor (FPR) agonists, FPR-A14 and N-formylmethionyl-leucyl-phenylalanine (fMLP), in the context of human neutrophil activation. Understanding the nuanced differences in their potencies and the signaling pathways they elicit is crucial for research and the development of targeted therapeutics for inflammatory and immune-related disorders.

Performance Comparison: this compound vs. fMLP

Both this compound and fMLP are effective activators of key neutrophil functions, including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS). However, their potencies differ across these functions, suggesting distinct interactions with formyl peptide receptors and downstream signaling cascades.

ParameterThis compoundfMLPReferences
Neutrophil Chemotaxis (EC50) 42 nMNot explicitly quantified in the provided results, but known to be a potent chemoattractant.[cite: medchemexpress.com, tocris.com]
Calcium Mobilization (EC50) 630 nMNot explicitly quantified in the provided results, but known to be a potent inducer.[cite: medchemexpress.com, tocris.com]
ROS Production (EC50) Data not available in search results~20 nM[1]

Key Observations:

  • Chemotaxis: this compound is a potent chemoattractant for neutrophils with a reported EC50 of 42 nM. While fMLP is a well-established and potent chemoattractant, a direct EC50 value for comparison was not available in the immediate search results.

  • Calcium Mobilization: this compound induces calcium mobilization with an EC50 of 630 nM. fMLP is also a strong inducer of calcium flux, a critical step in neutrophil activation.

  • ROS Production: fMLP is a highly potent inducer of the neutrophil oxidative burst, with an EC50 of approximately 20 nM. The potency of this compound in inducing ROS production is a key area for further investigation as this data was not available in the provided search results.

Signaling Pathways in Neutrophil Activation

Both this compound and fMLP exert their effects by binding to and activating formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by fMLP binding to FPR1 is well-characterized and is presumed to be largely shared by other FPR agonists like this compound.

Upon agonist binding, the receptor activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, activate downstream effector molecules, including:

  • Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a central event in neutrophil activation.

  • DAG and Protein Kinase C (PKC): DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, contributing to processes like degranulation and the assembly of the NADPH oxidase complex.

  • Phosphoinositide 3-kinase (PI3K): The Gβγ subunit can activate PI3K, which is crucial for chemotaxis and other motile functions.

  • Mitogen-activated protein kinase (MAPK) cascades: fMLP stimulation also activates MAPK pathways, including ERK1/2 and p38 MAPK, which are involved in regulating a wide range of cellular responses, including gene expression and apoptosis.

The differential potencies of this compound and fMLP may arise from variations in their binding affinity for different FPR subtypes (FPR1, FPR2, FPR3), the specific receptor conformations they stabilize, or their ability to engage with different downstream signaling partners, a phenomenon known as biased agonism.

Signaling Pathway Diagram:

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR (FPR1, FPR2, etc.) G_protein Gαβγ FPR->G_protein Activation G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves PI3K PI3K Chemotaxis Chemotaxis PI3K->Chemotaxis Regulates NADPH_Oxidase NADPH Oxidase (assembled) ROS ROS NADPH_Oxidase->ROS Produces Agonist This compound or fMLP Agonist->FPR G_alpha->PLC Activates G_betagamma->PI3K Activates MAPK MAPK (ERK, p38) G_betagamma->MAPK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates PKC->NADPH_Oxidase Phosphorylates MAPK->Chemotaxis Regulates

Caption: General signaling pathway for FPR agonists in neutrophils.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of neutrophil-activating compounds. Below are standard protocols for key functional assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the directed migration of neutrophils towards a chemoattractant.

Workflow Diagram:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Detection Isolate Isolate Neutrophils (e.g., Ficoll-Paque) Resuspend Resuspend in serum-free medium Isolate->Resuspend Add_cells Add Neutrophils to upper chamber Resuspend->Add_cells Add_chemo Add Chemoattractant (this compound or fMLP) to lower chamber Incubate Incubate at 37°C Add_chemo->Incubate Add_cells->Incubate Quantify Quantify migrated cells (e.g., CellTiter-Glo) Incubate->Quantify

Caption: Workflow for a neutrophil chemotaxis assay.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation).

  • Cell Preparation: Wash the isolated neutrophils and resuspend them in a serum-free medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant (this compound or fMLP at various concentrations) to the lower wells of a 96-well Boyden chamber.

    • Place the microporous membrane (typically 3-5 µm pores) over the lower wells.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Quantification:

    • Remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by staining the migrated cells and counting them microscopically.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration following neutrophil stimulation.

Workflow Diagram:

Calcium_Workflow cluster_prep Preparation cluster_measurement Measurement Isolate Isolate Neutrophils Load_dye Load with Ca2+ indicator dye (e.g., Fura-2 AM) Isolate->Load_dye Baseline Measure baseline fluorescence Load_dye->Baseline Add_agonist Add Agonist (this compound or fMLP) Baseline->Add_agonist Record Record fluorescence change over time Add_agonist->Record

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils as described for the chemotaxis assay.

  • Dye Loading: Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature or 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Measurement:

    • Resuspend the dye-loaded cells in buffer and place them in a fluorometer or a plate reader with fluorescence detection capabilities.

    • Measure the baseline fluorescence for a short period.

    • Inject the agonist (this compound or fMLP) at various concentrations and immediately begin recording the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is measured.

  • Data Analysis: The peak increase in fluorescence (or fluorescence ratio) is plotted against the agonist concentration to determine the EC50 value.

Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the production of superoxide and other reactive oxygen species by the neutrophil NADPH oxidase.

Workflow Diagram:

ROS_Workflow cluster_prep Preparation cluster_assay Assay Setup & Measurement Isolate Isolate Neutrophils Resuspend Resuspend in buffer Isolate->Resuspend Add_probe Add ROS detection probe (e.g., Luminol, DCFH-DA) Resuspend->Add_probe Add_agonist Add Agonist (this compound or fMLP) Add_probe->Add_agonist Measure Measure signal (chemiluminescence or fluorescence) Add_agonist->Measure

Caption: Workflow for a ROS production assay.

Protocol (Chemiluminescence-based):

  • Neutrophil Isolation: Isolate neutrophils as previously described.

  • Cell Preparation: Resuspend neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In a white 96-well plate, add the neutrophil suspension.

    • Add a chemiluminescent probe, such as luminol (for total ROS) or isoluminol (for extracellular ROS), and horseradish peroxidase (HRP) to enhance the signal.

  • Measurement:

    • Place the plate in a luminometer and measure the baseline chemiluminescence.

    • Inject the agonist (this compound or fMLP) at various concentrations and immediately begin recording the chemiluminescence signal over time.

  • Data Analysis: The peak chemiluminescence or the area under the curve is plotted against the agonist concentration to determine the EC50 value.

Protocol (Fluorescence-based using DCFH-DA):

  • Neutrophil Isolation: Isolate neutrophils as described above.

  • Dye Loading: Incubate neutrophils with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Stimulation: Add the agonist (this compound or fMLP) at various concentrations and incubate for a defined period.

  • Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

  • Data Analysis: Plot the increase in fluorescence against the agonist concentration to determine the EC50 value.

Conclusion

Both this compound and fMLP are valuable tools for studying neutrophil biology and the role of FPRs in inflammation. While fMLP remains the classical and highly potent pan-FPR agonist, this compound presents itself as a potent, structurally distinct alternative. The observed differences in their potencies for specific neutrophil functions highlight the potential for developing biased agonists that can selectively trigger desired neutrophil responses (e.g., chemotaxis without a full-blown oxidative burst), which could have significant therapeutic implications. Further research, particularly to determine the ROS-generating capacity of this compound and to directly compare the signaling pathways elicited by both agonists in parallel, will be crucial for fully elucidating their respective pharmacological profiles.

References

Validating FPR-A14 Target Engagement: A Comparative Guide to siRNA Knockdown and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule like FPR-A14 engages its intended target is a critical step in preclinical validation. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown of the Formyl Peptide Receptor 1 (FPR1), the target of the agonist this compound, against other robust validation techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes and is involved in inflammatory responses.[1][2][3] Molecules that modulate FPR1 activity, such as the agonist this compound, hold therapeutic potential. Validating that the biological effects of this compound are indeed mediated by FPR1 is paramount. siRNA-mediated knockdown of FPR1 provides a direct method to assess this by observing a diminished cellular response to this compound upon reduction of its target protein.

Comparative Analysis of Target Validation Methods

To objectively assess FPR1 target engagement by this compound, several techniques can be employed. The following table summarizes the key quantitative parameters and characteristics of siRNA knockdown compared to alternative methods like CRISPR-Cas9 gene knockout, pharmacological antagonism, and radioligand binding assays.

Method Principle Typical Knockdown/ Inhibition Efficiency Key Quantitative Readouts Advantages Limitations
siRNA Knockdown Transiently silences FPR1 gene expression by degrading its mRNA.70-95% reduction in mRNA/protein levels.[4][5][6]- % reduction in FPR1 mRNA (RT-qPCR) - % reduction in FPR1 protein (Western Blot/Flow Cytometry) - Fold shift in this compound EC50 for Ca2+ mobilization or chemotaxis.[7][8]- Relatively rapid and cost-effective - High degree of specificity with proper design - Suitable for high-throughput screening.- Transient effect - Incomplete knockdown can lead to ambiguous results - Potential for off-target effects.[9]
CRISPR-Cas9 Knockout Permanently disrupts the FPR1 gene, ablating its expression.>95% gene knockout, leading to complete protein loss.[10][11]- Confirmation of gene disruption (sequencing) - Complete loss of FPR1 protein signal (Western Blot) - Abolition of this compound-mediated response.- Permanent and complete loss of target protein - High specificity - Creates stable cell lines for long-term studies.- More time-consuming and technically complex than siRNA - Potential for off-target gene editing - May be lethal if the target gene is essential for cell survival.
Pharmacological Antagonism A small molecule antagonist competitively or non-competitively blocks this compound binding to FPR1.Dependent on antagonist concentration and potency (IC50).- IC50/Ki of the antagonist in functional assays - Rightward shift of the this compound dose-response curve.[3][12][13][14][15]- Provides immediate and reversible target inhibition - Useful for in vivo studies - Can help elucidate the mechanism of action.- Potential for off-target effects of the antagonist - Requires a specific and well-characterized antagonist - May not fully mimic genetic ablation.
Radioligand Binding Assay Directly measures the binding of a radiolabeled ligand to FPR1 in the presence or absence of this compound.N/A- Ki of this compound for displacing the radioligand - Bmax (receptor density) - Kd (radioligand affinity).[1][2][16][17]- Direct evidence of target binding - Highly quantitative and sensitive - Gold standard for determining binding affinity.- Requires synthesis of a radiolabeled ligand - Involves handling of radioactive materials - Does not directly measure functional consequences of binding.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

siRNA-Mediated Knockdown of FPR1 and Functional Validation

This protocol describes the transient knockdown of FPR1 in a suitable cell line (e.g., human neutrophils or a cell line overexpressing FPR1) followed by a functional assay to measure the effect on this compound-induced calcium mobilization.

Materials:

  • Human neutrophils or other FPR1-expressing cell line

  • FPR1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Culture medium

  • Fura-2 AM or other calcium indicator dye

  • This compound

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Cell Seeding: One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute FPR1-specific siRNA or non-targeting control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for FPR1 knockdown.

  • Validation of Knockdown (Parallel Plate):

    • RT-qPCR: Lyse a parallel set of transfected cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for FPR1 and a housekeeping gene to determine the percentage of mRNA knockdown.[18][19][20]

    • Western Blot: Lyse another parallel set of cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-FPR1 antibody to visualize the reduction in protein levels.[4][5][6][21]

  • Calcium Mobilization Assay:

    • Load the transfected cells with Fura-2 AM according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Stimulate the cells with a range of concentrations of this compound.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to determine the intracellular calcium concentration.

  • Data Analysis: Compare the dose-response curve of this compound in FPR1-siRNA-treated cells to the control siRNA-treated cells. A rightward shift in the EC50 value for this compound in the knockdown cells indicates successful target engagement.[7][8]

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.

siRNA_Workflow cluster_preparation Cell Preparation cluster_transfection siRNA Transfection cluster_knockdown Knockdown & Validation cluster_assay Functional Assay cell_seeding Seed FPR1-expressing cells siRNA_complex Prepare siRNA-lipid complexes (FPR1 siRNA & Control siRNA) transfect Transfect cells siRNA_complex->transfect incubation Incubate for 48-72h transfect->incubation validation Validate Knockdown (RT-qPCR / Western Blot) incubation->validation functional_assay Perform functional assay (e.g., Calcium Mobilization with this compound) incubation->functional_assay data_analysis Analyze data and compare EC50 values functional_assay->data_analysis

siRNA knockdown workflow for validating this compound target engagement.

FPR1_Signaling_Pathway FPR_A14 This compound FPR1 FPR1 (GPCR) FPR_A14->FPR1 binds G_protein Gi/o FPR1->G_protein activates PLC PLC G_protein->PLC activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Cellular_response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_response PKC->Cellular_response MAPK_pathway->Cellular_response

Simplified FPR1 signaling pathway upon activation by an agonist like this compound.

Conclusion

Validating the target engagement of a novel compound is a cornerstone of drug discovery and development. While siRNA-mediated knockdown of FPR1 is a powerful and accessible method to confirm the on-target activity of this compound, it is essential to consider its transient nature and the potential for incomplete silencing. For definitive validation, especially for lead candidates, employing orthogonal methods such as CRISPR-Cas9 knockout or pharmacological antagonism is highly recommended. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of confidence in the target validation. This guide provides the necessary framework to make an informed decision and to design and execute robust experiments to confidently assess this compound target engagement.

References

Confirming FPR-A14 Specificity with FPR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel compound is a critical step in its validation. This guide provides a comparative overview of using Formyl Peptide Receptor (FPR) antagonists to confirm the specificity of the potent FPR agonist, FPR-A14. We will delve into the experimental data of common antagonists, detailed protocols for key validation assays, and visual representations of the underlying biological and experimental frameworks.

The Formyl Peptide Receptor family, consisting of FPR1, FPR2, and FPR3, are G protein-coupled receptors (GPCRs) that play a crucial role in inflammatory responses and host defense.[1] Ligands targeting these receptors, such as this compound, a potent activator of neutrophil calcium mobilization and chemotaxis, hold therapeutic promise.[2] However, to validate that the observed cellular effects of this compound are indeed mediated by FPRs, it is essential to demonstrate that these effects can be specifically blocked by known FPR antagonists.

Comparative Analysis of FPR Antagonists

The selection of an appropriate antagonist is paramount for confirming agonist specificity. The ideal antagonist should exhibit high affinity and selectivity for the receptor subtype of interest. Below is a comparison of commonly used FPR antagonists, detailing their inhibitory concentrations against different FPR subtypes. This data is crucial for designing effective competition experiments.

AntagonistTarget Receptor(s)IC50 / Ki ValueAssay TypeReference
Cyclosporin H FPR1IC50: ~100 nM (binding)Radioligand Binding[3]
IC50: 472 nM (NADPH-oxidase)Functional Assay[4]
Boc-MLF (Boc-1) FPR1EC50: 0.63 µM (superoxide production)Functional Assay
Boc-FLFLF (Boc-2) FPR1K D : 230 nM (calcium mobilization)Functional Assay[1]
WRW4 FPR2IC50: 0.23 µM (binding)Radioligand Binding[5]
FPR1 antagonist 1 (compound 24a) FPR1IC50: 25 nMNot Specified[6]
Compound 10 (chromone derivative) FPR1Ki: ~100 nMCompetition Binding[7][8]
Quin-C7 FPR2Ki: 6.7 µMNot Specified[9]
AZ-2158 FPR1IC50: 6 nM (NADPH-oxidase)Functional Assay[4]

Experimental Protocols for Specificity Confirmation

To experimentally validate that this compound acts through a specific FPR, one can employ several assays where the activity of this compound is challenged by a selective antagonist. The two primary methods are competition binding assays and functional inhibition assays, such as calcium mobilization.

Competition Binding Assay Protocol

This assay determines if this compound and a known antagonist compete for the same binding site on the receptor. A common setup involves using a labeled (e.g., fluorescent or radiolabeled) antagonist and measuring its displacement by unlabeled this compound.

Materials:

  • Cells expressing the target FPR (e.g., FPR1-transfected HL-60 cells).[7]

  • Labeled FPR antagonist (e.g., WKYMVm-FITC for FPR1).[7]

  • Unlabeled this compound.

  • Assay Buffer (e.g., PBS with 0.1% BSA).

  • 96-well plates.

  • Flow cytometer or plate reader capable of detecting the label.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the target FPR. Resuspend the cells in assay buffer to the desired concentration.

  • Competition Reaction: In a 96-well plate, add a fixed concentration of the labeled antagonist to each well.

  • Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled agonist.

  • Add the cell suspension to each well.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to allow binding to reach equilibrium.[7]

  • Detection: Measure the signal from the labeled antagonist in each well using a flow cytometer or plate reader.

  • Data Analysis: Plot the signal from the labeled antagonist as a function of the this compound concentration. A decrease in signal with increasing this compound concentration indicates competition for the same binding site. Calculate the IC50 value for this compound.

Calcium Mobilization Inhibition Assay Protocol

This functional assay assesses whether a selective antagonist can block the downstream signaling initiated by this compound, specifically the release of intracellular calcium.[10]

Materials:

  • Cells expressing the target FPR (e.g., neutrophils or FPR-transfected HEK293 cells).[2]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Selective FPR antagonist (e.g., Cyclosporin H for FPR1 or WRW4 for FPR2).

  • This compound.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).[12]

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.[12]

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[10][13]

  • Antagonist Pre-incubation: Wash the cells once with assay buffer. Add the selective FPR antagonist at various concentrations to the respective wells and incubate for 15-30 minutes at room temperature.[3][12]

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

  • Add a fixed concentration of this compound (typically the EC80 concentration to ensure a robust signal) to all wells and continue to measure the fluorescence intensity over time (typically 2-3 minutes).[12]

  • Data Analysis: The increase in fluorescence intensity upon addition of this compound corresponds to calcium mobilization. Plot the peak fluorescence response as a function of the antagonist concentration. A dose-dependent decrease in the this compound-induced calcium signal in the presence of the antagonist confirms specificity. Calculate the IC50 of the antagonist against this compound-induced activity.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental logic, the following diagrams illustrate the FPR signaling pathway, the workflow for confirming specificity, and the principle of competitive antagonism.

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR FPR This compound->FPR Binds G_Protein Gαi/Gβγ FPR->G_Protein Activates PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Generates Ca2_ER ER Ca2+ Release IP3->Ca2_ER Triggers Ca2_increase ↑ [Ca2+]i Ca2_ER->Ca2_increase Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_increase->Cellular_Response

Caption: this compound signaling pathway leading to calcium mobilization.

Experimental_Workflow A Hypothesis: This compound acts on a specific FPR B Select a specific FPR antagonist (e.g., Cyclosporin H for FPR1) A->B C Perform Functional Assay (e.g., Calcium Mobilization) B->C D Pre-incubate cells with increasing concentrations of the antagonist C->D E Stimulate cells with a fixed concentration of this compound D->E F Measure Cellular Response (e.g., Calcium Flux) E->F G Does the antagonist inhibit the this compound response in a dose-dependent manner? F->G H Conclusion: This compound specificity is confirmed G->H Yes I Conclusion: This compound may act on other receptors or the antagonist is not effective G->I No

Caption: Workflow for confirming this compound specificity.

Antagonist_Competition Principle of Competitive Antagonism cluster_no_antagonist Without Antagonist cluster_with_antagonist With Antagonist Agonist1 This compound Receptor1 FPR Agonist1->Receptor1 Binds Response1 Full Response Receptor1->Response1 Activates Agonist2 This compound Receptor2 FPR Agonist2->Receptor2 Blocked Antagonist Antagonist Antagonist->Receptor2 Binds Response2 Blocked Response Receptor2->Response2 No Activation

Caption: Competitive antagonist blocks agonist binding and response.

By employing the antagonists and protocols detailed in this guide, researchers can rigorously and objectively confirm the specificity of this compound, a crucial step in its validation as a selective FPR agonist. The provided data and experimental frameworks offer a solid foundation for designing and executing these critical experiments.

References

A Comparative Guide to the Reproducibility of Formyl Peptide Receptor (FPR) Agonist Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a pivotal role in host defense and inflammatory responses. The characterization of novel agonists for these receptors is a critical area of research in drug development. However, the cellular response to an FPR agonist can vary significantly depending on the experimental model. This guide provides a framework for comparing the effects of FPR agonists across different cell lines, with a focus on reproducibility and the underlying signaling pathways. While this document addresses the general principles for any FPR agonist, it should be noted that "FPR-A14" does not correspond to a widely recognized public designation, and thus specific data for this compound is not available in published literature. The principles, protocols, and comparisons outlined herein are broadly applicable for assessing the activity of any compound targeting the FPR family.

Reproducibility in cell-based assays is paramount for generating reliable pharmacological data. Discrepancies in results can often be attributed to variations in cell line genetics, receptor expression levels, and the specific signaling pathways engaged in different cellular contexts.[1][2][3] This guide will focus on two primary and robust assays used to quantify FPR activation: intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. By standardizing protocols and understanding the critical parameters that influence these assays, researchers can generate more consistent and comparable data.

FPR Signaling Pathways

FPRs are predominantly coupled to the inhibitory Gαi subunit of heterotrimeric G proteins.[4] Agonist binding triggers a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). The Gβγ dimer is primarily responsible for activating phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a transient flux that is a hallmark of FPR activation.[4][6]

Simultaneously, FPR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[4][7] This pathway can be initiated by G protein subunits and involves a more complex series of kinase activations, often serving as an integrated readout of receptor engagement.[8] The specific signaling cascade can differ between cell types and may be agonist-dependent.[4][7]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist FPR Agonist FPR FPR (GPCR) Agonist->FPR Binds G_Protein Gi/o Protein (αβγ) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC βγ subunit activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) G_Protein->MAPK_Cascade Initiates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers pERK p-ERK1/2 MAPK_Cascade->pERK Phosphorylates

Caption: Generalized FPR signaling cascade leading to Ca²⁺ release and ERK phosphorylation.

Quantitative Comparison of FPR Agonist Activity

The potency of an FPR agonist, typically measured as the half-maximal effective concentration (EC50), can be compared across different cell lines to assess reproducibility and cell-specific effects. The choice of cell line is critical; researchers may use immortalized lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are engineered to express the receptor, or immune-like cell lines such as U937 that may endogenously express FPRs.[9][10]

The table below provides a template for summarizing such comparative data. Variations in EC50 values between cell lines for the same agonist can indicate differences in receptor expression, coupling efficiency to G proteins, or the abundance of downstream signaling components.

Table 1: Comparative Potency of a Hypothetical FPR Agonist

Cell LineReceptor ExpressionAssay TypeMeasured ParameterObserved Potency (EC50, nM)Reference
HEK293-FPR1Stable RecombinantCalcium MobilizationIntracellular Ca²⁺ Flux1.2 ± 0.3Hypothetical Data
HEK293-FPR1Stable RecombinantERK1/2 Phosphorylationp-ERK Levels5.8 ± 1.1Hypothetical Data
CHO-K1-FPR1Stable RecombinantCalcium MobilizationIntracellular Ca²⁺ Flux2.5 ± 0.6Hypothetical Data
CHO-K1-FPR1Stable RecombinantERK1/2 Phosphorylationp-ERK Levels15.2 ± 2.5Hypothetical Data
U937 (Monocytic)EndogenousCalcium MobilizationIntracellular Ca²⁺ Flux8.9 ± 1.9Hypothetical Data
U937 (Monocytic)EndogenousERK1/2 Phosphorylationp-ERK Levels25.1 ± 4.7Hypothetical Data

Note: Data are for illustrative purposes and do not represent actual results for a specific compound.

Experimental Protocols

Standardizing experimental protocols is the most critical step for ensuring reproducibility.[3] Below are detailed methodologies for the two key functional assays.

Fluorescence-Based Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.[9][11] It is a robust, high-throughput method for assessing Gq- or Gi-coupled receptor function.[12]

Methodology

  • Cell Plating: Seed cells (e.g., HEK293 expressing the FPR of interest) into black, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer (e.g., ~90,000 cells/well for a 96-well plate) and culture for 16-24 hours.[9]

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) prepared in a suitable buffer like Hank's Balanced Salt Solution (HBSS) with HEPES. Incubate for 1 hour at 37°C in the dark.[9][13]

  • Compound Plate Preparation: Prepare a serial dilution of the FPR agonist in the assay buffer at a concentration 3-5 times higher than the final desired concentration.

  • Measurement: Place both the cell and compound plates into a fluorescence plate reader (e.g., a FlexStation or FLIPR). The instrument will add the agonist from the compound plate to the cell plate and immediately begin kinetic fluorescence readings (e.g., Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.[9]

Calcium_Assay_Workflow P1 1. Seed Cells in Microplate (24h) P3 3. Load Cells with Ca²⁺ Sensitive Dye (1h at 37°C) P1->P3 P2 2. Prepare Agonist Dilution Plate P4 4. Place Plates in FLIPR/FlexStation P2->P4 P3->P4 P5 5. Inject Agonist & Measure Fluorescence P4->P5 P6 6. Analyze Data (EC50 Calculation) P5->P6

Caption: Workflow for a fluorescence-based calcium mobilization assay.
ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream marker of the MAPK pathway activation.[8] It can be performed in a high-throughput format using antibody-based detection methods like In-Cell Westerns or AlphaScreen.[8][14]

Methodology

  • Cell Plating: Seed cells in 96-well or 384-well plates as described for the calcium assay.

  • Serum Starvation: Once cells are adherent and near confluence, replace the growth medium with a serum-free medium and incubate for 18-24 hours. This step reduces basal ERK phosphorylation levels, increasing the signal window of the assay.[14]

  • Agonist Stimulation: Add the FPR agonist at various concentrations and incubate for a predetermined time (typically 5-15 minutes) at 37°C.[14]

  • Cell Fixation & Permeabilization: Immediately aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes. Following fixation, wash the cells and permeabilize them with a buffer containing a mild detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding sites. Incubate cells with a primary antibody specific for phosphorylated ERK1/2, followed by incubation with a fluorescently-labeled secondary antibody (e.g., an IRDye-conjugated antibody for near-infrared detection). A second primary antibody for total ERK or a DNA stain can be used for normalization.

  • Signal Detection & Analysis: Scan the plate using an imaging system (e.g., LI-COR Odyssey). The p-ERK signal is normalized to the total ERK or cell number signal. The normalized signal is plotted against agonist concentration to determine the EC50.

ERK_Assay_Workflow E1 1. Seed Cells in Microplate E2 2. Serum Starve (18-24h) E1->E2 E3 3. Stimulate with Agonist (5-15 min) E2->E3 E4 4. Fix & Permeabilize Cells E3->E4 E5 5. Incubate with Primary & Secondary Antibodies E4->E5 E6 6. Scan Plate & Analyze Signal E5->E6

Caption: Workflow for an antibody-based ERK1/2 phosphorylation assay.

Key Factors Influencing Reproducibility

Achieving reproducible data across experiments and laboratories requires strict control over several variables. The misidentification and genetic drift of cell lines are major sources of variability that can invalidate results.[1][15]

  • Cell Line Integrity: Always source cell lines from reputable cell banks. Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.[15]

  • Passage Number: Use cells within a consistent and limited range of passage numbers. High passage numbers can lead to phenotypic and genetic drift, altering signaling responses.[1]

  • Receptor Expression Level: For recombinant lines, the level of receptor expression can profoundly impact agonist potency and signaling outcomes. Monitor expression levels to ensure consistency between cell batches.

  • Assay Conditions: Minor variations in cell seeding density, serum starvation time, agonist incubation time, and buffer composition can alter results. These parameters should be optimized and strictly controlled.[3]

  • Data Normalization: The method used to normalize data (e.g., to baseline, maximum signal, or a cell number control) should be consistent and clearly reported to allow for valid comparisons.

Reproducibility_Factors cluster_inputs Experimental Inputs cluster_outputs Experimental Outcomes Cell_Line Cell Line Integrity (Authentication, Passage #) Data Raw Data (Fluorescence, etc.) Cell_Line->Data Reagents Reagents (Agonist, Buffers, Media) Reagents->Data Protocol Assay Protocol (Timing, Density, Temp) Protocol->Data Analysis Data Analysis (Normalization, Curve Fit) Data->Analysis Result Final Result (EC50, Emax) Analysis->Result Reproducibility Reproducibility Result->Reproducibility

Caption: Key factors influencing the reproducibility of cell-based assay results.

Conclusion

Comparing the effects of FPR agonists across different cell lines is essential for understanding their full pharmacological profile and for ensuring the robustness of preclinical data. The variability in responses highlights the importance of the cellular context in dictating signaling outcomes. By employing standardized and well-characterized assays, such as calcium mobilization and ERK phosphorylation, and by maintaining rigorous quality control over experimental variables like cell line integrity and assay conditions, researchers can significantly improve the reproducibility of their findings. This systematic approach is fundamental to building a reliable and translatable understanding of FPR agonist activity.

References

Benchmarking FPR-A14 Potency Against Known Chemoattractants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, against a panel of well-established chemoattractants. The comparative data is focused on two primary functional assays in neutrophils: chemotaxis and calcium mobilization. The information herein is intended to serve as a valuable resource for researchers investigating inflammatory responses, immune cell trafficking, and the development of novel therapeutic agents targeting these pathways.

Quantitative Comparison of Chemoattractant Potency

The following table summarizes the half-maximal effective concentrations (EC50) for this compound and other known chemoattractants in inducing neutrophil chemotaxis and calcium mobilization.

Disclaimer: The EC50 values presented in this table are compiled from various scientific publications. Direct comparison of these values should be made with caution as experimental conditions, including cell source, assay methodology, and specific reagents, can vary between studies and influence the observed potency.

ChemoattractantReceptor(s)Neutrophil Chemotaxis EC50 (nM)Calcium Mobilization EC50 (nM)
This compound FPR42630
fMLPFPR1, FPR2~1 - 10~0.1 - 10
C5aC5aR~0.1 - 5~0.5 - 10
LTB4BLT1, BLT2~1 - 10~1 - 20
CXCL8 (IL-8)CXCR1, CXCR2~0.1 - 10~1 - 50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is a widely accepted method for quantifying the chemotactic response of neutrophils to a chemoattractant gradient.

Principle: Neutrophils are placed in the upper chamber of a two-compartment system, separated by a microporous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the pores towards the chemoattractant is quantified to determine the chemotactic activity.

Materials:

  • Human peripheral blood

  • Ficoll-Paque or other density gradient medium for neutrophil isolation

  • Boyden chamber apparatus with microporous polycarbonate membranes (typically 3-5 µm pore size for neutrophils)

  • Chemoattractants (this compound, fMLP, C5a, LTB4, CXCL8)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik or DAPI)

  • Microscope with imaging software

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in the assay buffer.

  • Assay Setup:

    • Add the desired concentration of the chemoattractant to the lower wells of the Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Cell Staining and Quantification:

    • After incubation, remove the membrane.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and calculate the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with a chemoattractant.

Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of a chemoattractant to its G-protein coupled receptor, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The resulting increase in intracellular calcium is detected as a change in the fluorescence of the dye.

Materials:

  • Isolated human neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Chemoattractants (this compound, fMLP, C5a, LTB4, CXCL8)

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Cell Loading:

    • Resuspend isolated neutrophils in the assay buffer.

    • Add the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye solubilization) to the cell suspension.

    • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Washing: Wash the cells twice with the assay buffer to remove extracellular dye.

  • Measurement:

    • Resuspend the loaded cells in the assay buffer and place them in the wells of a microplate or a tube for flow cytometry.

    • Establish a baseline fluorescence reading.

    • Add the chemoattractant at the desired concentration.

    • Immediately begin recording the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at ~516 nm following excitation at ~494 nm.

  • Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the chemoattractant concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by the chemoattractants and a general workflow for the experimental procedures described above.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_effects Cellular Responses Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR Binds G_alpha G_alpha GPCR->G_alpha Activates G_betagamma G_betagamma GPCR->G_betagamma Dissociates PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K Ca_Mobilization Ca_Mobilization PLC->Ca_Mobilization Actin_Polymerization Actin_Polymerization PI3K->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: General Chemoattractant Signaling Pathway.

G Blood_Sample Whole Blood Sample Neutrophil_Isolation Neutrophil Isolation (Density Gradient Centrifugation) Blood_Sample->Neutrophil_Isolation Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Neutrophil_Isolation->Chemotaxis_Assay Calcium_Assay Calcium Mobilization Assay Neutrophil_Isolation->Calcium_Assay Data_Analysis Data Analysis (EC50 Calculation) Chemotaxis_Assay->Data_Analysis Calcium_Assay->Data_Analysis

Caption: Experimental Workflow for Potency Benchmarking.

G cluster_fpr FPR1/FPR2 Signaling FPR_Agonist This compound / fMLP FPR FPR1 / FPR2 FPR_Agonist->FPR G_protein_FPR G_protein_FPR FPR->G_protein_FPR Gi/o PLC_FPR PLCβ G_protein_FPR->PLC_FPR βγ PI3K_FPR PI3Kγ G_protein_FPR->PI3K_FPR βγ IP3_DAG_FPR IP3 + DAG PLC_FPR->IP3_DAG_FPR PIP2 -> Ca_FPR Ca²⁺ Mobilization IP3_DAG_FPR->Ca_FPR IP3 -> Akt_FPR Akt PI3K_FPR->Akt_FPR PIP3 -> Chemotaxis_FPR Chemotaxis Akt_FPR->Chemotaxis_FPR -> Actin Polymerization

Caption: FPR Agonist (this compound, fMLP) Signaling Pathway.

G cluster_c5a C5a Receptor Signaling C5a C5a C5aR C5aR C5a->C5aR G_protein_C5a G_protein_C5a C5aR->G_protein_C5a Gi PLC_C5a PLCβ G_protein_C5a->PLC_C5a βγ PI3K_C5a PI3Kγ G_protein_C5a->PI3K_C5a βγ IP3_DAG_C5a IP3 + DAG PLC_C5a->IP3_DAG_C5a PIP2 -> Ca_C5a Ca²⁺ Mobilization IP3_DAG_C5a->Ca_C5a IP3 -> Akt_C5a Akt PI3K_C5a->Akt_C5a PIP3 -> Chemotaxis_C5a Chemotaxis Akt_C5a->Chemotaxis_C5a -> Actin Polymerization

Caption: C5a Signaling Pathway in Neutrophils.

G cluster_ltb4 LTB4 Receptor Signaling LTB4 LTB4 BLT1 BLT1/BLT2 LTB4->BLT1 G_protein_LTB4 G_protein_LTB4 BLT1->G_protein_LTB4 Gi PLC_LTB4 PLC G_protein_LTB4->PLC_LTB4 βγ PI3K_LTB4 PI3K G_protein_LTB4->PI3K_LTB4 βγ IP3_DAG_LTB4 IP3 + DAG PLC_LTB4->IP3_DAG_LTB4 PIP2 -> Ca_LTB4 Ca²⁺ Mobilization IP3_DAG_LTB4->Ca_LTB4 IP3 -> Rac_Cdc42 Rac/Cdc42 PI3K_LTB4->Rac_Cdc42 -> Chemotaxis_LTB4 Chemotaxis Rac_Cdc42->Chemotaxis_LTB4 -> Actin Polymerization

Caption: LTB4 Signaling Pathway in Neutrophils.

G cluster_cxcl8 CXCL8 Receptor Signaling CXCL8 CXCL8 (IL-8) CXCR CXCR1 / CXCR2 CXCL8->CXCR G_protein_CXCL8 G_protein_CXCL8 CXCR->G_protein_CXCL8 Gi PLC_CXCL8 PLCβ G_protein_CXCL8->PLC_CXCL8 βγ PI3K_CXCL8 PI3Kγ G_protein_CXCL8->PI3K_CXCL8 βγ IP3_DAG_CXCL8 IP3 + DAG PLC_CXCL8->IP3_DAG_CXCL8 PIP2 -> Ca_CXCL8 Ca²⁺ Mobilization IP3_DAG_CXCL8->Ca_CXCL8 IP3 -> Akt_CXCL8 Akt PI3K_CXCL8->Akt_CXCL8 PIP3 -> Chemotaxis_CXCL8 Chemotaxis Akt_CXCL8->Chemotaxis_CXCL8 -> Actin Polymerization

Caption: CXCL8 (IL-8) Signaling Pathway in Neutrophils.

Safety Operating Guide

Proper Disposal of FPR-A14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of FPR-A14, a formyl peptide receptor agonist. Adherence to these procedures is critical for mitigating risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[2][3][4]
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.[2][3][4]
Body Protection Laboratory coat or chemical-resistant suitTo protect skin and clothing from contamination.[2][3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be necessary.To prevent inhalation of harmful particles.[1][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in solid (powder) and liquid (solution) forms, as well as contaminated laboratory materials.

1. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be leak-proof, and have a secure lid.[5][6][7]

    • Do not mix with other chemical waste streams unless compatibility has been confirmed by a qualified professional.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

    • The container should be compatible with the solvent used.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be disposed of as hazardous solid waste.[8]

    • Place these materials in the designated solid hazardous waste container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:[9]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "329691-12-5"

    • The primary hazards (e.g., "Harmful," "Toxic")

    • The date of waste accumulation

    • The laboratory of origin (building and room number)

    • The Principal Investigator's name

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5][8]

  • This area should be away from general laboratory traffic and clearly marked with appropriate signage.

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions.

4. Decontamination of Reusable Labware:

  • Reusable glassware and equipment should be decontaminated promptly after use.

  • Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual this compound.

  • Collect the solvent rinseate and dispose of it as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with soap and water.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Never dispose of this compound down the drain or in the regular trash.[7][10]

  • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Experimental Workflow for this compound Disposal

FPR_A14_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_interim_storage Interim Storage cluster_decontamination Decontamination cluster_final_disposal Final Disposal A Don Appropriate PPE B Identify this compound Waste (Solid, Liquid, Contaminated Materials) A->B Handle Waste C Segregate into Designated Hazardous Waste Containers B->C Categorize F Decontaminate Reusable Labware (Solvent Rinse) B->F Clean Equipment D Clearly Label Containers with Hazard Information C->D Prepare for Storage E Store in Secure Satellite Accumulation Area D->E Store Safely H Arrange for Professional Waste Collection (EHS) E->H Request Pickup G Collect Rinseate as Hazardous Liquid Waste F->G Collect Byproduct G->C I Complete Disposal Documentation H->I Finalize

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Handling Guidance for FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Before handling FPR-A14, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from your supplier. The following information is based on general best practices for handling potent, solid research compounds and is intended as a supplementary guide. It does not replace the specific recommendations and data provided in the manufacturer's SDS.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes recommended PPE, but specific requirements such as glove material and thickness must be confirmed from the official SDS.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). The required thickness and breakthrough time must be verified from the SDS.
Body Protection A laboratory coat or chemical-resistant apron should be worn. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended. The specific type of respirator should be selected based on the exposure potential and the occupational exposure limit (OEL) which, if established, will be listed in the SDS.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Procedural Controls: Avoid the generation of dust. Use appropriate tools for weighing and transferring the compound.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Consult the product information sheet or SDS for specific storage temperature recommendations (e.g., -20°C or 4°C).

  • Keep away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Waste CategoryDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain or in regular trash.
Contaminated Labware Glassware should be decontaminated if possible or disposed of as hazardous waste. Disposable plastics should be placed in a designated hazardous waste container.
Contaminated PPE Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

FPR_A14_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Consult SDS B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces E->F G Segregate Waste F->G H Dispose of Waste via EHS G->H I Remove and Dispose of PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.